Substance P (3-11)
Description
Propriétés
Numéro CAS |
51165-11-8 |
|---|---|
Formule moléculaire |
C52H79N13O11S |
Poids moléculaire |
1094.3 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-5-amino-1-[(2S)-2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |
InChI |
InChI=1S/C52H79N13O11S/c1-31(2)27-38(63-46(70)34(54)23-26-77-3)47(71)58-30-44(68)59-39(28-32-13-6-4-7-14-32)49(73)64-40(29-33-15-8-5-9-16-33)50(74)61-36(19-21-42(55)66)48(72)62-37(20-22-43(56)67)52(76)65-25-12-18-41(65)51(75)60-35(45(57)69)17-10-11-24-53/h4-9,13-16,31,34-41H,10-12,17-30,53-54H2,1-3H3,(H2,55,66)(H2,56,67)(H2,57,69)(H,58,71)(H,59,68)(H,60,75)(H,61,74)(H,62,72)(H,63,70)(H,64,73)/t34-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |
Clé InChI |
UYNZTPCREZKCOQ-PVEGFDORSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCSC)N |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCSC)N |
Autres numéros CAS |
51165-11-8 |
Séquence |
MLGFFQQPK |
Synonymes |
1-des-Arg-2-des-Pro-substance P SP(3-11) substance P (3-11) substance P (3-11), diacetate substance P, dearginyl(1)-deproline(2)- substance P, des-Arg(1)-des-Pro(2)- |
Origine du produit |
United States |
Foundational & Exploratory
Substance P (3-11): A Comprehensive Technical Guide to its Biological Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neuropeptide, is a well-established mediator of pain, inflammation, and various other physiological processes through its interaction with neurokinin receptors, primarily the neurokinin-1 (NK1) receptor.[1][2] Upon its release, Substance P is subject to enzymatic degradation, giving rise to several peptide fragments. Among these, Substance P (3-11) [SP (3-11)], a C-terminal fragment, has emerged as a biologically active metabolite with a distinct pharmacological profile. This technical guide provides an in-depth exploration of the biological function of Substance P (3-11), focusing on its receptor interactions, signaling pathways, physiological effects, and the experimental methodologies used to elucidate its activity. Notably, SP (3-11) has been shown to cross the blood-brain barrier, suggesting its potential involvement in central nervous system functions.[3]
Receptor Interactions and Binding Affinity
Substance P (3-11) exerts its biological effects primarily through interaction with the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR).[4] The C-terminal region of Substance P is crucial for its receptor binding and agonist activity.[5] While it is generally considered a less potent agonist than the full-length Substance P, SP (3-11) retains significant biological activity.
There are some discrepancies in the reported binding affinities of SP (3-11) for the NK1 receptor, which may be attributable to different experimental conditions and assay systems. Some studies have suggested a very low affinity, while others have demonstrated clear biological effects at nanomolar and even picomolar concentrations, implying a physiologically relevant interaction.
Table 1: Receptor Binding and Functional Potency of Substance P (3-11)
| Ligand | Assay Type | Receptor/Cell Line | Parameter | Value | Reference |
| Substance P (3-11) | Monocyte Chemotaxis | Human Monocytes | ED50 | Approx. 10⁻¹³ M | [5] |
| Substance P (3-11) | cAMP Production | CHO cells expressing hNK1R | -log EC50 | No significant difference from Substance P | [6] |
| Substance P (3-11) | Guinea Pig Ileum Contraction | Guinea Pig Ileum Smooth Muscle | - | Active | [3] |
Signaling Pathways
Activation of the NK1 receptor by Substance P typically initiates downstream signaling through the coupling of heterotrimeric G-proteins. The full-length peptide is known to activate both Gαq and Gαs proteins.[7][8] This dual coupling leads to the activation of two primary signaling cascades:
-
Gαq Pathway: Activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[4][9]
-
Gαs Pathway: Activation of adenylyl cyclase (AC), leading to the production of cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA).[4][6]
Interestingly, studies on Substance P metabolites, including fragments like SP (3-11), suggest a phenomenon of biased agonism . N-terminal truncation of Substance P appears to diminish the peptide's ability to activate the Gαs/cAMP pathway while preserving its capacity to stimulate the Gαq/Ca²⁺ pathway.[7][8] This differential activation of signaling pathways by SP (3-11) compared to the full-length peptide could lead to distinct physiological outcomes.
Physiological Functions
The biological activities of Substance P (3-11) are diverse and reflect its interaction with the NK1 receptor in various tissues.
Chemotaxis of Immune Cells
One of the most potent actions of Substance P (3-11) is its ability to induce the migration of human monocytes.[5] This chemotactic effect is observed at remarkably low concentrations, with an ED50 in the picomolar range.[5] This suggests a significant role for this peptide fragment in modulating inflammatory and immune responses by recruiting monocytes to sites of injury or infection.
Smooth Muscle Contraction
Substance P (3-11) retains the ability to induce contraction of smooth muscle preparations, such as the guinea pig ileum.[3] This activity is a hallmark of tachykinin peptides and is mediated through NK1 receptors on smooth muscle cells.
Central Nervous System Effects
Given its ability to cross the blood-brain barrier, Substance P (3-11) may have direct effects on the central nervous system.[3] While research in this area is ongoing, the presence of NK1 receptors in brain regions associated with pain, mood, and stress suggests that this metabolite could contribute to the neurological effects of the Substance P system.[1]
Histamine (B1213489) Release
In vivo studies have demonstrated that intravenous infusion of Substance P (3-11) in rats leads to an increase in plasma histamine levels.[3] This indicates that the peptide can stimulate mast cells to degranulate, a key event in allergic and inflammatory reactions.
Experimental Protocols
A variety of in vitro and in vivo assays are employed to characterize the biological function of Substance P (3-11). Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of Substance P (3-11) for the NK1 receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the NK1 receptor. Cells are homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.
-
Competition Binding: A fixed concentration of a radiolabeled ligand with high affinity for the NK1 receptor (e.g., [³H]Substance P) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled Substance P (3-11).
-
Incubation and Filtration: The reaction is incubated at a specific temperature for a time sufficient to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification and Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The data are then analyzed to determine the concentration of Substance P (3-11) that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Monocyte Chemotaxis Assay (Modified Boyden Chamber)
This assay quantifies the chemotactic activity of Substance P (3-11) on human monocytes.
-
Cell Preparation: Human monocytes are isolated from peripheral blood, typically using density gradient centrifugation followed by purification methods such as magnetic-activated cell sorting (MACS). The purified monocytes are then resuspended in a suitable assay medium.
-
Assay Setup: A Boyden chamber or a similar multi-well chemotaxis plate with a porous membrane (typically 3-8 µm pore size) separating the upper and lower wells is used. The lower wells are filled with the assay medium containing various concentrations of Substance P (3-11) or a control chemoattractant. The monocyte suspension is added to the upper wells.
-
Incubation: The plate is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period that allows for cell migration (e.g., 90 minutes).
-
Quantification of Migration: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The number of cells that have migrated to the lower side of the membrane or into the lower well is quantified. This can be done by staining the migrated cells and counting them under a microscope, or by using a fluorescent dye to label the cells beforehand and measuring the fluorescence in the lower well.
-
Data Analysis: The number of migrated cells is plotted against the concentration of Substance P (3-11) to generate a dose-response curve and determine the EC50 value.
References
- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Substance P receptor-mediated chemotaxis of human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Substance P (3-11)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP), an undecapeptide of the tachykinin family, is a crucial neurotransmitter and neuromodulator involved in a myriad of physiological and pathological processes, including pain, inflammation, and mood regulation.[1] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[2] SP is subject to rapid enzymatic degradation in vivo, yielding a variety of peptide fragments. Among these, the C-terminal fragments are of particular interest as they are believed to retain significant biological activity. This technical guide provides a comprehensive overview of the mechanism of action of a key C-terminal fragment, Substance P (3-11), focusing on its interaction with the NK1R, downstream signaling cascades, and the experimental methodologies used for its characterization.
Receptor Binding and Affinity
Substance P (3-11) is a C-terminal nonapeptide fragment of Substance P. The C-terminal region of Substance P is essential for its biological activity and high-affinity binding to the NK1 receptor.[3]
Binding to the Neurokinin-1 Receptor (NK1R)
Substance P (3-11) acts as an agonist at the NK1 receptor, competing with the parent peptide, Substance P, for the same binding site.[4] While specific Ki or Kd values for SP (3-11) are not consistently reported across the literature, competitive binding assays have demonstrated its significant affinity for the NK1R. In one study, SP (3-11) was found to be equipotent to SP (2-11) in displacing radiolabeled Substance P from its receptor, indicating a high affinity comparable to other biologically active C-terminal fragments.
Quantitative Data on Receptor Binding and Functional Potency
The following table summarizes the available quantitative data for Substance P (3-11) and related peptides. This data is crucial for understanding the structure-activity relationship of Substance P fragments and their potential for functional selectivity.
| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
| Substance P | cAMP Accumulation | HEK293T | -log EC50 | 7.81 ± 0.07 M | [5] |
| Substance P (3-11) | cAMP Accumulation | HEK293T | -log ED50 | 7.14 ± 0.06 M | [5] |
| Substance P | cAMP Accumulation | CHO | -log ED50 | 7.6 ± 0.14 | [4] |
| Substance P (3-11) | cAMP Accumulation | CHO | Not significantly different from Substance P | - | [4] |
| Substance P | Intracellular Calcium | HEK293 | -log EC50 | 8.5 ± 0.3 M | [4][6] |
| Substance P (6-11) | Intracellular Calcium | 3T3 (hNK1R) | -log EC50 | 8.07 ± 0.27 M | [5] |
| Substance P (6-11) | cAMP Accumulation | 3T3 (hNK1R) | -log EC50 | 6.78 ± 0.27 M | [5] |
Signaling Pathways
Activation of the NK1R by its agonists initiates a cascade of intracellular signaling events. The NK1R is known to couple to multiple G proteins, primarily Gαq and Gαs, leading to the activation of distinct downstream effector pathways.
Canonical Signaling Pathway of the NK1 Receptor
Upon agonist binding, the NK1R undergoes a conformational change, facilitating its interaction with heterotrimeric G proteins. The canonical signaling pathways are as follows:
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i). The subsequent increase in cytosolic calcium, along with DAG, activates protein kinase C (PKC), which phosphorylates a variety of downstream targets, modulating cellular activity.
-
Gαs Pathway: The NK1R can also couple to Gαs, which activates adenylyl cyclase (AC). Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). cAMP acts as a second messenger, primarily by activating protein kinase A (PKA), which goes on to phosphorylate numerous cellular proteins, thereby regulating a wide range of cellular functions.[5]
Biased Agonism of Substance P (3-11)
Recent evidence suggests that fragments of Substance P may act as biased agonists, preferentially activating one signaling pathway over another. Studies on C-terminal fragments of SP, such as SP (6-11), have shown that they retain the ability to potently stimulate the Gαq-mediated increase in intracellular calcium, while their potency to stimulate the Gαs-mediated cAMP production is significantly reduced.[5] Although direct comparative studies on SP (3-11) are limited, the existing data suggests that it may also exhibit a bias towards the Gαq pathway. This functional selectivity could have significant implications for drug development, as it opens the possibility of designing ligands that selectively activate desired signaling pathways, potentially minimizing off-target effects.
Experimental Protocols
The characterization of the mechanism of action of Substance P (3-11) relies on a suite of in vitro pharmacological assays. The following sections provide detailed methodologies for the key experiments cited in the literature.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for its receptor.
Objective: To determine the inhibitory constant (Ki) of Substance P (3-11) for the NK1 receptor.
Materials:
-
Cell membranes expressing the NK1 receptor (e.g., from CHO or HEK293 cells)
-
Radiolabeled Substance P (e.g., [3H]SP or [125I]SP)
-
Unlabeled Substance P (for determining non-specific binding)
-
Substance P (3-11)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the NK1 receptor in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of radiolabeled Substance P, and varying concentrations of unlabeled Substance P (3-11).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of Substance P (3-11). The IC50 value (the concentration of SP (3-11) that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a ligand to stimulate the release of intracellular calcium.
Objective: To determine the EC50 of Substance P (3-11) for inducing intracellular calcium mobilization.
Materials:
-
Cells expressing the NK1 receptor (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Substance P (3-11)
-
A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 1 hour) at 37°C.
-
Compound Addition: Place the cell plate in the fluorescence plate reader. Add varying concentrations of Substance P (3-11) to the wells using the integrated liquid handler.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound. The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Data Analysis: Plot the change in fluorescence against the logarithm of the concentration of Substance P (3-11). The EC50 value (the concentration of SP (3-11) that produces 50% of the maximal response) is determined by non-linear regression.
cAMP Accumulation Assay
This assay measures the ability of a ligand to stimulate the production of cyclic AMP.
Objective: To determine the EC50 of Substance P (3-11) for inducing cAMP accumulation.
Materials:
-
Cells expressing the NK1 receptor (e.g., CHO or HEK293 cells)
-
cAMP assay kit (e.g., GloSensor™, HTRF®, or AlphaScreen®)
-
Substance P (3-11)
-
A luminometer or fluorescence plate reader compatible with the chosen assay kit
Procedure:
-
Cell Transfection/Plating: For assays like GloSensor™, cells are typically transfected with a biosensor plasmid. For other formats, cells are plated in a 96-well or 384-well plate.
-
Compound Treatment: Incubate the cells with varying concentrations of Substance P (3-11) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and add the detection reagents from the cAMP assay kit according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader. The signal is inversely or directly proportional to the amount of cAMP produced, depending on the assay format.
-
Data Analysis: Plot the signal against the logarithm of the concentration of Substance P (3-11). The EC50 value is determined by non-linear regression.
Experimental Workflow
The characterization of a novel ligand for a GPCR, such as Substance P (3-11), typically follows a structured experimental workflow. This workflow is designed to first establish the binding characteristics of the ligand and then to elucidate its functional activity and signaling profile.
Conclusion
Substance P (3-11), a major C-terminal fragment of Substance P, is a potent agonist of the NK1 receptor. Its mechanism of action involves binding to the NK1R and stimulating downstream signaling pathways, primarily the Gαq-mediated mobilization of intracellular calcium. There is emerging evidence to suggest that SP (3-11) and other C-terminal fragments may exhibit biased agonism, with a preference for the calcium signaling pathway over the cAMP pathway. This functional selectivity has profound implications for the development of novel therapeutics targeting the tachykinin system, offering the potential for more specific and efficacious drugs with fewer side effects. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of Substance P (3-11) and other neurokinin receptor ligands, paving the way for future discoveries in this important area of pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 3. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
"Substance P (3-11) and the blood-brain barrier"
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Role of Substance P in the Regulation of Bone and Cartilage Metabolic Activity [frontiersin.org]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]
- 5. ane.pl [ane.pl]
- 6. nrf.com.au [nrf.com.au]
- 7. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the metabolism of substance P at the blood-brain barrier using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Investigation of substance P transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characteristics of substance P transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | The Role of Substance P in Secondary Pathophysiology after Traumatic Brain Injury [frontiersin.org]
- 15. Substance P reversibly compromises the integrity and function of blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of substance P on human cerebral microvascular endothelial cell line hCMEC/D3 are mediated exclusively through a truncated NK-1 receptor and depend on cell confluence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The proinflammatory peptide substance P promotes blood-brain barrier breaching by breast cancer cells through changes in microvascular endothelial cell tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
Physiological Effects of Substance P C-terminal Fragments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neurotransmitter of the tachykinin family, is a key mediator in pain transmission, inflammation, and various neurobiological processes. Its biological activity is primarily mediated through the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR). A significant body of research has demonstrated that the physiological effects of Substance P are largely attributable to its C-terminal fragments. These fragments are not only products of in vivo metabolism but also serve as valuable tools for dissecting the structure-activity relationships of SP and for the development of novel therapeutics targeting the NK1 receptor. This guide provides an in-depth technical overview of the physiological effects of Substance P C-terminal fragments, focusing on their receptor binding, signal transduction, and functional outcomes.
Data Presentation: Quantitative Analysis of Substance P C-terminal Fragments
The following tables summarize the quantitative data on the binding affinity and functional potency of various Substance P C-terminal fragments and related analogs at the NK1 receptor. These values have been compiled from multiple studies to provide a comparative overview. It is important to note that experimental conditions can influence these values.
Table 1: Binding Affinity of Substance P C-terminal Fragments for the NK1 Receptor
| Ligand | Preparation | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| Substance P | Rat brain cortex membranes | [125I]Bolton-Hunter SP | 12 ± 4 | - | [1] |
| Substance P | Guinea pig ileum membranes | [125I]Bolton-Hunter SP | - | 11,000 | [2] |
| SP(6-11) | Rat brain cortex membranes | [125I]Bolton-Hunter SP | - | ~100 | [1] |
| Septide | Rat recombinant NK1 receptor (COS-1 cells) | [3H]SP | 2900 ± 600 | - | [3] |
| Septide | Cloned NK1 receptor (COS-7 cells) | [125I]Septide | 0.55 ± 0.03 (Kd) | - | [4] |
Table 2: Functional Potency of Substance P C-terminal Fragments
| Ligand | Assay | Cell/Tissue | Parameter | EC50 (nM) | Reference |
| Substance P | Inositol (B14025) Phosphate Accumulation | Rat recombinant NK1 receptor (COS-1 cells) | IP1 | 0.05 ± 0.02 | [3] |
| Septide | Inositol Phosphate Accumulation | Rat recombinant NK1 receptor (COS-1 cells) | IP1 | 5 ± 2 | [3] |
| Substance P | Intracellular Ca2+ Mobilization | NK1R-expressing HEK293 cells | [Ca2+]i | ~3.16 | [5] |
| Substance P | cAMP Accumulation | NK1R-expressing HEK293 cells | cAMP | ~15.8 | [5] |
| SP(6-11) | Intracellular Ca2+ Mobilization | NK1R-expressing HEK293 cells | [Ca2+]i | Active (no EC50 provided) | [5] |
| SP(6-11) | cAMP Accumulation | NK1R-expressing HEK293 cells | cAMP | Little to no activity | [5] |
| SP(7-11) | Intracellular Ca2+ Mobilization | Bovine articular chondrocytes | [Ca2+]i | >1000 | [5] |
| [pGlu5, MePhe8, Sar9]SP(5-11) | Dopamine (B1211576) Release | Rat nucleus accumbens (in vivo) | Dopamine | - | [6] |
Signaling Pathways of Substance P C-terminal Fragments
Substance P and its C-terminal fragments elicit their effects by activating the NK1 receptor, which can couple to multiple G proteins, primarily Gαq/11 and Gαs. This dual coupling leads to the activation of distinct second messenger pathways.
Gαq/11-Mediated Pathway (Calcium Mobilization)
Activation of the Gαq/11 pathway by C-terminal fragments leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i). This pathway is robustly activated by several C-terminal fragments, including SP(6-11).[5]
References
- 1. Characterization of the substance P receptor in rat brain cortex membranes and the inhibition of radioligand binding by guanine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor-mediated specific biological activity of a beta-amyloid protein fragment for NK-1 substance P receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Septide: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Septide and neurokinin A are high-affinity ligands on the NK-1 receptor: evidence from homologous versus heterologous binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The C-terminal fragment of substance P enhances dopamine release in nucleus accumbens but not in neostriatum in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuronal Activity of Substance P (3-11): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neuropeptide of the tachykinin family, is a key mediator in pain transmission, neurogenic inflammation, and various physiological processes within the central and peripheral nervous systems.[1][2] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor.[1][2] Upon release, Substance P is metabolized into various fragments, with C-terminal fragments like Substance P (3-11) retaining biological activity.[3] This guide provides an in-depth technical overview of the neuronal activity of the Substance P (3-11) fragment, focusing on its interaction with the NK1 receptor, downstream signaling, and methods for its investigation. While direct comparative data on the neuronal electrophysiological effects of SP (3-11) versus the full-length peptide is limited, this guide synthesizes the available information on its signaling properties and the well-established neuronal actions of its parent molecule, which are largely attributed to its C-terminal sequence.
Data Presentation: Quantitative Analysis of Substance P (3-11) Activity
The following tables summarize the available quantitative data for the activity of Substance P (3-11) and related fragments compared to the full-length Substance P. The data is derived from studies in human embryonic kidney 293 (HEK293) cells expressing the human NK1 receptor.[3]
Table 1: Potency of Substance P and its C-Terminal Fragments in Mobilizing Intracellular Calcium ([Ca²⁺]i) [3]
| Peptide | Sequence | -log EC₅₀ [M] (Mean ± SEM) |
| Substance P (SP) | RPKPQQFFGLM-NH₂ | 8.5 ± 0.3 |
| Substance P (3-11) | KPQQFFGLM-NH₂ | No significant difference from SP |
| Substance P (5-11) | QFFGLM-NH₂ | No significant difference from SP |
| Substance P (6-11) | FFGLM-NH₂ | No significant difference from SP |
| Substance P (7-11) | FGLM-NH₂ | No significant difference from SP |
| Substance P (8-11) | GLM-NH₂ | No significant difference from SP |
Table 2: Potency of Substance P and its C-Terminal Fragments in Stimulating cAMP Accumulation [3]
| Peptide | Sequence | -log EC₅₀ [M] (Mean ± SEM) | Efficacy (Relative to SP) |
| Substance P (SP) | RPKPQQFFGLM-NH₂ | 7.8 ± 0.1 | 100% |
| Substance P (3-11) | KPQQFFGLM-NH₂ | Reduced activity | Not specified |
| Substance P (5-11) | QFFGLM-NH₂ | Reduced activity | Not specified |
| Substance P (6-11) | FFGLM-NH₂ | Reduced activity | Not specified |
| Substance P (7-11) | FGLM-NH₂ | Reduced activity | Not specified |
| Substance P (8-11) | GLM-NH₂ | Reduced activity | Not specified |
Note: "Reduced activity" indicates that the C-terminal fragments, including Substance P (3-11), were less effective at stimulating cAMP accumulation compared to the full-length Substance P. Specific EC₅₀ values for the fragments in the cAMP assay were not provided in the source material.
Signaling Pathways of Substance P and its C-Terminal Fragments
Activation of the NK1 receptor by Substance P and its C-terminal fragments, including SP (3-11), initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the NK1 receptor to Gαq/11 proteins.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[2][4] IP₃ triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration ([Ca²⁺]i), a key event in many of SP's neuronal effects.[4] DAG, along with the increased [Ca²⁺]i, activates protein kinase C (PKC).[5]
Substance P can also stimulate the production of cyclic AMP (cAMP) through Gαs protein coupling, although its C-terminal fragments, including SP (3-11), show diminished capacity in activating this pathway.[3] This differential signaling suggests that the N-terminal of Substance P may be important for the full spectrum of its second messenger activation.
References
- 1. Distinct classes of substance P receptors revealed by a comparison of the activities of substance P and some of its segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Amino terminus of substance P potentiates kainic acid-induced activity in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Substance P (3-11): A Modulator in Pain Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Substance P (SP), an undecapeptide of the tachykinin family, is a well-established neurotransmitter in the transmission of pain signals.[1][2] Its biological activity is mediated primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1][3] Upon binding to NK1R, SP triggers a cascade of intracellular signaling events, contributing to neuronal excitation and the sensation of pain.[4][5] However, SP is rapidly metabolized in vivo, yielding a variety of N- and C-terminal fragments.[6][7] Emerging evidence suggests that these metabolites are not merely inactive degradation products but may possess their own distinct biological activities, capable of modulating the very pathways initiated by the parent peptide. This technical guide focuses on the N-terminal fragment, Substance P (3-11), and its role in pain signaling pathways, offering a comprehensive overview of its generation, signaling properties, and the experimental methodologies used to elucidate its function.
Substance P Metabolism and the Generation of SP (3-11)
Substance P is subject to enzymatic cleavage by various peptidases, including angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[8] This metabolic process results in the formation of several peptide fragments.[6] In vitro studies using various cell types, including endothelial cells and fibroblasts, have identified SP (3-11) as a notable metabolite.[6][7] The investigation of SP metabolism at the blood-brain barrier has also revealed SP (3-11) as a major metabolite.[1][9]
Figure 1: Metabolic Pathway of Substance P.
Signaling Pathways of Substance P and the Modulatory Role of SP (3-11)
Substance P binding to the NK1R activates multiple G protein signaling pathways. The canonical pathway involves the coupling to Gαq/11, which activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 stimulates the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC).[10][11] This cascade ultimately results in neuronal depolarization and the propagation of pain signals. Additionally, SP can couple to Gαs, stimulating adenylyl cyclase (AC) to produce cyclic AMP (camp).[10][11]
Crucially, studies have revealed that N-terminal metabolites of SP, including SP (3-11), exhibit biased agonism at the NK1R.[6][7][12] While retaining the ability to induce [Ca2+]i mobilization, these fragments show diminished or no activity in stimulating cAMP production.[6][7][12] This differential activation of second messenger pathways suggests that SP (3-11) can modulate the overall cellular response to tachykinin signaling, potentially altering the nature or intensity of the pain signal.
Figure 2: Differential Signaling at the NK1 Receptor.
Quantitative Data
The following tables summarize the quantitative data for Substance P and its N-terminal metabolites in activating NK1R-mediated second messenger pathways.
Table 1: Potency of Substance P and its Metabolites in Stimulating Intracellular Calcium Mobilization
| Peptide | -log EC50 (M) | Reference |
| Substance P (1-11) | 8.5 ± 0.3 | [6][12] |
| Substance P (2-11) | 7.4 ± 0.08 | [6] |
| Substance P (3-11) | 7.14 ± 0.06 | [6] |
| Substance P (5-11) | 6.2 ± 0.05 | [6] |
| Substance P (6-11) | 5.7 ± 0.09 | [6] |
Table 2: Potency of Substance P and a Metabolite in Stimulating cAMP Accumulation
| Peptide | -log EC50 (M) | Reference |
| Substance P (1-11) | 7.8 ± 0.1 | [6][12] |
| Substance P (6-11) | 6.78 ± 0.27 | [6] |
Note: Data for cAMP accumulation for SP (3-11) is not explicitly provided in the cited literature, but it is reported that N-terminal metabolism of SP by up to five amino acids results in peptides that do not increase cAMP.[6][12]
Experimental Protocols
In Vitro Metabolism of Substance P
This protocol describes a method to study the metabolism of Substance P by cultured cells.
-
Cell Culture: Culture cells of interest (e.g., fibroblasts, endothelial cells) to 80-90% confluency in appropriate culture dishes.
-
Incubation:
-
Rinse the cell monolayer twice with a buffered salt solution (e.g., PBS), pH 7.4.
-
Add Substance P (e.g., 1.5 µM) in the buffered salt solution to the cells.
-
As a negative control, add Substance P to dishes without cells.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
-
Sample Collection and Preparation:
-
Collect aliquots of the incubation solution at various time points.
-
Stop the enzymatic reaction by adding 0.1% formic acid.
-
Add an internal standard (e.g., Tyr8-SP) for quantification.
-
-
Analysis:
Measurement of Intracellular Calcium ([Ca2+]i) Mobilization
This protocol outlines the measurement of [Ca2+]i in response to peptide stimulation in cells expressing the NK1R.
-
Cell Preparation:
-
Plate NK1R-expressing cells (e.g., HEK293 cells) onto a suitable plate for fluorescence measurement.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
-
Stimulation and Measurement:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test peptide (e.g., SP (3-11)) to the cells.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye using a fluorescence plate reader or microscope.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity as a measure of the change in [Ca2+]i.
-
Plot the concentration-response curve and determine the EC50 value.
-
Measurement of cAMP Accumulation
This protocol describes an immunoassay to quantify cAMP levels following peptide stimulation.
-
Cell Stimulation:
-
Plate NK1R-expressing cells in a multi-well plate.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test peptide (e.g., SP (3-11)) and incubate for a specified time at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in the cell lysates from the standard curve.
-
Plot the concentration-response curve and calculate the EC50 value.
-
Figure 3: Experimental Workflow for Functional Assays.
Conclusion and Future Directions
The N-terminal metabolite of Substance P, SP (3-11), is an active peptide fragment that demonstrates biased agonism at the NK1 receptor. By selectively activating the calcium signaling pathway while sparing the cAMP pathway, SP (3-11) has the potential to fine-tune the physiological responses to Substance P in the context of pain and inflammation. This differential signaling capability opens up new avenues for therapeutic intervention. The development of drugs that mimic the biased agonism of SP (3-11) could lead to novel analgesics with improved efficacy and side-effect profiles. Further research is warranted to fully elucidate the in vivo effects of SP (3-11) on nociceptive processing and its potential as a therapeutic agent or a lead compound for drug development.
References
- 1. Investigation of the metabolism of substance P at the blood-brain barrier using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 4. An antinociceptive role for substance P in acid-induced chronic muscle pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substance P’s Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review [mdpi.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Interaction of Substance P (3-11) with the Neurokinin-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the Substance P fragment (3-11) and the neurokinin-1 receptor (NK1R). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the binding kinetics, functional activity, and associated signaling pathways of this interaction. This document includes quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of the subject matter.
Introduction
Substance P (SP), an eleven-amino-acid neuropeptide, is the endogenous ligand for the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR) implicated in a wide array of physiological processes including pain transmission, inflammation, and neurogenic inflammation. The metabolic processing of Substance P can result in various fragments, with the C-terminal fragment, Substance P (3-11), being a notable metabolite.[1][2] Understanding the interaction of this fragment with the NK1R is crucial for elucidating the full spectrum of tachykinin signaling and for the development of targeted therapeutics.
Recent studies have highlighted that N-terminal truncation of Substance P, as seen in the (3-11) fragment, can lead to biased agonism. This phenomenon, where a ligand preferentially activates one signaling pathway over another, is of significant interest in modern pharmacology. Specifically, Substance P (3-11) has been shown to retain its ability to induce intracellular calcium mobilization, a hallmark of Gq/11 protein coupling, while exhibiting a diminished capacity to stimulate cyclic AMP (cAMP) accumulation, which is associated with Gs protein signaling.[1][2] This guide will delve into the specifics of this biased signaling and provide the necessary tools to investigate it further.
Quantitative Data
The following tables summarize the key quantitative parameters defining the interaction of Substance P and its fragment (3-11) with the NK1 receptor. This data is essential for comparative analysis and for the design of future experiments.
| Ligand | Receptor | Assay Type | Parameter | Value | Reference |
| Substance P | NK1R | Calcium Mobilization | -log EC50 (M) | 8.5 ± 0.3 | [1] |
| Substance P | NK1R | cAMP Accumulation | -log EC50 (M) | 7.8 ± 0.1 | [1] |
| Substance P (3-11) | NK1R | Calcium Mobilization | - | Activity Retained | [1][2] |
| Substance P (3-11) | NK1R | cAMP Accumulation | - | Activity Diminished | [1][2] |
Signaling Pathways
The interaction of Substance P (3-11) with the NK1R primarily activates the Gq/11 signaling cascade. This pathway is pivotal in mediating many of the physiological effects associated with NK1R activation.
Caption: Gq/11 signaling cascade initiated by Substance P (3-11) binding to the NK1R.
As mentioned, Substance P (3-11) displays biased agonism, with a diminished ability to activate the Gs-cAMP pathway compared to the full-length peptide.
Caption: Diminished activation of the Gs-cAMP pathway by Substance P (3-11).
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the interaction of Substance P (3-11) with the NK1R.
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of Substance P (3-11) for the NK1R by measuring its ability to displace a radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
CHO-K1 cells stably expressing the human NK1 receptor (CHO-K1/NK1).[3]
-
[³H]Substance P (specific activity ~30-60 Ci/mmol).
-
Substance P (3-11) peptide.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Culture CHO-K1/NK1 cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]Substance P (to a final concentration of ~0.5 nM), and 50 µL of varying concentrations of Substance P (3-11) (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
For total binding, add 50 µL of binding buffer instead of the competitor.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM).
-
Add 100 µL of the membrane preparation (containing 10-20 µg of protein) to each well.
-
Incubate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Substance P (3-11) concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Calcium Mobilization Assay
This assay measures the ability of Substance P (3-11) to induce an increase in intracellular calcium concentration, a functional readout of Gq/11 activation.
Caption: Workflow for a Fura-2 AM-based calcium mobilization assay.
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human NK1R.[3][4]
-
Fura-2 AM.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Substance P (3-11) peptide.
-
Fluorescence plate reader or microscope capable of ratiometric calcium imaging.
Procedure:
-
Cell Preparation:
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBSS (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127).
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.[5]
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add 100 µL of HBSS to each well and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence by alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm.[5]
-
Add varying concentrations of Substance P (3-11) to the wells.
-
Immediately begin recording the fluorescence changes over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation for each time point.
-
Determine the peak change in the 340/380 nm ratio in response to each concentration of Substance P (3-11).
-
Plot the change in ratio against the logarithm of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
ERK Phosphorylation Assay (Western Blot)
This assay determines the activation of the MAPK/ERK pathway downstream of NK1R activation by detecting the phosphorylation of ERK1/2.
Caption: Workflow for detecting ERK1/2 phosphorylation by Western blot.
Materials:
-
HEK293 cells stably expressing the human NK1R.[4]
-
Substance P (3-11) peptide.
-
Serum-free culture medium.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2.
-
HRP-conjugated anti-rabbit secondary antibody.
-
SDS-PAGE gels and Western blotting apparatus.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Stimulation:
-
Culture HEK293/NK1R cells in 6-well plates to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to stimulation.
-
Treat the cells with varying concentrations of Substance P (3-11) for different time points (e.g., 2, 5, 10, 15, 30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in 100 µL of ice-cold lysis buffer per well.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total ERK1/2 antibody as a loading control.[6]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal for each sample.
-
Plot the normalized phospho-ERK levels against time or agonist concentration.
-
Conclusion
This technical guide provides a foundational framework for investigating the interaction between Substance P (3-11) and the neurokinin-1 receptor. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols are intended to equip researchers with the necessary tools to further explore this interaction. The biased agonism of Substance P (3-11) presents a compelling area for future research, with potential implications for the development of novel therapeutics that can selectively modulate NK1R signaling for the treatment of various pathological conditions.
References
- 1. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Neurokinin 1 receptor mediates membrane blebbing and sheer stress-induced microparticle formation in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Substance P (3-11): A Key Modulator in Central Nervous System Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Substance P (SP), an eleven-amino-acid neuropeptide of the tachykinin family, is a critical player in the complex signaling landscape of the central nervous system (CNS).[1] While extensive research has focused on the full-length peptide, its metabolites are emerging as significant biological entities in their own right. Among these, Substance P (3-11) [SP (3-11)], a major metabolite of SP at the blood-brain barrier and in the striatum, is gaining attention for its distinct pharmacological profile and potential therapeutic implications in a range of CNS disorders. This technical guide provides a comprehensive overview of the current understanding of SP (3-11), with a focus on its role in neurodegenerative and psychiatric conditions, intended for researchers, scientists, and professionals in drug development.
The Unique Profile of Substance P (3-11)
Substance P is metabolized by various peptidases in the brain, leading to the formation of several fragments. SP (3-11) is a prominent and biologically active metabolite that can cross the blood-brain barrier.[2] Its activity is primarily mediated through the neurokinin-1 (NK1) receptor, the preferred receptor for the full-length Substance P.[3] However, emerging evidence suggests that SP (3-11) may act as a biased agonist, eliciting a distinct pattern of downstream signaling compared to its parent peptide.
Role in Central Nervous System Disorders
The involvement of Substance P and its receptors is implicated in the pathophysiology of several CNS disorders, including Alzheimer's disease, Parkinson's disease, anxiety, and depression. The specific contributions of SP (3-11) are an active area of investigation, with its unique signaling properties suggesting a modulatory role in these conditions.
Neurodegenerative Disorders
Alzheimer's Disease: Reduced levels of Substance P have been observed in the brain and spinal fluid of Alzheimer's disease (AD) patients.[4] Preclinical studies using in vivo models have demonstrated that Substance P can prevent beta-amyloid-induced neuronal loss.[5][6] Systemic administration of SP has been shown to recover cognitive deficits in a rat model of AD, a neuroprotective effect potentially linked to its ability to modulate voltage-gated potassium channels.[4][7][8] While direct in vivo efficacy data for SP (3-11) in AD models is limited, its ability to penetrate the CNS and interact with the NK1 receptor suggests it may contribute to the observed effects of SP.
Parkinson's Disease: The substantia nigra, a brain region significantly affected in Parkinson's disease (PD), contains high concentrations of Substance P.[9] Dysregulation of SP has been implicated in the pathophysiology of PD.[9] Studies have shown that SP can exacerbate dopaminergic neurodegeneration through mechanisms that may be independent of the NK1 receptor.[9] Conversely, other research suggests a neuroprotective role for SP, with NK1 receptor agonists showing protective effects in in vitro models of PD.[10] The precise role of SP (3-11) in the complex interplay of neuroinflammation and neurodegeneration in PD remains to be fully elucidated.
Psychiatric Disorders
Anxiety and Depression: The SP/NK1 receptor system is a key modulator of stress and anxiety-related behaviors.[11] Microinjections of SP into specific brain regions, such as the periaqueductal gray, can produce anxiogenic-like effects in animal models.[12] Interestingly, different fragments of SP may have opposing effects, with the C-terminal fragment (containing the sequence of SP (3-11)) showing anxiogenic properties, while the N-terminal fragment can be anxiolytic.[12] However, some studies have reported anxiolytic-like effects of SP itself when administered into the dorsal hippocampus.[13] This highlights the complexity of the tachykinin system in regulating mood and emotion, where the specific brain region and the nature of the active ligand are critical determinants of the behavioral outcome.
Quantitative Data
The following tables summarize the available quantitative data for Substance P and its fragments. It is important to note that specific binding affinity data for SP (3-11) is limited, and much of the available information is for the full-length peptide or other fragments.
| Compound | Receptor | Assay Type | Ki (nM) | Reference |
| Substance P | Human NK1 | Radioligand Binding | 0.2 | [14] |
| Septide | Rat NK1 | Radioligand Binding | 0.3 | [14] |
| [Sar9, Met(O2)11]-Substance P | Rat NK1 | Radioligand Binding | 0.1 | [14] |
| Aprepitant | Human NK1 | Radioligand Binding | 0.1 | [14] |
| Compound | Functional Assay | Cell Type | EC50/IC50 | Reference |
| Substance P | cAMP Accumulation | HEK293 (NK1R expressing) | -log EC50 = 7.8 ± 0.1 M | [15] |
| Substance P (3-11) | cAMP Accumulation | HEK293 (NK1R expressing) | -log ED50 = 7.14 ± 0.06 M | [16] |
| Substance P | Intracellular Ca2+ Increase | HEK293 (NK1R expressing) | -log EC50 = 8.5 ± 0.3 M | [15] |
| [DAla4] Substance P (4-11) | Inhibition of 125I-BH-SP binding | Rat brain cortex membranes | IC50 = 0.15 µM | [14] |
| [DAla4] Substance P (4-11) | Inhibition of 125I-BH-Eledoisin binding | Rat brain cortex membranes | IC50 = 0.5 µM | [14] |
Signaling Pathways
Substance P and its fragments exert their effects by binding to the NK1 receptor, a G protein-coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events. A key finding is that SP (3-11) appears to be a biased agonist, preferentially activating certain pathways over others.
G-Protein Coupling and Second Messengers
Activation of the NK1 receptor by Substance P can lead to the stimulation of both Gq and Gs proteins.[17] Gq activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] Gs activation, on the other hand, stimulates adenylyl cyclase, resulting in the production of cyclic AMP (cAMP).[3]
Studies have shown that while full-length SP robustly increases both intracellular Ca2+ and cAMP, N-terminal truncated metabolites like SP (3-11) show a diminished ability to stimulate cAMP accumulation while retaining their capacity to increase intracellular Ca2+.[15][16][18] This biased signaling may underlie the distinct physiological effects of SP (3-11).
Downstream Kinase Cascades and Neuroinflammation
The activation of the NK1 receptor can also trigger downstream kinase cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[19][20] This pathway is involved in regulating a wide range of cellular processes, including gene expression, proliferation, and survival. Substance P has been shown to activate ERK1/2 in neurons, which may contribute to its neuroprotective effects.[20]
In the context of neuroinflammation, Substance P is a potent modulator of glial cell activity. It can stimulate microglia and astrocytes to release pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[21][22] This process is often mediated by the activation of the transcription factor NF-κB.[22][23] While direct evidence for SP (3-11) in modulating these specific inflammatory pathways is still emerging, its interaction with the NK1 receptor on glial cells suggests its involvement in neuroinflammatory processes.
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor
This protocol describes a competitive binding assay to determine the affinity of SP (3-11) for the NK1 receptor.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat striatum) or cells expressing the NK1 receptor in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MnCl2, 150 mM NaCl, 0.1% BSA, pH 7.4).[24]
-
Determine protein concentration using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
In a 96-well plate, add in the following order:
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.[24]
3. Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through GF/C filters pre-soaked in 0.5% polyethyleneimine.[24]
-
Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of SP (3-11).
-
Determine the IC50 value (the concentration of SP (3-11) that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
In Vivo Microdialysis for Neuropeptide Measurement
This protocol outlines the general procedure for in vivo microdialysis to measure extracellular levels of SP (3-11) in a specific brain region of a freely moving animal.
1. Probe Implantation:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum or hippocampus).
-
Secure the guide cannula to the skull with dental cement and allow the animal to recover from surgery.
2. Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.
-
For studies involving pharmacological challenges, administer drugs (e.g., systemically or through the microdialysis probe) and continue collecting samples to monitor changes in neuropeptide levels.
3. Sample Analysis:
-
Analyze the collected dialysate samples for the concentration of SP (3-11) using a highly sensitive analytical technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
-
Quantify the concentration of SP (3-11) in each sample.
-
Express the results as a percentage of the baseline concentration to observe changes over time in response to stimuli or drug administration.
Conclusion and Future Directions
Substance P (3-11) is an important, biologically active metabolite of Substance P with a distinct pharmacological profile in the CNS. Its ability to cross the blood-brain barrier and act as a biased agonist at the NK1 receptor suggests a nuanced role in the pathophysiology of neurodegenerative and psychiatric disorders. While current research has begun to unravel its specific signaling properties and in vivo effects, further investigation is warranted.
Future research should focus on:
-
Quantitative Binding and Functional Assays: Precisely determining the binding affinity (Ki) of SP (3-11) for the NK1 receptor and further characterizing its biased agonism in various CNS cell types.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of SP (3-11) in animal models of Alzheimer's disease, Parkinson's disease, and anxiety disorders, focusing on relevant behavioral and neuropathological outcomes.
-
Elucidation of Downstream Signaling: Mapping the specific downstream signaling cascades, including the MAPK/ERK pathway, that are preferentially activated by SP (3-11) in different neuronal and glial populations.
-
Neuroinflammatory Profile: Characterizing the unique cytokine and chemokine release profiles elicited by SP (3-11) from microglia and astrocytes.
A deeper understanding of the specific actions of Substance P (3-11) will be crucial for the development of novel therapeutic strategies targeting the tachykinin system for the treatment of a range of debilitating central nervous system disorders.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Anxiogenic effects of substance P and its 7–11 C terminal, but not the 1–7 N terminal, injected into the dorsal periaqueductal gray☆ | Semantic Scholar [semanticscholar.org]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Systemic Administration of Substance P Recovers Beta Amyloid-Induced Cognitive Deficits in Rat: Involvement of Kv Potassium Channels | PLOS One [journals.plos.org]
- 5. An in vivo model for the neurodegenerative effects of beta amyloid and protection by substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. peptide.com [peptide.com]
- 8. Frontiers | Neuropeptides Exert Neuroprotective Effects in Alzheimer's Disease [frontiersin.org]
- 9. Substance P Exacerbates Dopaminergic Neurodegeneration through Neurokinin-1 Receptor-Independent Activation of Microglial NADPH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Substance P in the medial amygdala: Emotional stress-sensitive release and modulation of anxiety-related behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of Substance P in Ischaemic Brain Injury | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Activation of the neurokinin-1 receptor by substance P triggers the release of substance P from cultured adult rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. karger.com [karger.com]
- 22. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. Assay in Summary_ki [bindingdb.org]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Substance P (3-11)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Substance P (3-11), a C-terminal fragment of the neuropeptide Substance P. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of relevant biological pathways and workflows.
Introduction
Substance P (SP) is a neuropeptide involved in a wide range of physiological processes, including pain transmission, inflammation, and anxiety.[1][2] Substance P (3-11) is a biologically active C-terminal fragment of SP that has been shown to cross the blood-brain barrier and exert effects both centrally and peripherally.[3] Understanding the in vivo effects and appropriate administration protocols for SP (3-11) is crucial for research into its physiological roles and therapeutic potential.
Biological Activities of Substance P (3-11)
Substance P (3-11) has been demonstrated to possess a range of biological activities, including:
-
Increased Plasma Histamine (B1213489): Intravenous administration in rats has been shown to increase plasma histamine levels, suggesting a role in inflammatory or allergic responses.[3]
-
Behavioral Effects: Central administration of the parent molecule, Substance P, is known to induce scratching and biting behavior in mice, an effect that is also observed with C-terminal fragments.[1]
-
Neurokinin Receptor Activation: Like the full-length Substance P, the (3-11) fragment is expected to exert its effects primarily through the neurokinin-1 receptor (NK1R).[2][4]
Data Presentation: In Vivo Administration of Substance P and its Fragments
The following table summarizes quantitative data from in vivo studies involving the administration of Substance P (3-11) and the full-length Substance P peptide for contextual comparison. Due to limited published data on the (3-11) fragment, the table primarily provides details on the parent compound to guide experimental design.
| Compound | Animal Model | Route of Administration | Dose | Observed Effect |
| Substance P (3-11) | Rat | Intravenous (i.v.) infusion | 30 nmol/kg | Increased plasma histamine.[3] |
| Substance P | Rat | Intracerebroventricular (i.c.v.) | 0.1 and 1 pmol | Anxiogenic-like effects in the medial amygdala. |
| Substance P | Rat | Intracerebroventricular (i.c.v.) | 0.60 µ g/rat | Increased locomotor activity and grooming behavior.[5] |
| Substance P | Rat | Intracerebroventricular (i.c.v.) | 2.50 µ g/rat | No significant effect on locomotion or grooming.[5] |
| Substance P | Mouse | Intracerebroventricular (i.c.v.) | 1.25 to 5 ng/mouse | Naloxone-reversible anti-nociceptive effect.[6] |
| Substance P | Mouse | Intracerebroventricular (i.c.v.) | >50 ng/mouse | Hyperalgesia.[6] |
| Substance P | Mouse | Intraperitoneal (i.p.) | 1.5 mg/kg (of an antagonist) | Blockade of stress-induced increase in IL-6 from peritoneal macrophages.[7] |
Experimental Protocols
Intravenous (i.v.) Infusion in Rats
This protocol is based on a study that observed an increase in plasma histamine following i.v. administration of Substance P (3-11).[3]
Materials:
-
Substance P (3-11) peptide
-
Sterile, pyrogen-free saline solution (0.9% NaCl)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Catheterization equipment for the jugular or femoral vein
-
Infusion pump
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge and plasma storage vials
Procedure:
-
Preparation of Substance P (3-11) Solution: Dissolve the peptide in sterile saline to the desired concentration. For a 30 nmol/kg dose in a 300g rat, this would be 9 nmol in a suitable infusion volume.
-
Animal Preparation: Anesthetize the rat according to your institution's approved protocol.
-
Catheter Implantation: Surgically implant a catheter into the jugular or femoral vein for intravenous infusion.
-
Infusion: Connect the catheter to an infusion pump and administer the Substance P (3-11) solution at a controlled rate.
-
Blood Sampling: Collect blood samples at predetermined time points post-infusion into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Analysis: Store plasma at -80°C until analysis for histamine levels using an appropriate assay (e.g., ELISA).
Intracerebroventricular (i.c.v.) Microinjection in Rodents
This protocol is adapted from studies using the full-length Substance P and can be used as a starting point for investigating the central effects of Substance P (3-11).[5][6]
Materials:
-
Substance P (3-11) peptide
-
Sterile artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for craniotomy
-
Guide cannula and dummy cannula
-
Injection cannula connected to a microsyringe pump
-
Dental cement
Procedure:
-
Preparation of Substance P (3-11) Solution: Dissolve the peptide in sterile aCSF to the desired concentration (e.g., for picomole to nanomole range doses).
-
Stereotaxic Surgery: Anesthetize the animal and place it in a stereotaxic frame.
-
Cannula Implantation: Perform a craniotomy over the target brain region (e.g., lateral ventricle, specific nucleus) and implant a guide cannula. Secure it with dental cement and insert a dummy cannula to maintain patency.
-
Recovery: Allow the animal to recover from surgery for a specified period (typically 5-7 days).
-
Microinjection: On the day of the experiment, gently restrain the conscious animal and replace the dummy cannula with the injection cannula.
-
Infusion: Infuse the Substance P (3-11) solution at a slow, controlled rate (e.g., 0.5 µL/min).
-
Behavioral Observation: Following the injection, place the animal in the appropriate apparatus to assess the desired behavioral outcome (e.g., elevated plus-maze for anxiety, open field for locomotor activity).
Visualization of Signaling Pathways and Workflows
Substance P (3-11) Signaling via the NK1 Receptor
Substance P and its C-terminal fragments, including (3-11), primarily signal through the G-protein coupled neurokinin-1 receptor (NK1R). This activation initiates downstream signaling cascades involving G-proteins and mitogen-activated protein kinases (MAPK).[2][4]
Caption: NK1 Receptor Signaling Pathway for Substance P (3-11).
General Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for conducting in vivo experiments with Substance P (3-11).
Caption: In Vivo Experimental Workflow.
References
- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. pnas.org [pnas.org]
- 6. wcrj.net [wcrj.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Substance P (3-11) using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an eleven-amino acid neuropeptide that plays a crucial role in pain perception, neurogenic inflammation, and various physiological and pathological processes.[1][2] It is a member of the tachykinin family and exerts its effects by binding to neurokinin receptors, primarily the NK1 receptor.[1][3] The degradation of Substance P in biological systems results in various fragments, with Substance P (3-11) being a major metabolite.[4][5] The accurate quantification of Substance P (3-11) is essential for understanding its physiological and pathological roles and for the development of novel therapeutics targeting the Substance P system.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of peptides like Substance P and its metabolites due to its high sensitivity and specificity.[4][5] This application note provides a detailed protocol for the extraction and quantification of Substance P (3-11) from biological matrices using LC-MS/MS.
Signaling Pathway of Substance P
Substance P initiates its biological effects by binding to G protein-coupled receptors, with the highest affinity for the NK1 receptor.[3] This interaction triggers a cascade of intracellular signaling events. The activation of the NK1 receptor leads to the stimulation of phospholipase C, which in turn generates the second messengers diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3).[1][6] These messengers modulate various cellular processes, including ion channel activity and cytokine expression.[6] Additionally, Substance P signaling can involve the cyclic adenosine (B11128) monophosphate (cAMP) pathway and the activation of mitogen-activated protein kinase (MAPK) pathways, such as p38 MAPK and ERK1/2.[6][7][8]
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, liquid chromatography, and mass spectrometry for the quantification of Substance P (3-11).
Sample Handling and Preparation
Proper sample handling is critical to prevent the degradation of Substance P and its metabolites.[2]
Materials:
-
Blood collection tubes containing EDTA or a protease inhibitor cocktail.
-
Ice bath.
-
Refrigerated centrifuge.
-
Solid Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balanced).[9]
-
Trifluoroacetic acid (TFA).[2]
-
Acetonitrile (ACN).
-
Internal Standard (IS): A structurally related peptide, such as [Tyr8]-Substance P, is recommended.[9]
Procedure:
-
Blood Collection: Collect blood samples in tubes containing an appropriate anticoagulant and protease inhibitors. Immediately place the samples on an ice bath.[2][9]
-
Plasma Separation: Centrifuge the blood samples at a low temperature (e.g., 4°C) to separate the plasma.
-
Protein Precipitation (Alternative to SPE): For a rapid procedure, plasma proteins can be precipitated. Add an equal volume of 30% TFA to the plasma sample.[2] Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by equilibration with 0.1% TFA in water.
-
Load the plasma sample (pre-treated with 1% TFA is recommended) onto the cartridge.[2]
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% ACN in 0.1% TFA) to remove interfering substances.
-
Elute Substance P (3-11) and other fragments using a higher concentration of organic solvent (e.g., methanol or ACN with 0.1% TFA).[2]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[9]
Experimental Workflow
The overall workflow for the analysis of Substance P (3-11) is depicted below.
Liquid Chromatography Parameters
A reverse-phase HPLC column is suitable for the separation of Substance P and its fragments.
| Parameter | Recommended Condition |
| Column | C18, e.g., 1.0 x 50 mm, 5 µm particles[4] or 4.6 x 15 cm, 5 µm particles |
| Mobile Phase A | 0.1% Formic Acid in Water[5][10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5][10] |
| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B is recommended. For example, 0-40% B over 8 minutes.[10] |
| Flow Rate | 0.2 mL/min for a 1.0 mm ID column[5] or 1.0 mL/min for a 4.6 mm ID column |
| Column Temperature | 25°C[5] to 35°C |
| Injection Volume | 25 µL |
Mass Spectrometry Parameters
Electrospray ionization in the positive mode is the preferred method for the detection of Substance P and its metabolites.[4][5]
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4][5] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3500 V[10] |
| Gas Temperature | 325°C[10] |
| Gas Flow | 10 L/min[10] |
| Collision Energy | Optimized for each specific precursor-to-product ion transition (typically 12-40 V).[10] |
MRM Transitions for Substance P (3-11): The specific m/z transitions for the precursor and product ions of Substance P (3-11) and the internal standard need to be determined by direct infusion of the analytical standards into the mass spectrometer.
Quantitative Data Summary
The following table summarizes reported concentrations of Substance P and its metabolites in various studies. These values can serve as a reference for expected physiological concentrations.
| Analyte | Matrix | Concentration Range | Reference |
| Substance P (1-11) | Bovine Plasma | Near lower limit of quantitation after 3 hours on ice | [9] |
| Substance P (3-11) | Bovine Plasma | Significant concentrations detected after spiking with SP (1-11) | [9] |
| Substance P (3-11) | In vitro BBB model | Major metabolite detected | [4][5] |
| Substance P | Human Plasma | 5-15 pg/mL (without protease inhibitors) to 200-600 pg/mL (with aprotonin) | [2] |
| Substance P | Human Plasma | LOQ of 5-10 pg/mL achievable with microflow LC and DMS | [11] |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of Substance P (3-11) in biological samples. Careful attention to sample handling and preparation is paramount to ensure the accuracy and reproducibility of the results. The provided protocols and parameters can be adapted and optimized for specific research needs and instrumentation. This methodology is a valuable tool for researchers and professionals in drug development investigating the role of Substance P and its metabolites in health and disease.
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. mdpi.com [mdpi.com]
- 4. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. sciex.com [sciex.com]
Application Notes and Protocols for Substance P (3-11) ELISA Kits
These application notes provide detailed information on the specificity and a generalized protocol for the quantification of Substance P (SP), with a focus on its fragment, Substance P (3-11), using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This document is intended for researchers, scientists, and drug development professionals working on neuroinflammation, pain, and related fields.
Introduction
Substance P is an eleven-amino acid neuropeptide that plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1] It is involved in a variety of physiological and pathological processes, including pain transmission, inflammation, and mood regulation. The biological activity of Substance P is mediated primarily through its interaction with the neurokinin-1 receptor (NK1R).[1] In biological systems, Substance P can be cleaved by peptidases, generating fragments such as Substance P (3-11). Understanding the levels of these fragments can be critical in research and drug development.
Competitive ELISA kits are a common tool for quantifying Substance P in various biological samples. These assays are based on the principle of competitive binding, where the Substance P in the sample competes with a labeled Substance P for a limited number of binding sites on a specific antibody.
Specificity of Substance P ELISA Kits
The specificity of an ELISA kit is crucial for the accurate quantification of the target analyte. While most commercially available ELISA kits are designed to detect the full-length Substance P (1-11), many exhibit cross-reactivity with its fragments and other related peptides. It is important to note that ELISA kits specifically designed for the exclusive detection of Substance P (3-11) are not commonly available. Therefore, researchers often rely on kits for Substance P that have been characterized for their cross-reactivity with the (3-11) fragment.
Below is a summary of cross-reactivity data from commercially available Substance P ELISA kits. This data is essential for interpreting the results, as the assay may detect not only the intact peptide but also its C-terminal fragments.
Cross-Reactivity Data
| Compound | Cross-Reactivity (%) - Kit A | Cross-Reactivity (%) - Kit B |
| Substance P | 100% | 100% |
| Substance P (3-11) | 85.9% [2] | 66% |
| Physalaemin | 75.3% [2] | 50% |
| Substance P (4-11) | 11.7% [2] | Not Reported |
| Substance P (7-11) | 5.9% [2] | Not Reported |
| α-Neurokinin | Not Reported | <0.001% |
| β-Neurokinin | Not Reported | <0.001% |
| Somatostatin | Not Reported | <0.001% |
| Substance P (1-4) | Not Reported | <0.001% |
| Eledoisin | Not Reported | <0.001% |
Note: The data presented is compiled from different commercially available kits and should be used as a reference. It is highly recommended to consult the specific datasheet of the kit being used.
Substance P Signaling Pathway
Substance P exerts its biological effects by binding to the G-protein coupled receptor, NK1R. This interaction initiates a cascade of intracellular signaling events that are involved in pain, inflammation, and other physiological responses.
Caption: Substance P signaling cascade initiated by binding to the NK1 receptor.
Experimental Protocol: Competitive ELISA for Substance P
This protocol provides a generalized procedure for a competitive ELISA. For optimal results, refer to the specific instructions provided with your ELISA kit.
Materials Required
-
Substance P ELISA Plate
-
Substance P Standard
-
Sample Diluent
-
Wash Buffer (concentrated)
-
Substance P Conjugate (e.g., HRP- or AP-conjugated)
-
Antibody to Substance P
-
Substrate Solution (e.g., TMB or pNPP)
-
Stop Solution
-
Microplate reader
-
Pipettes and tips
-
Distilled or deionized water
-
Plate shaker
Assay Procedure
Caption: Generalized workflow for a competitive Substance P ELISA.
Detailed Steps:
-
Reagent Preparation:
-
Bring all reagents to room temperature before use.
-
Prepare the Wash Buffer by diluting the concentrated buffer with distilled or deionized water as per the kit instructions.
-
Prepare the Substance P standards by serially diluting the stock standard in the provided sample diluent to create a standard curve.
-
Prepare samples. Depending on the sample type (serum, plasma, tissue homogenate, etc.), follow the recommended sample preparation procedure. Dilute samples as necessary with the sample diluent.
-
-
Assay Procedure:
-
Add a specified volume (e.g., 50 µL) of standards and samples to the appropriate wells of the microplate.
-
Add the Substance P conjugate to each well (except for the blank).
-
Add the Substance P antibody to each well (except for the blank and non-specific binding wells).
-
Seal the plate and incubate for the recommended time and temperature (e.g., 2 hours at room temperature on a plate shaker).
-
After incubation, aspirate the contents of the wells and wash the plate multiple times (e.g., 3-5 times) with the prepared Wash Buffer.
-
-
Detection:
-
Add the substrate solution to each well and incubate for a specified period (e.g., 30 minutes) at room temperature, protected from light.
-
Stop the reaction by adding the Stop Solution to each well. The color in the wells should change.
-
-
Data Analysis:
-
Read the absorbance of each well on a microplate reader at the recommended wavelength (e.g., 450 nm).
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of Substance P in the samples by interpolating their absorbance values from the standard curve. Remember to multiply by the dilution factor if samples were diluted.
-
Conclusion
References
Application Notes and Protocols for Radioligand Binding Assay of Substance P (3-11)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neurotransmitter, is a member of the tachykinin peptide family. It exerts its biological effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). The C-terminal fragment, Substance P (3-11), has been shown to be a potent agonist at the NK1 receptor, participating in various physiological and pathological processes. The radioligand binding assay is a fundamental technique used to characterize the interaction of ligands, such as Substance P (3-11), with their receptors. This document provides detailed protocols and application notes for performing radioligand binding assays for Substance P (3-11) with the NK1 receptor.
Substance P and its receptors are implicated in a variety of biological functions, and their dysregulation is associated with numerous diseases.[1][2] Consequently, the NK1 receptor has emerged as a significant target for drug development.[3][4]
Signaling Pathway of the NK1 Receptor
Substance P and its active fragments, including Substance P (3-11), bind to the NK1 receptor, which is coupled to Gq/11 and Gs proteins.[5] Activation of the receptor initiates a signaling cascade, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway is integral to the diverse cellular responses mediated by Substance P.[6]
Experimental Protocols
I. Membrane Preparation from Tissues or Cells
This protocol describes the preparation of crude membrane fractions containing the NK1 receptor from either tissue homogenates or cultured cells.[7]
Materials:
-
Tissue (e.g., bovine pineal gland, guinea pig small intestine) or cultured cells overexpressing NK1R.[8][9]
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail.
-
Sucrose Buffer: Homogenization buffer containing 10% sucrose.
-
Dounce homogenizer or polytron.
-
High-speed refrigerated centrifuge.
Procedure:
-
Mince the tissue or harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the tissue or cells in 20 volumes of cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the pellet in fresh Homogenization Buffer, and repeat the centrifugation step.
-
Resuspend the final pellet in Sucrose Buffer.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
II. Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radiolabeled ligand.
Materials:
-
Membrane preparation.
-
Radiolabeled Substance P (e.g., [³H]Substance P).
-
Unlabeled Substance P (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl2, 0.02% BSA, and protease inhibitors (e.g., 40 µg/mL bacitracin, 4 µg/mL leupeptin, 6 µg/mL chymostatin), pH 7.4.[8]
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Scintillation cocktail and counter.
Procedure:
-
In a 96-well plate, set up the assay in a final volume of 250-500 µL per well.[7][8]
-
For total binding, add increasing concentrations of the radiolabeled Substance P to wells containing the membrane preparation (e.g., 200-500 µg protein) in Assay Buffer.[8]
-
For non-specific binding, add a high concentration of unlabeled Substance P (e.g., 2 µM) to a parallel set of wells before adding the radiolabeled ligand.[8]
-
Incubate the plate for 20-60 minutes at room temperature (20-30°C) with gentle agitation.[7][8]
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).[7]
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd and Bmax values.
III. Competition Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled compound, such as Substance P (3-11), by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Same as for the Saturation Binding Assay.
-
Unlabeled Substance P (3-11) and other competing ligands.
Procedure:
-
In a 96-well plate, add a fixed concentration of radiolabeled Substance P (typically at its Kd concentration) to wells containing the membrane preparation in Assay Buffer.
-
Add increasing concentrations of the unlabeled competitor (e.g., Substance P (3-11)).
-
Incubate, filter, and measure radioactivity as described for the saturation binding assay.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow Diagram
Data Presentation
The quantitative data obtained from radioligand binding assays for Substance P and its fragments are summarized below. These values can vary depending on the tissue/cell type, radioligand used, and experimental conditions.
| Ligand | Radioligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Substance P | [³H]Substance P | Bovine pineal gland | 0.43 | 71.14 | [8] |
| Substance P | ¹²⁵I-Bolton-Hunter-Substance P | Human eye | 0.27 ± 0.1 | - | [10] |
| Substance P | [³H]Substance P | Guinea pig small intestine | 0.5 | 2 fmol/mg tissue | [9] |
| Substance P | ¹²⁵I-Bolton-Hunter-Substance P | Mouse cortical astrocytes | 0.33 ± 0.03 | 170 | [11] |
| Competing Ligand | Radioligand | Preparation | Ki (nM) / IC50 (nM) | Reference |
| Substance P | ¹²⁵I-Bolton-Hunter-Substance P | Human lymph node/tonsil | ~0.5 (IC50) | [12] |
| Substance P (3-11) | ¹²⁵I-Bolton-Hunter-Substance P | Human lymph node/tonsil | Potent competitor | [12] |
| Substance P (3-11) | ¹²⁵I-Bolton-Hunter-Substance P | Human eye | Potent competitor | [10] |
| Substance P (2-11) | [³H]Substance P | Guinea pig small intestine | Similar to SP | [9] |
| Substance P (3-11) | [³H]Substance P | Guinea pig small intestine | Similar to SP | [9] |
| Substance P (3-11) | [³H]Substance P | Bovine pineal gland | Lower affinity than SP | [8] |
Note: The specific binding of radiolabeled Substance P is typically between 65% and 75% of the total binding.[12]
Conclusion
The radioligand binding assay is a powerful tool for characterizing the interaction of Substance P (3-11) with the NK1 receptor. The protocols provided herein offer a comprehensive guide for researchers to perform these assays accurately and reproducibly. The data generated from these studies are crucial for understanding the pharmacology of the NK1 receptor and for the development of novel therapeutics targeting this system. Careful optimization of experimental conditions is essential for obtaining reliable and meaningful results.
References
- 1. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. tandfonline.com [tandfonline.com]
- 9. High-affinity 3H-substance P binding to longitudinal muscle membranes of the guinea pig small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Autoradiographic analysis of binding sites for 125I-Bolton-Hunter-substance P in the human eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. High-affinity substance P binding sites of neurokinin-1 receptor type autoradiographically associated with vascular sinuses and high endothelial venules of human lymphoid tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Substance P (3-11) in Cell Culture Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell culture models to study the biological activity of Substance P (3-11), a key metabolite of Substance P.
Introduction
Substance P (SP), an eleven-amino-acid neuropeptide, is a member of the tachykinin family and plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and immune responses.[1][2][3] SP is metabolized in biological systems into smaller fragments by enzymes such as endopeptidases.[4][5] One of the major metabolites is Substance P (3-11) (SP(3-11)), which results from the cleavage of the first two N-terminal amino acids.[4] Accumulating evidence suggests that these SP fragments, including SP(3-11), possess significant biological activity, sometimes distinct from the parent peptide.[4][6]
SP and its fragments primarily exert their effects through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor.[1][7][8] Activation of NK1R can trigger diverse downstream signaling pathways, including the mobilization of intracellular calcium ([Ca]i) and the accumulation of cyclic AMP (cAMP).[1][2] Notably, studies have shown that N-terminal truncated metabolites of SP, such as SP(3-11), can differentially activate these pathways, retaining the ability to increase intracellular calcium while losing the capacity to stimulate cAMP production.[1][2][3] This differential signaling highlights the importance of studying the specific effects of SP metabolites.
This document outlines suitable cell culture models, detailed experimental protocols, and data presentation formats for investigating the cellular effects of SP(3-11).
Recommended Cell Culture Models
The choice of cell model is critical for studying the effects of SP(3-11). The primary requirement is the expression of the NK1 receptor. Below are recommended cell lines that have been successfully used in Substance P research.
| Cell Line | Description | Key Characteristics | Relevant Applications |
| HEK293-NK1R | Human Embryonic Kidney 293 cells stably transfected to express the human NK1 receptor. | High-level expression of NK1R, robust and reproducible responses to SP and its agonists.[1][2] | Ideal for studying NK1R-mediated signaling pathways, such as calcium mobilization and cAMP accumulation. |
| 3T3-NK1R | Mouse 3T3 fibroblasts stably transfected to express the NK1 receptor. | Suitable for investigating longer-term cellular responses like cell proliferation, wound healing, and collagen production.[1][3] | Studies on the effects of SP(3-11) on cell growth, migration, and extracellular matrix deposition. |
| BBMECs | Bovine Brain Microvessel Endothelial Cells. | An in vitro model of the blood-brain barrier (BBB) that endogenously expresses metabolic enzymes capable of processing SP.[4][9] | Useful for studying the metabolism of SP into fragments like SP(3-11) and their subsequent effects on endothelial cells. |
| THP-1 | Human monocytic cell line. | Expresses the truncated form of the NK1R.[10] | Investigating the role of SP(3-11) in immune cell chemotaxis and inflammatory responses.[11] |
| HUVECs | Human Umbilical Vein Endothelial Cells. | A primary cell model for studying angiogenesis and vascular responses. | Useful for examining the pro- or anti-angiogenic effects of SP(3-11).[12] |
Experimental Protocols
Here, we provide detailed protocols for key experiments to characterize the activity of SP(3-11).
Protocol 1: Measurement of Intracellular Calcium ([Ca]i) Mobilization
This protocol describes how to measure the transient increase in intracellular calcium following stimulation with SP(3-11) using a fluorescent calcium indicator.
Materials:
-
HEK293-NK1R cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Substance P (3-11) peptide
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Seeding: Seed HEK293-NK1R cells into a 96-well black, clear-bottom microplate at a density of 50,000 cells/well and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Assay:
-
Add 100 µL of HBSS to each well.
-
Place the plate in a fluorescence plate reader set to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Inject a solution of SP(3-11) at the desired concentration (e.g., 10 µL of a 10X stock) into the wells.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decline.
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Data can be normalized to the baseline (F/F0) to compare results across different wells and experiments.
Protocol 2: Measurement of Cyclic AMP (cAMP) Accumulation
This protocol outlines the measurement of intracellular cAMP levels in response to SP(3-11) stimulation using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
HEK293-NK1R or 3T3-NK1R cells
-
Culture medium
-
Stimulation buffer (e.g., HBSS containing a phosphodiesterase inhibitor like IBMX, 0.5 mM)
-
Substance P (3-11) peptide
-
Forskolin (positive control)
-
Lysis buffer
-
Commercially available cAMP ELISA kit
-
Plate reader for absorbance measurement
Procedure:
-
Cell Seeding and Culture: Seed cells in a 24- or 48-well plate and grow to 80-90% confluency.
-
Pre-incubation:
-
Remove the culture medium and wash the cells once with stimulation buffer.
-
Add 200 µL of stimulation buffer to each well and incubate for 15 minutes at 37°C to inhibit phosphodiesterase activity.
-
-
Stimulation:
-
Add SP(3-11) or controls (e.g., full-length SP, forskolin) at various concentrations to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the stimulation buffer.
-
Add the lysis buffer provided with the cAMP kit to each well.
-
Incubate for the time recommended by the kit manufacturer to ensure complete cell lysis.
-
-
cAMP Measurement:
-
Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves transferring the cell lysates to the ELISA plate, adding the kit reagents (e.g., cAMP-HRP conjugate, antibody), incubating, washing, and adding a substrate solution.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
-
Data Analysis: Calculate the cAMP concentration in each sample based on a standard curve generated with known amounts of cAMP.
Protocol 3: Cell Proliferation Assay
This protocol describes how to assess the effect of SP(3-11) on cell proliferation using a Thymidine incorporation assay.
Materials:
-
3T3-NK1R cells
-
Culture medium (DMEM with 10% FBS)
-
Serum-free DMEM
-
Substance P (3-11) peptide
-
[³H]-Thymidine
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (B78521) (NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed 3T3-NK1R cells in a 24-well plate.
-
Once the cells reach 50-60% confluency, replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells in the G0 phase of the cell cycle.
-
-
Treatment:
-
Replace the serum-free medium with fresh serum-free medium containing different concentrations of SP(3-11).
-
Incubate for 24 hours.
-
-
[³H]-Thymidine Labeling:
-
Add [³H]-Thymidine (e.g., 1 µCi/well) to each well and incubate for 4-6 hours.
-
-
Cell Lysis and DNA Precipitation:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.
-
Wash the wells twice with 5% TCA.
-
-
Solubilization and Counting:
-
Add 0.5 M NaOH to each well to solubilize the precipitate.
-
Transfer the solution to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: The amount of incorporated [³H]-Thymidine is proportional to the rate of cell proliferation. Compare the counts per minute (CPM) in treated wells to control wells.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Potency of Substance P and SP(3-11) on NK1R-mediated Signaling
| Ligand | Assay | Cell Line | EC50 (-log M) |
| Substance P | [Ca]i Mobilization | HEK293-NK1R | 8.5 ± 0.3[1][2] |
| Substance P | cAMP Accumulation | HEK293-NK1R | 7.8 ± 0.1[1][2] |
| SP(3-11) | [Ca]i Mobilization | HEK293-NK1R | Data to be determined |
| SP(3-11) | cAMP Accumulation | HEK293-NK1R | No significant activity observed[1][2] |
Table 2: Effect of Substance P and SP(3-11) on 3T3-NK1R Fibroblast Proliferation
| Treatment (30 nM) | [³H]-Thymidine Incorporation (CPM) | % Change from Control |
| Vehicle Control | 16,487 ± 3,704[13] | - |
| Substance P | 12,947 ± 2,152[13] | ↓ 21.5% |
| SP(3-11) | Data to be determined | Data to be determined |
Visualizations
Diagrams of key signaling pathways and experimental workflows can aid in understanding the experimental design and results.
Caption: Substance P Signaling Pathways via the NK1 Receptor.
Caption: Experimental Workflow for Intracellular Calcium Mobilization Assay.
Caption: Logical Relationship of SP Metabolism and SP(3-11) Activity.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Substance P fragments and striatal endogenous dopamine outflow: interaction with substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 8. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Substance P inhibits natural killer cell cytotoxicity through the neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. wcrj.net [wcrj.net]
- 13. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Functional Assays for Substance P (3-11): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide of the tachykinin family, is a key neuropeptide involved in a myriad of physiological processes including pain transmission, inflammation, and smooth muscle contraction. It exerts its effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). The metabolism of Substance P in vivo leads to the generation of various fragments, among which is Substance P (3-11), an N-terminally truncated metabolite. Understanding the functional activity of such fragments is crucial for drug discovery and for elucidating the nuanced signaling of the tachykinin system.
Substance P (3-11) demonstrates biased agonism at the NK1R. While it retains the ability to stimulate Gαq-mediated signaling pathways, leading to intracellular calcium mobilization, its capacity to activate Gαs-mediated pathways, resulting in cyclic AMP (cAMP) accumulation, is significantly diminished compared to the full-length peptide.[1][2][3][4][5][6][7][8] This differential signaling underscores the importance of employing a panel of in vitro functional assays to fully characterize the pharmacological profile of Substance P fragments.
These application notes provide detailed protocols for key in vitro functional assays to assess the activity of Substance P (3-11) at the NK1R, including calcium mobilization, cAMP accumulation, and receptor binding assays.
Signaling Pathway of Substance P and its Fragment SP (3-11)
Substance P binding to the NK1R can activate two primary G protein signaling cascades:
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca²⁺]i).[9][10]
-
Gαs Pathway: Activation of Gαs stimulates adenylyl cyclase, which catalyzes the conversion of ATP into cyclic AMP (cAMP).[5][11]
Substance P (3-11) is a biased agonist, potently activating the Gαq pathway while having a significantly reduced effect on the Gαs pathway.
Quantitative Data Summary
The following table summarizes the potency of Substance P and its fragment SP (3-11) in various in vitro functional assays. Data has been compiled from published literature.[2][3][4][5][7]
| Ligand | Assay Type | Cell Line | Parameter | Value |
| Substance P | Calcium Mobilization | HEK293 expressing NK1R | -log EC₅₀ (M) | 8.5 ± 0.3 |
| cAMP Accumulation | HEK293 expressing NK1R | -log EC₅₀ (M) | 7.8 ± 0.1 | |
| Receptor Binding | Human Lymph Node | Kᵢ (nM) | ~0.5 | |
| Substance P (3-11) | Calcium Mobilization | HEK293 expressing NK1R | -log EC₅₀ (M) | Activity retained |
| cAMP Accumulation | HEK293 expressing NK1R | -log EC₅₀ (M) | Activity diminished | |
| Receptor Binding | Human Lymph Node | Kᵢ (nM) | Competes with SP |
Note: "Activity retained" indicates that the N-terminally truncated metabolite still elicits a response in the calcium mobilization assay, though its potency may be slightly altered compared to full-length Substance P. "Activity diminished" signifies a significant reduction or loss of response in the cAMP accumulation assay.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following NK1R activation.
Materials:
-
Cell Line: HEK293 or CHO cells stably or transiently expressing the human NK1R.
-
Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin.
-
Assay Plate: Black-walled, clear-bottom 96-well or 384-well plates.
-
Calcium-Sensitive Dye: Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: Substance P (3-11) and Substance P (as a positive control).
-
Instrumentation: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating:
-
The day before the assay, seed the NK1R-expressing cells into the assay plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading solution of Fura-2 AM or Fluo-4 AM in the assay buffer. The final concentration is typically 2-5 µM.
-
Aspirate the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C or room temperature, protected from light.
-
-
Cell Washing:
-
Gently aspirate the dye loading solution.
-
Wash the cells twice with assay buffer to remove any extracellular dye.
-
After the final wash, add assay buffer to each well.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of Substance P (3-11) and the control compounds in assay buffer.
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Establish a baseline fluorescence reading for a few seconds.
-
Use the instrument's automated injector to add the compounds to the wells.
-
Immediately begin measuring the fluorescence intensity over time (e.g., every second for 2-3 minutes). For Fura-2, measure the ratio of emission at 510 nm following excitation at 340 nm and 380 nm.[12] For Fluo-4, use an excitation of ~490 nm and measure emission at ~520 nm.[13][14]
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration of the test compound.
-
Plot the response as a function of the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
cAMP Accumulation Assay
This assay quantifies the amount of cyclic AMP produced upon Gαs activation following ligand binding to the NK1R.
References
- 1. High-affinity substance P binding sites of neurokinin-1 receptor type autoradiographically associated with vascular sinuses and high endothelial venules of human lymphoid tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. genscript.com [genscript.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hi-Affi™ NK1 Stable Cell Line - Creative Biolabs [creative-biolabs.com]
- 11. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. agilent.com [agilent.com]
Application Note: Utilizing Substance P (3-11) in Guinea Pig Ileum Contraction Assays for Neurokinin Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), a member of the tachykinin family of neuropeptides, and its fragments are crucial neuromodulators in the central and peripheral nervous systems. The guinea pig ileum longitudinal muscle-myenteric plexus preparation is a classic and robust ex vivo model for studying the physiological effects of tachykinins and screening novel compounds targeting neurokinin (NK) receptors. Substance P (3-11), a C-terminal fragment of Substance P, demonstrates biological activity, including the ability to induce contractions in the guinea pig ileum.[1][2][3] This application note provides a detailed protocol for utilizing Substance P (3-11) in a guinea pig ileum contraction assay, outlines the underlying signaling mechanisms, and presents relevant pharmacological data.
The contractile response of the guinea pig ileum to Substance P and its fragments is mediated by at least three subtypes of neurokinin receptors: NK-1, NK-2, and NK-3. The direct contraction of the smooth muscle is primarily attributed to the activation of NK-1 receptors, while NK-3 receptors are thought to be located on myenteric plexus neurons, where their activation leads to the release of acetylcholine, causing an indirect contraction.[4] The spasmogenic action of Substance P is not mediated by cholinergic mechanisms or the release of prostaglandins (B1171923) and appears to be a direct action on the smooth muscle of the ileum.[5] The complex interplay of these receptors makes the guinea pig ileum an excellent model for dissecting the specific effects of tachykinin receptor agonists and antagonists.
Data Presentation
The following table summarizes the pharmacological data for Substance P and related compounds in the guinea pig ileum contraction assay. While Substance P (3-11) is known to be active, specific EC50 values are not consistently reported across the literature. Its activity is generally considered to be in the nanomolar range, similar to other active C-terminal fragments of Substance P.
| Compound | Receptor Target(s) | Agonist/Antagonist | Potency/Activity | Reference(s) |
| Substance P (3-11) | NK-1, NK-2, NK-3 | Agonist | Induces contraction | [1][2][3] |
| Substance P | NK-1, NK-2, NK-3 | Agonist | EC50 ~1-10 nM | [6][7] |
| Eledoisin | NK-2 > NK-1 | Agonist | Potent contractile agent | [8] |
| [D-Pro2,D-Trp7,9]-SP | NK-1 Antagonist | Antagonist | pA2 ~ 6.9 vs Substance P | |
| Spantide | NK-1/NK-2 Antagonist | Antagonist | pA2 ~ 6.7 vs Substance P | |
| Atropine | Muscarinic Receptor | Antagonist | pA2 ~ 9.0 vs Neurokinin B (indirect) |
Experimental Protocols
Preparation of Isolated Guinea Pig Ileum Longitudinal Muscle-Myenteric Plexus
-
Animal Euthanasia and Tissue Dissection:
-
Humanely euthanize a male Dunkin-Hartley guinea pig (250-350 g) following institutional guidelines.
-
Open the abdominal cavity and carefully excise a 10-15 cm segment of the terminal ileum, approximately 10-20 cm proximal to the ileocecal junction.
-
Immediately place the excised ileum segment in a petri dish containing warm (37°C), oxygenated Krebs-bicarbonate solution.
-
-
Isolation of the Longitudinal Muscle-Myenteric Plexus Strip:
-
Gently flush the lumen of the ileum segment with Krebs-bicarbonate solution using a syringe with a blunted needle to remove any remaining contents.
-
Thread the ileum segment onto a glass rod (approximately 3-4 mm in diameter).
-
Using a sterile cotton swab, gently and repeatedly stroke the surface of the ileum in a direction parallel to the longitudinal axis. This will cause the longitudinal muscle layer with the attached myenteric plexus to separate from the underlying circular muscle layer.
-
Carefully peel the now-loosened longitudinal muscle-myenteric plexus strip from the circular muscle layer. The resulting preparation should be a thin, translucent sheet of tissue.
-
Cut the tissue sheet into strips approximately 2-3 cm in length and 3-5 mm in width.
-
Guinea Pig Ileum Contraction Assay
-
Organ Bath Setup:
-
Suspend the prepared ileum strips in a 10 mL organ bath containing Krebs-bicarbonate solution maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.
-
Attach one end of the tissue strip to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer connected to a data acquisition system.
-
Apply an initial resting tension of 1.0 g to the tissue and allow it to equilibrate for at least 60 minutes. During the equilibration period, wash the tissue with fresh Krebs-bicarbonate solution every 15 minutes.
-
-
Construction of a Concentration-Response Curve for Substance P (3-11):
-
After the equilibration period, record a stable baseline.
-
Add Substance P (3-11) to the organ bath in a cumulative manner, starting from a low concentration (e.g., 10^-10 M) and increasing in a logarithmic or semi-logarithmic fashion (e.g., 10^-10 M, 3x10^-10 M, 10^-9 M, etc.) until a maximal contraction is achieved.
-
Allow the response to each concentration to reach a plateau before adding the next concentration.
-
At the end of the concentration-response curve, wash the tissue repeatedly with fresh Krebs-bicarbonate solution to allow it to return to baseline.
-
-
Data Analysis:
-
Measure the peak contractile response at each concentration of Substance P (3-11) and express it as a percentage of the maximal contraction obtained.
-
Plot the concentration of Substance P (3-11) on a logarithmic scale against the percentage of the maximal response.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).
-
Solutions and Reagents
-
Krebs-Bicarbonate Solution (in mM):
-
NaCl: 118
-
KCl: 4.7
-
CaCl2: 2.5
-
MgSO4: 1.2
-
KH2PO4: 1.2
-
NaHCO3: 25
-
Glucose: 11
-
pH should be 7.4 when gassed with 95% O2 / 5% CO2.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evidence that the contractile response of the guinea-pig ileum to capsaicin is due to release of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A pharmacological investigation of synthetic substance P on the isolated guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fading and tachyphylaxis to the contractile effects of substance P in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substance P induced hydrolysis of inositol phospholipids in guinea-pig ileum and rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of the effects of three substance P antagonists on tachykinin-stimulated [3H]-acetylcholine release in the guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation and Storage of Substance P (3-11) Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and application of Substance P (3-11) solutions in common in vitro assays. Substance P (3-11) is a C-terminal fragment of the neuropeptide Substance P and is known to be a potent agonist of the Neurokinin-1 (NK1) receptor.
Data Presentation: Quantitative Summary
The following tables summarize the key quantitative data for Substance P (3-11) handling and storage.
Table 1: Solubility of Substance P Peptides
| Peptide | Solvent | Solubility | Source |
| Substance P | Water | 10 mg/mL | [1] |
| Substance P | DMSO | 100 mg/mL (74.2 mM) | [2] |
| Substance P | DMSO | 10 mM | [3] |
| Substance P (3-11) | Not explicitly stated, but used in aqueous buffers for assays | - | [4][5][6] |
Table 2: Storage Conditions for Substance P (3-11)
| Form | Storage Temperature | Duration | Recommendations | Source |
| Lyophilized Powder | -20°C | Up to 3 years | Store desiccated and protected from light. | [3] |
| Stock Solutions (in solvent) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [2] |
| Stock Solutions (in solvent) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [2] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Substance P (3-11)
This protocol describes the preparation of a high-concentration stock solution from lyophilized Substance P (3-11) powder.
Materials:
-
Lyophilized Substance P (3-11)
-
Sterile, high-purity dimethyl sulfoxide (B87167) (DMSO) or sterile, nuclease-free water
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized Substance P (3-11) to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming on the peptide.
-
Solvent Addition: Briefly centrifuge the vial to ensure all the powder is at the bottom. Carefully add the desired volume of sterile DMSO or water to the vial to achieve the desired stock concentration (e.g., 1 mM or 10 mM).
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the peptide.[3] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes.[2]
-
Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[2]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the stock solution to prepare working solutions for use in cell culture experiments.
Materials:
-
Substance P (3-11) stock solution (from Protocol 1)
-
Sterile, serum-free cell culture medium or appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Sterile, low-protein binding tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the Substance P (3-11) stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the appropriate sterile, serum-free medium or assay buffer to achieve the desired final working concentrations. It is recommended to prepare fresh working solutions for each experiment.
-
Final Concentration: The optimal working concentration should be determined experimentally for each cell type and assay. For chemotaxis assays, concentrations can range from 10⁻¹³ M to 10⁻⁷ M. For calcium flux assays, concentrations typically range from 10⁻⁶ M to 10⁻⁴ M.[5][7]
-
Use: Use the freshly prepared working solutions immediately in your cell-based assays.
Mandatory Visualizations
Substance P (3-11) Signaling Pathway
The binding of Substance P (3-11) to its receptor, the NK1 receptor, initiates a signaling cascade that leads to various cellular responses.
Caption: NK1 Receptor Signaling Pathway.
Experimental Workflow: Chemotaxis Assay
This workflow outlines the key steps in performing a chemotaxis assay to assess the migratory response of cells to Substance P (3-11).
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Substance P | Endogenous Metabolite | Neurokinin receptor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Substance P receptor-mediated chemotaxis of human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulation of the chemotactic migration of human fibroblasts by substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substance P induces a rise in intracellular calcium concentration in human T lymphocytes in vitro: evidence of a receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Substance P (3-11): Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed information on Substance P (3-11), including supplier and purity details, as well as comprehensive application notes and experimental protocols.
Substance P (3-11) is a carboxy-terminal fragment of the neuropeptide Substance P. It is an agonist of the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) involved in a variety of physiological processes.[1] This document outlines its utility in research applications such as inflammation, signal transduction, and analytical biochemistry.
Supplier and Purity Information
The following table summarizes commercially available Substance P (3-11) from various suppliers. Purity levels are as reported by the suppliers and are typically determined by High-Performance Liquid Chromatography (HPLC).
| Supplier | Purity |
| MedChemExpress | Not specified on product page |
| LifeTein | Not specified on product page |
| Nordic Biosite | Not specified on product page |
| Elabscience | > 95% |
| Aapptec Peptides | Lot-specific, refer to CoA |
| GL Biochem (Shanghai) Ltd. | 95% HPLC, 98% HPLC |
| R&D Systems | ≥95% |
| Selleck Chemicals | 98.91% |
| Santa Cruz Biotechnology | ≥98% (for Substance P (9-11)) |
Application Notes
Substance P (3-11) is a valuable tool for investigating the physiological roles of the NK1 receptor and its downstream signaling pathways. Key applications include:
-
Inflammation and Immunology: Substance P and its fragments are known to be involved in neurogenic inflammation.[2] Substance P (3-11) can be used to study the chemotaxis of immune cells, such as monocytes, to sites of inflammation.[1]
-
Signal Transduction: As an NK1 receptor agonist, Substance P (3-11) can be used to probe the intricate signaling cascades initiated by receptor activation. This includes the mobilization of intracellular calcium ([Ca2+]i) and the modulation of cyclic AMP (camp) levels, which are key second messengers in GPCR signaling.[2]
-
Analytical Chemistry: The analysis of Substance P fragments like Substance P (3-11) is crucial for understanding the metabolism of the parent peptide. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of these fragments in biological matrices.[3][4]
Experimental Protocols
Herein are detailed protocols for key experiments involving Substance P (3-11).
Human Monocyte Chemotaxis Assay
This protocol is adapted from a modified Boyden chamber assay to assess the chemotactic effect of Substance P (3-11) on human monocytes.[1]
Materials:
-
Human monocytic cell line (e.g., THP-1) or freshly isolated human peripheral blood monocytes.
-
Substance P (3-11)
-
Chemotaxis chamber (e.g., Boyden chamber) with polycarbonate membranes (3-5 µm pore size).
-
Cell culture medium (e.g., RPMI 1640) with 0.1% BSA.
-
Fluorescent dye for cell labeling (e.g., Calcein-AM).
-
Fluorescence plate reader.
Procedure:
-
Cell Preparation:
-
Culture human monocytes and label them with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in chemotaxis buffer (RPMI 1640 with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
-
Chemotaxis Setup:
-
Add different concentrations of Substance P (3-11) (e.g., 10⁻¹⁴ M to 10⁻⁸ M) to the lower wells of the chemotaxis chamber. Use chemotaxis buffer alone as a negative control.
-
Place the polycarbonate membrane over the lower wells.
-
Add 100 µL of the labeled monocyte suspension to the upper chamber of each well.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 90 minutes.
-
-
Quantification:
-
After incubation, carefully remove the membrane and wipe off the non-migrated cells from the upper surface.
-
Measure the fluorescence of the migrated cells on the lower side of the membrane using a fluorescence plate reader.
-
Calculate the chemotactic index as the fold increase in fluorescence compared to the negative control.
-
Intracellular Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium concentration in response to Substance P (3-11) in cells expressing the NK1 receptor.
Materials:
-
HEK293 cells stably or transiently expressing the human NK1 receptor.
-
Substance P (3-11)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Preparation:
-
Seed NK1 receptor-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
-
Assay:
-
Prepare a dilution series of Substance P (3-11) in HBSS.
-
Place the cell plate into the fluorescence plate reader and record a baseline fluorescence reading for 10-20 seconds.
-
Add the Substance P (3-11) dilutions to the wells and immediately begin recording the fluorescence intensity kinetically for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration of Substance P (3-11).
-
Plot the peak response against the log of the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Cyclic AMP (cAMP) Assay
This protocol outlines a method to measure the effect of Substance P (3-11) on intracellular cAMP levels, which can be either stimulated (via Gαs) or inhibited (via Gαi).
Materials:
-
Cells expressing the NK1 receptor.
-
Substance P (3-11)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
Cell lysis buffer (often included in the kit).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Treatment:
-
Seed cells into a multi-well plate and culture overnight.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation, if necessary.
-
Stimulate the cells with a dilution series of Substance P (3-11) for a defined period (e.g., 15-30 minutes) at 37°C. For Gαi-coupled receptors, co-stimulation with forskolin (B1673556) (an adenylate cyclase activator) is required to measure the inhibition of cAMP production.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Perform the cAMP measurement on the cell lysates according to the manufacturer's protocol for the specific kit being used.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the log of the Substance P (3-11) concentration to generate a dose-response curve.
-
Signaling Pathway
Substance P (3-11) binds to the NK1 receptor, a Gq-coupled GPCR. This initiates a signaling cascade that leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. While the primary coupling is through Gq, some studies suggest potential coupling to other G proteins, which could influence cAMP levels.
References
- 1. Substance P receptor-mediated chemotaxis of human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P (SP) enhances CCL5-induced chemotaxis and intracellular signaling in human monocytes, which express the truncated neurokinin-1 receptor (NK1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for Intracerebroventricular Injection of Substance P (3-11)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the intracerebroventricular (ICV) injection of Substance P (3-11), a fragment of the neuropeptide Substance P. This document is intended to guide researchers in the planning and execution of experiments involving the central administration of this peptide.
Introduction
Substance P (SP) is an eleven-amino acid neuropeptide involved in a variety of physiological processes within the central nervous system, including pain transmission, inflammation, and emotional behaviors.[1] It exerts its effects primarily through the neurokinin-1 (NK1) receptor. Substance P is metabolized in vivo into smaller fragments, including Substance P (3-11). Understanding the central effects of these fragments is crucial for elucidating the full spectrum of Substance P's biological activity. Intracerebroventricular injection is a common technique used to administer substances directly into the ventricular system of the brain, bypassing the blood-brain barrier and allowing for the study of their central effects.
Quantitative Data Summary
The following tables summarize quantitative data from studies involving the intracerebroventricular injection of Substance P and its fragments in various animal models. This data can serve as a reference for dose-ranging studies with Substance P (3-11).
Table 1: Intracerebroventricular Injections of Substance P in Rats
| Substance | Dose | Injection Volume | Vehicle | Animal Model | Observed Effect | Reference |
| Substance P | 20 µg | 10 µl | Not Specified | Male rats (food and water deprived) | Suppression of food and water intake.[2] | [2] |
| Substance P | 10⁻⁷ M | 5 µl | 0.9% NaCl | Male Wistar rats | Stimulation of oxytocin (B344502) secretion.[3] | [3] |
| Substance P | 2 nmol | 10 µl | 0.9% NaCl with 0.2% dextran | Female rats | Inhibition of ovulation. | [4] |
| Substance P | 20 nmol | 10 µl | 0.9% NaCl with 0.2% dextran | Female rats | Inhibition of ovulation. | [4] |
| Substance P | 0.1, 1, 10 pmol | Not Specified | aCSF | Rats | Anxiogenic-like effects at 0.1 and 1 pmol. | [5] |
Table 2: Intracerebroventricular Injections of Substance P and its Fragments in Mice
| Substance | Dose | Injection Volume | Vehicle | Animal Model | Observed Effect | Reference |
| Substance P | 1.25 - 5 ng/mouse | Not Specified | Not Specified | Mice | Naloxone-reversed anti-nociception.[6] | [6] |
| Substance P | >50 ng/mouse | Not Specified | Not Specified | Mice | Hyperalgesia.[6] | [6] |
Table 3: Intracerebroventricular Injections of Substance P Fragments in Rats
| Substance | Dose | Injection Volume | Vehicle | Animal Model | Observed Effect | Reference |
| [(Tyr6,D-Phe7,D-His9)-Substance P (6-11)] (NK-1 antagonist) | 10⁻⁷ M | 5 µl | 0.9% NaCl | Male Wistar rats | Lowered blood plasma oxytocin concentration.[3] | [3] |
| Substance P (6-11) | 2 nmol | 10 µl | 0.9% NaCl with 0.2% dextran | Female rats | Inhibition of ovulation. | [4] |
Experimental Protocols
Protocol 1: Intracerebroventricular Cannula Implantation in Rodents
This protocol describes the surgical procedure for implanting a guide cannula into the lateral ventricle of a rat or mouse, which is a prerequisite for chronic, repeated intracerebroventricular injections.
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical drill
-
Guide cannula and dummy cannula of appropriate length
-
Dental cement
-
Screws for skull fixation
-
Suturing material
-
Antiseptic solution and sterile swabs
-
Analgesics for post-operative care
Procedure:
-
Anesthetize the animal and mount it securely in the stereotaxic apparatus.
-
Shave the scalp and clean the area with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Using the stereotaxic coordinates for the lateral ventricle (coordinates will vary depending on the species, strain, and age of the animal), mark the drilling site.
-
Drill a small hole through the skull at the marked location, being careful not to damage the underlying dura mater.
-
Implant small surgical screws into the skull to serve as anchors for the dental cement.
-
Carefully lower the guide cannula through the burr hole to the target depth.
-
Secure the cannula to the skull and screws using dental cement.
-
Insert a dummy cannula into the guide cannula to prevent blockage.
-
Suture the scalp incision around the implant.
-
Administer post-operative analgesics and allow the animal to recover for at least one week before any injections are performed.
Protocol 2: Intracerebroventricular Injection of Substance P (3-11)
This protocol outlines the procedure for injecting Substance P (3-11) into the lateral ventricle of a cannulated rodent.
Materials:
-
Substance P (3-11) peptide
-
Sterile vehicle solution (e.g., 0.9% saline or artificial cerebrospinal fluid - aCSF)
-
Injection cannula connected to a microsyringe (e.g., Hamilton syringe) via polyethylene (B3416737) tubing
-
Animal with a pre-implanted guide cannula
Procedure:
-
Prepare the Substance P (3-11) solution in the chosen sterile vehicle at the desired concentration. It is recommended to prepare fresh solutions for each experiment.
-
Gently restrain the animal and remove the dummy cannula from the guide cannula.
-
Insert the injection cannula, which should be slightly longer than the guide cannula to protrude into the ventricle, into the guide cannula.
-
Infuse the desired volume of the Substance P (3-11) solution slowly over a period of 1-2 minutes to avoid a rapid increase in intracranial pressure.
-
Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.
-
Slowly withdraw the injection cannula and replace the dummy cannula.
-
Return the animal to its home cage and monitor for any immediate behavioral changes or adverse effects.
Visualizations
Caption: Experimental workflow for intracerebroventricular injection studies.
Caption: Postulated signaling pathway for Substance P (3-11) via the NK1 receptor.
References
- 1. nrf.com.au [nrf.com.au]
- 2. Food and water intake suppression by intracerebroventricular administration of substance P in food- and water-deprived rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. sav.sk [sav.sk]
- 5. pnas.org [pnas.org]
- 6. Ion Channels Involved in Substance P-Mediated Nociception and Antinociception [mdpi.com]
Application Notes and Protocols for Calcium Imaging with Substance P (3-11) Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an eleven-amino acid neuropeptide, and its fragments play a crucial role in various physiological processes, including pain transmission, inflammation, and cellular signaling.[1][2][3][4][5] Substance P (3-11) is a C-terminal fragment of Substance P that acts as an agonist for the Neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1][2][3][6] Activation of the NK1R by agonists like Substance P (3-11) initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i), a key event in many cellular responses. This application note provides a detailed protocol for monitoring these [Ca²⁺]i changes using the ratiometric fluorescent indicator Fura-2 AM.
Principle
The binding of Substance P (3-11) to the NK1R activates the Gαq/11 subunit of the associated G protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. The resulting transient increase in intracellular Ca²⁺ can be detected and quantified using calcium-sensitive fluorescent dyes like Fura-2. Fura-2 is a ratiometric indicator, meaning its fluorescence emission properties change upon binding to Ca²⁺, allowing for a more accurate measurement of Ca²⁺ concentrations, independent of dye loading variations.[7][8]
Data Presentation
The following table summarizes the key quantitative data for Substance P and its fragments in inducing intracellular calcium mobilization, primarily in cell lines heterologously expressing the NK1 receptor, such as Human Embryonic Kidney 293 (HEK293) cells.
| Agonist | Cell Type | Receptor | EC50 for [Ca²⁺]i Increase | Notes |
| Substance P | NK1R-expressing HEK293 cells | NK1R | ~3.16 nM (-log EC50 = 8.5 ± 0.3) | N-terminal metabolites, including SP(3-11), retain the ability to increase intracellular calcium.[1][2][3][6] |
| Substance P | Rat Spiral Ganglion Neurons | Tachykinin Receptors | 18.8 µM | The response is transient.[9] |
| Substance P | Human T Lymphocytes | - | 10⁻⁶ - 10⁻⁴ M | This study suggests a receptor-independent mechanism in this cell type.[10] |
| Substance P | Dorsal Horn Glial Cells | NK1R | Not specified | The response is rapid (mean rate of rise = 260 ± 105 nM/s) and brief (mean duration = 7.6 ± 2.2 s).[11] |
| Substance P | Dorsal Horn Neurons | NK1R | Not specified | The response has a slower rate of rise (mean = 10 ± 9 nM/s) and a longer duration.[11] |
Signaling Pathway
The signaling cascade initiated by Substance P (3-11) leading to intracellular calcium mobilization is depicted below.
Caption: Substance P (3-11) signaling pathway leading to calcium mobilization.
Experimental Workflow
A typical workflow for a calcium imaging experiment using Substance P (3-11) stimulation is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Substance P induces intracellular calcium increase and translocation of protein kinase C in epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. Substance P mobilizes intracellular calcium and activates a nonselective cation conductance in rat spiral ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substance P induces a rise in intracellular calcium concentration in human T lymphocytes in vitro: evidence of a receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substance P elevates intracellular calcium in both neurons and glial cells from the dorsal horn of the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Localization of Substance P (3-11)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting information for the immunohistochemical localization of Substance P (3-11), a C-terminal fragment of the neuropeptide Substance P.
Substance P, an undecapeptide, is a member of the tachykinin family of neuropeptides.[1] It is involved in a wide range of biological processes, including pain transmission, inflammation, and cellular proliferation, by interacting with neurokinin receptors, primarily the neurokinin-1 receptor (NK-1R).[1][2] Substance P is cleaved into various fragments, including Substance P (3-11), which may have biological activity.[3][4] Immunohistochemistry is a valuable technique to visualize the distribution of this peptide fragment within tissues.
Localization of Substance P
Immunohistochemical studies have identified Substance P in various locations throughout the central and peripheral nervous systems, as well as in non-neuronal cells.
| Tissue/System | Specific Location | Cell Type/Structure |
| Central Nervous System | Diencephalon, Telencephalon, Rhinencephalon, Hippocampus, Basal Ganglia, Pons, Amygdala, Hypothalamus, Septal Areas, Mesencephalon, Metencephalon, Myelencephalon, Spinal Cord[5][6] | Neurons, Nerve Terminals[7][8] |
| Peripheral Nervous System | Dorsal Root Ganglia, Trigeminal Ganglia, Autonomic Ganglia[5][8] | Primary Sensory Neurons[7][8] |
| Small Intestine | Submucosal and Myenteric Plexus Neurons[9] | |
| Other Tissues | Skin, Muscle, Joints | Peripheral terminals of sensory nerve fibers[1] |
| Bone and Cartilage | Chondrocytes, Subchondral Bone[10] | |
| Immune Cells | Macrophages, Lymphocytes, Dendritic Cells[10][11] |
Substance P Signaling Pathway
Substance P and its fragments primarily exert their effects by binding to the G-protein coupled neurokinin-1 receptor (NK-1R).[2][12] This interaction initiates a cascade of intracellular signaling events. Activation of the NK-1R can lead to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[13] This, in turn, triggers an increase in intracellular calcium and the activation of protein kinase C (PKC).[14] Downstream effects include the activation of MAP kinase pathways and the transcription factor NF-κB.[2] The receptor can also couple to other G-proteins to modulate adenylyl cyclase and cAMP levels.[15]
Experimental Protocol: Immunohistochemistry for Substance P (3-11)
This protocol is a general guideline and may require optimization for specific tissues and antibodies.
Materials and Reagents
-
Primary Antibody: Rabbit polyclonal anti-Substance-P (3-11) (e.g., Phoenix Pharmaceuticals, #H-061-05)[16]
-
Secondary Antibody: Biotinylated goat anti-rabbit IgG
-
Detection System: Avidin-Biotin Complex (ABC) kit, Diaminobenzidine (DAB) substrate kit
-
Buffers: Phosphate-buffered saline (PBS), Tris-buffered saline (TBS)
-
Fixative: 4% paraformaldehyde in phosphate (B84403) buffer
-
Blocking Solution: PBS containing 10% normal goat serum and 0.3% Triton X-100
-
Antigen Retrieval Solution: Citrate (B86180) buffer (10 mM, pH 6.0) or other appropriate solution
-
Mounting Medium
-
Microscope Slides
Experimental Workflow
Procedure
-
Tissue Preparation:
-
Perfuse the animal with saline followed by 4% paraformaldehyde in phosphate buffer.
-
Dissect the tissue of interest and post-fix for 4-24 hours at 4°C.
-
Cryoprotect the tissue in sucrose (B13894) solutions (e.g., 10%, 20%, 30%) if preparing frozen sections, or process for paraffin embedding.
-
Cut sections (10-40 µm) using a cryostat or microtome and mount on slides.
-
-
Antigen Retrieval (for paraffin sections):
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Perform heat-induced antigen retrieval by incubating slides in citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Wash sections in PBS (3 x 5 minutes).
-
Incubate sections in blocking solution for 1-2 hours at room temperature to block non-specific binding sites.
-
Incubate sections with the primary antibody diluted in blocking solution (e.g., 1:1000 - 1:8000) overnight at 4°C.[17]
-
Wash sections in PBS (3 x 5 minutes).
-
Incubate sections with the biotinylated secondary antibody diluted in PBS for 1-2 hours at room temperature.
-
Wash sections in PBS (3 x 5 minutes).
-
Incubate sections with the ABC reagent for 1 hour at room temperature.
-
Wash sections in PBS (3 x 5 minutes).
-
-
Visualization:
-
Incubate sections with the DAB substrate solution until the desired color intensity is reached. Monitor under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain sections with hematoxylin (B73222) (optional).
-
Dehydrate sections through a graded series of ethanol and clear in xylene.
-
Coverslip slides using a permanent mounting medium.
-
Controls
-
Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.
-
Peptide Adsorption Control: Pre-incubate the primary antibody with an excess of the immunizing peptide (Substance P 3-11) to confirm antibody specificity.[17]
Data Interpretation
Positive staining will appear as a brown precipitate at the sites of Substance P (3-11) localization. The intensity and distribution of the staining should be evaluated and compared to the negative controls. A semi-quantitative scoring system, considering both the proportion of positively stained cells and the staining intensity, can be employed for analysis.[18][19]
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Conversion of substance P to C-terminal fragments in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Substance P in Secondary Pathophysiology after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Substance p: localization in the central nervous system and in some primary sensory neurons | Semantic Scholar [semanticscholar.org]
- 8. Substance p: localization in the central nervous system and in some primary sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunohistochemical analysis of substance P-containing neurons in rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Role of Substance P in the Regulation of Bone and Cartilage Metabolic Activity [frontiersin.org]
- 11. Role of Substance P neuropeptide in inflammation, wound healing and tissue homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The tachykinin NK1 receptor. Part I: ligands and mechanisms of cellular activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Physiological Parameters [bio-protocol.org]
- 17. immunostar.com [immunostar.com]
- 18. journals.plos.org [journals.plos.org]
- 19. Immunohistochemical expression of substance P in breast cancer and its association with prognostic parameters and Ki-67 index | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Substance P (3-11) Concentration for In Vivo Studies
Welcome to the technical support center for the in vivo application of Substance P (3-11). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is Substance P (3-11) and what is its primary receptor?
Substance P (3-11) is a biologically active fragment of the neuropeptide Substance P (SP). It acts as an agonist for the neurokinin-1 receptor (NK1R), which is a G-protein coupled receptor.[1][2]
Q2: What are the common in vivo applications of Substance P (3-11)?
In vivo studies involving Substance P (3-11) often investigate its role in pain perception, neurogenic inflammation, anxiety, and other neurological processes.[3][4]
Q3: How should Substance P (3-11) be stored to ensure its stability?
Substance P and its fragments are susceptible to degradation by proteases and oxidation.[5] For optimal stability, it is recommended to store Substance P (3-11) as a lyophilized powder at -20°C or -80°C. Reconstituted solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. The use of protease inhibitors in the vehicle solution can also help prevent degradation.[5]
Q4: What are suitable vehicles for dissolving Substance P (3-11) for in vivo administration?
Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) are commonly used vehicles for in vivo administration. The choice of vehicle may depend on the route of administration. For subcutaneous or intravenous injections, saline is often sufficient. For intracerebroventricular injections, aCSF is preferred to maintain the ionic balance of the brain.
Troubleshooting Guides
Issue 1: Lack of Expected Biological Effect
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | - Prepare fresh solutions for each experiment. - Aliquot stock solutions to minimize freeze-thaw cycles. - Consider using a vehicle containing protease inhibitors. - For topical or sustained release, consider formulating Substance P (3-11) in a hydrogel to improve stability.[5] |
| Incorrect Dosage | - Consult dose-response studies to determine the optimal concentration for your specific animal model and research question (see Table 1). - Perform a pilot study with a range of concentrations to establish a dose-response curve. |
| Improper Administration Technique | - For intracerebroventricular (ICV) injections, verify the accuracy of the injection site post-experiment using a dye. - For intravenous (IV) injections, ensure the full dose is administered and that the injection is not subcutaneous. |
| Receptor Desensitization/Internalization | - Substance P binding to the NK1 receptor can induce rapid receptor internalization and desensitization.[6][7][8][9] - Consider the timing of your measurements relative to the administration of Substance P (3-11). - For chronic studies, be aware that repeated administration may lead to tachyphylaxis (reduced effect). |
Issue 2: High Variability in Experimental Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Peptide Concentration | - Ensure complete dissolution of the lyophilized peptide. Gentle vortexing or sonication may be necessary. - Prepare a fresh stock solution and dilute it to the working concentration for each experiment. |
| Variable Injection Volume or Rate | - Use calibrated syringes and pumps to ensure consistent delivery of the peptide solution. - For manual injections, practice the technique to ensure consistency between animals. |
| Animal-to-Animal Variability | - Ensure that animals are of a similar age, weight, and genetic background. - Acclimatize animals to the experimental procedures to reduce stress-induced variability. |
Data Presentation
Table 1: Summary of Effective In Vivo Concentrations of Substance P (3-11)
| Animal Model | Administration Route | Concentration/Dose | Observed Effect | Reference |
| Rat | Intravenous (i.v.) | 1 nmol/kg | Attenuation of mechanical allodynia | [10] |
| Rat | Intracerebroventricular (i.c.v.) | 100 µg | Induction of NK-1 receptor internalization in the spinal cord | [11] |
| Mouse | Intrathecal | 7.5 pmol | Caudally directed biting and scratching behavior | [12] |
| Mouse | Intradermal | 10 pmol | Acute plasma extravasation in the knee joint | [13] |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Injection of Substance P (3-11) in Mice
This protocol is adapted from standard procedures for ICV injections.[14][15][16][17][18]
Materials:
-
Substance P (3-11)
-
Sterile artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe with a 26G needle
-
Surgical tools (scalpel, drill)
-
Suturing material
Procedure:
-
Preparation: Anesthetize the mouse using isoflurane (B1672236) and mount it in a stereotaxic frame. Shave the head and clean the surgical area with an antiseptic solution.
-
Surgery: Make a midline incision on the scalp to expose the skull. Identify the bregma. The coordinates for the lateral ventricle are typically: AP -0.3 mm, ML ±1.0 mm, DV -2.5 mm from bregma.
-
Injection: Drill a small hole at the determined coordinates. Slowly lower the Hamilton syringe needle to the target depth. Inject the desired volume of Substance P (3-11) solution (typically 1-5 µL) over 1-2 minutes.
-
Post-injection: Leave the needle in place for an additional minute to allow for diffusion before slowly retracting it. Suture the incision.
-
Recovery: Monitor the mouse until it recovers from anesthesia. Provide post-operative care as needed.
Protocol 2: Intravenous (IV) Injection of Substance P (3-11) in Rats
Materials:
-
Substance P (3-11)
-
Sterile saline (0.9% NaCl)
-
Rat restrainer
-
27G needle and syringe
Procedure:
-
Preparation: Reconstitute Substance P (3-11) in sterile saline to the desired concentration.
-
Restraint: Place the rat in a suitable restrainer to immobilize it and expose the tail.
-
Vein Dilation: Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Injection: Clean the tail with an alcohol swab. Insert the needle into one of the lateral tail veins and inject the solution slowly.
-
Post-injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the rat to its cage and monitor for any adverse reactions.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of Substance P (3-11) via the NK1 receptor.
Caption: General experimental workflow for in vivo studies with Substance P (3-11).
References
- 1. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Substance P’s Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Regenerative Potential of Substance P [mdpi.com]
- 6. Direct observation of substance P-induced internalization of neurokinin 1 (NK1) receptors at sites of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Intravenous Administration of Substance P Attenuates Mechanical Allodynia Following Nerve Injury by Regulating Neuropathic Pain-Related Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spinal Opioid Analgesia: How Critical Is the Regulation of Substance P Signaling? | Journal of Neuroscience [jneurosci.org]
- 12. youtube.com [youtube.com]
- 13. Substance P - Wikipedia [en.wikipedia.org]
- 14. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Video: Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits [jove.com]
- 17. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Preventing Enzymatic Degradation of Substance P (3-11)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Substance P (3-11). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the enzymatic degradation of this peptide during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the degradation of Substance P (3-11) in biological samples?
A1: Substance P (SP) is initially cleaved to produce fragments like SP (3-11) by enzymes such as Dipeptidyl Peptidase IV (DPP-IV) and Post-Proline Cleaving Enzyme (PPCE).[1][2] Subsequently, SP (3-11) and other C-terminal fragments can be further degraded by a variety of peptidases, including Neprilysin (NEP, also known as neutral endopeptidase) and Angiotensin-Converting Enzyme (ACE).[3][4][5] The specific enzymes involved can vary depending on the tissue or biological fluid being studied.
Q2: I'm observing rapid degradation of my Substance P (3-11) sample. What are the immediate steps I should take to minimize this?
A2: To minimize immediate degradation, proper sample handling is crucial. Blood samples should be collected on ice and processed within one hour.[6] For tissue samples, extraction should be performed promptly using buffers containing protease inhibitors at a low pH, such as 1 M acetic acid or trifluoroacetic acid (TFA).[7] If immediate processing is not possible, samples should be stored at ≤ -20°C after adding inhibitors. Avoid repeated freeze-thaw cycles.
Q3: What is a good starting point for a general protease inhibitor cocktail for stabilizing Substance P (3-11)?
A3: A broad-spectrum approach is often most effective initially. A common starting cocktail includes a serine protease inhibitor like aprotinin (B3435010), a metalloprotease inhibitor like EDTA or phosphoramidon (B1677721) (for NEP), and an ACE inhibitor such as captopril. For studies specifically investigating DPP-IV mediated degradation, a selective inhibitor like sitagliptin (B1680988) should be included.
Q4: Can Substance P (3-11) be degraded in plasma even with the addition of common inhibitors?
A4: Yes, plasma contains a complex mixture of proteases, and standard inhibitors may not completely prevent degradation. The degradation of SP and its C-terminal fragments in plasma can be rapid.[2][3] It is essential to use a combination of inhibitors and to work quickly at low temperatures. For plasma samples, collecting blood in tubes containing EDTA and adding aprotinin promptly is a recommended practice.[6][8]
Troubleshooting Guide
Issue 1: Significant degradation of Substance P (3-11) is still observed despite using a standard protease inhibitor cocktail.
| Possible Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | The concentration of one or more inhibitors may be insufficient. Increase the concentration of the inhibitors systematically to determine the optimal effective concentration. |
| Presence of Uninhibited Proteases | Your sample may contain proteases that are not targeted by your current cocktail. Broaden the spectrum of your cocktail by adding inhibitors with different mechanisms of action (e.g., a cysteine protease inhibitor like leupeptin (B1674832) or a broad metalloprotease inhibitor like o-phenanthroline).[9] |
| Sample Handling and Temperature | The sample may have been at room temperature for too long. Ensure that samples are kept on ice at all times and that all buffers and solutions are pre-chilled. Process samples as quickly as possible.[6] |
| pH of the Buffer | The pH of your experimental buffer may be optimal for degradative enzyme activity. Consider adjusting the pH to a less favorable range for the suspected proteases, if compatible with your experimental goals. |
Issue 2: Inconsistent results in Substance P (3-11) stability assays.
| Possible Cause | Troubleshooting Step |
| Variability in Sample Collection | Inconsistent timing or temperature during sample collection can lead to variable degradation. Standardize your sample collection protocol to ensure all samples are treated identically. |
| Repeated Freeze-Thaw Cycles | Each freeze-thaw cycle can lead to further degradation of the peptide. Aliquot samples after the initial processing to avoid repeated thawing of the entire sample. |
| Inaccurate Pipetting of Inhibitors | Inconsistent addition of inhibitors will lead to variable protection. Ensure accurate and consistent pipetting of all components of your inhibitor cocktail. |
| Interference in Analytical Method | The analytical method (e.g., ELISA, LC-MS/MS) may have interferences that affect quantification. Optimize your analytical method to ensure specificity for Substance P (3-11).[10] |
Quantitative Data Summary
Table 1: Common Protease Inhibitors for Substance P Stabilization
| Inhibitor | Target Enzyme(s) | Typical Working Concentration | Reference(s) |
| Aprotinin | Serine Proteases (e.g., Trypsin, Kallikrein) | 50 - 500 KIU/mL | [6] |
| Captopril | Angiotensin-Converting Enzyme (ACE) | 10 µg/mL | [3] |
| Phosphoramidon | Neprilysin (NEP) | 1 µM | [4] |
| Thiorphan | Neprilysin (NEP) | 1 µM | [4] |
| Sitagliptin | Dipeptidyl Peptidase IV (DPP-IV) | Varies (drug-specific) | [11] |
| EDTA | Metalloproteases | 1.8 mg/mL | [6] |
| Leupeptin | Serine and Cysteine Proteases | 100 µM | [7] |
| GM6001 | Broad-Spectrum Matrix Metalloproteases (MMPs) | Varies | [9] |
Experimental Protocols
Protocol 1: Substance P (3-11) Stability Assay in Human Plasma
-
Sample Collection: Collect whole blood into pre-chilled tubes containing EDTA as an anticoagulant. Immediately place the tubes on ice.
-
Inhibitor Addition: Within 5 minutes of collection, add a pre-prepared protease inhibitor cocktail to the blood. A recommended starting cocktail includes Aprotinin (final concentration 500 KIU/mL), Captopril (final concentration 10 µg/mL), and Phosphoramidon (final concentration 1 µM).
-
Plasma Separation: Centrifuge the blood at 1000 x g for 15 minutes at 4°C.
-
Incubation: Transfer the plasma to pre-chilled microcentrifuge tubes. Spike with Substance P (3-11) to the desired final concentration. Incubate the samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma and immediately stop the enzymatic reaction by adding an equal volume of ice-cold 1% Trifluoroacetic Acid (TFA) or by protein precipitation with acetonitrile.
-
Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.
-
Analysis: Analyze the supernatant for the concentration of remaining Substance P (3-11) using a validated analytical method such as LC-MS/MS.
Protocol 2: Analysis of Substance P (3-11) by LC-MS/MS
-
Chromatographic Separation:
-
Column: Use a C18 reverse-phase column suitable for peptide separations (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a suitable gradient to separate Substance P (3-11) from its potential degradation products and other matrix components. A typical gradient might run from 5% to 60% Mobile Phase B over several minutes.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Use positive electrospray ionization (ESI+).
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.
-
MRM Transitions: Determine the specific precursor and product ion transitions for Substance P (3-11) and any internal standards used.
-
-
Quantification: Generate a standard curve using known concentrations of Substance P (3-11) in a matrix similar to the study samples. Calculate the concentration of Substance P (3-11) in the experimental samples by comparing their peak areas to the standard curve.
Visualizations
References
- 1. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conversion of substance P to C-terminal fragments in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation of substance P and its C-terminal fragments in rat plasma and its inhibition by Captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enkephalinase is involved in the degradation of endogenous substance P released from slices of rat substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Use of protease inhibitors increases the amounts of substance P extracted from small specimens of nerve tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Proteolysis Controls Endogenous Substance P Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
- 11. Substance P increases Sympathetic Activity during Combined Angiotensin Converting Enzyme and Dipeptidyl Peptidase-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Substance P (3-11) Immunoassay Cross-Reactivity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Substance P (3-11) immunoassays. The following information addresses common issues related to cross-reactivity, offering detailed experimental protocols and data to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My Substance P immunoassay is showing higher than expected concentrations in my samples. Could this be due to cross-reactivity?
A1: Yes, elevated Substance P concentrations can often be attributed to the cross-reactivity of the antibody with other structurally similar molecules. Substance P belongs to the tachykinin peptide family, which shares a common C-terminal sequence (-Phe-X-Gly-Leu-Met-NH2).[1][2] Consequently, antibodies raised against Substance P may also recognize other tachykinins or fragments of Substance P. It is crucial to consult the cross-reactivity data provided by your immunoassay manufacturer.
Q2: Which specific molecules are known to cross-react with Substance P antibodies?
A2: Significant cross-reactivity is commonly observed with other tachykinins and various fragments of Substance P itself. Key cross-reactants can include Hemokinin-1, Neurokinin A, and Substance P fragments such as SP (2-11), SP (4-11), and Physalaemin.[3][4] The degree of cross-reactivity can vary significantly between different antibody clones and assay kits.
Q3: What is the "matrix effect" and how can it affect my Substance P immunoassay results?
A3: The matrix effect refers to the interference caused by components in the sample (e.g., plasma, serum, saliva) other than the analyte of interest (Substance P).[5][6] These interfering substances can include proteins, lipids, and salts, which may non-specifically bind to the assay antibodies or otherwise hinder the specific binding of Substance P, leading to either falsely elevated or decreased readings.[5][7]
Q4: How can I determine if my assay is affected by cross-reactivity or matrix effects?
A4: To identify and confirm cross-reactivity or matrix effects, you should perform validation experiments. The two most common and effective methods are:
-
Spike and Recovery: This experiment assesses for matrix effects by adding a known amount of Substance P standard to your sample matrix and measuring how much is detected by the assay.[3][8]
-
Competitive Binding/Specificity Analysis: This method directly tests for cross-reactivity by introducing potentially cross-reacting substances into the assay to see if they compete with Substance P for antibody binding.[9]
Q5: My immunoassay kit datasheet provides some cross-reactivity data. Is this sufficient, or should I perform my own validation?
A5: While the manufacturer's data is a valuable starting point, it is highly recommended to perform your own validation using your specific samples and laboratory conditions. The sample matrix can vary significantly, and what holds true for the manufacturer's validation may not apply to your unique experimental setup.[10]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during Substance P immunoassays.
Issue 1: High Background Signal
| Potential Cause | Recommended Solution |
| Insufficient washing | Increase the number and vigor of wash steps. Ensure all wells are completely aspirated after each wash.[11][12] |
| Ineffective blocking | Try a different blocking buffer or increase the blocking incubation time.[11] |
| High antibody concentration | Titrate the primary or secondary antibody to determine the optimal concentration.[11] |
| Contaminated reagents | Use fresh, sterile reagents. Ensure TMB substrate is colorless before use.[11] |
Issue 2: Inaccurate or Inconsistent Results
| Potential Cause | Recommended Solution |
| Cross-reactivity | Perform a competitive binding assay to identify cross-reacting molecules. If significant cross-reactivity is confirmed, consider using a more specific antibody or a different detection method like LC-MS.[1][13] |
| Matrix Effect | Conduct a spike and recovery experiment. If matrix effects are present, try diluting your samples or using a specialized assay diluent.[5][8] |
| Sample degradation | Substance P is susceptible to degradation by proteases.[1] Collect and store samples with protease inhibitors and keep them at -70°C or lower.[4] |
| Pipetting error | Ensure pipettes are calibrated. Use fresh pipette tips for each standard, sample, and reagent.[14] |
Quantitative Data on Cross-Reactivity
The following tables summarize cross-reactivity data for Substance P (3-11) from various commercially available immunoassay kits. This data is intended for comparative purposes; always refer to the specific datasheet for your kit.
Table 1: Cross-Reactivity of a Substance P ELISA Kit
| Compound | % Cross-reactivity |
| Substance P | 100% |
| Substance P (3-11) | 85.9% |
| Physalaemin | 75.3% |
| Substance P (4-11) | 11.7% |
| Substance P (7-11) | <0.01% |
| Neurokinin A | <0.01% |
| Neurokinin B | 0% |
| Data adapted from a sample commercial ELISA kit datasheet.[4] |
Table 2: Cross-Reactivity Data from a Different Supplier
| Compound | % Cross-reactivity |
| Hemokinin-1 | 100% |
| Substance P (4-11) | 88.4% |
| Substance P (2-11) | 81.2% |
| Neurokinin A | 71.4% |
| Data adapted from a sample commercial Parameter Assay datasheet.[3] |
Experimental Protocols
Protocol 1: Spike and Recovery for Matrix Effect Assessment
This protocol determines if substances in the sample matrix interfere with analyte detection.
Materials:
-
Substance P ELISA kit (including standards and assay diluent)
-
Your biological samples (e.g., plasma, serum)
-
Calibrated pipettes and tips
Procedure:
-
Prepare Samples: Aliquot your sample into two tubes. One will be the "unspiked" sample, and the other will be the "spiked" sample.
-
Spike the Sample: Add a known amount of Substance P standard to the "spiked" tube. The concentration of the spike should be in the mid-range of the standard curve. Add an equivalent volume of assay diluent to the "unspiked" tube.
-
Run the Assay: Assay the "spiked" and "unspiked" samples according to the ELISA kit protocol.
-
Calculate Recovery:
-
Recovery (%) = [ (Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Concentration of Spike ] x 100
-
-
Interpretation: A recovery rate between 80-120% generally indicates that the matrix effect is minimal.[7] Rates outside this range suggest interference.
Protocol 2: Competitive Binding Assay for Cross-Reactivity Assessment
This protocol assesses the specificity of the antibody by measuring its binding to potentially cross-reacting molecules.
Materials:
-
Substance P ELISA kit
-
Purified potential cross-reactants (e.g., Neurokinin A, Substance P fragments)
-
Calibrated pipettes and tips
Procedure:
-
Prepare Cross-Reactant Solutions: Create a serial dilution of each potential cross-reactant in the assay diluent.
-
Run the Assay:
-
Prepare the ELISA plate as per the kit instructions.
-
Instead of adding the Substance P standard, add the serial dilutions of the potential cross-reactant to the wells.
-
Complete the remainder of the ELISA protocol.
-
-
Calculate % Cross-Reactivity:
-
Determine the concentration of the cross-reactant that causes 50% inhibition of the maximum signal (IC50).
-
% Cross-Reactivity = (IC50 of Substance P / IC50 of Cross-Reactant) x 100
-
-
Interpretation: A higher percentage indicates greater cross-reactivity.
Protocol 3: Antibody Pre-adsorption for Specificity Confirmation
This experiment confirms that the signal is specific to Substance P.
Materials:
-
Primary antibody for Substance P
-
Purified Substance P peptide
-
Incubation buffer
-
Two identical samples for testing
Procedure:
-
Prepare Antibody Solutions: Prepare two tubes of the primary antibody at its optimal working dilution.
-
Block One Antibody Solution: To one tube (the "blocked" solution), add a 2-5 fold excess by weight of the purified Substance P peptide. To the other tube (the "control" solution), add an equivalent volume of buffer.[1]
-
Incubate: Gently agitate both tubes for 30-60 minutes at room temperature.[1]
-
Perform Staining: Proceed with your immunoassay protocol, using the "blocked" antibody solution for one sample and the "control" antibody solution for the other.
-
Compare Results: A significant reduction or absence of signal in the sample stained with the "blocked" antibody solution confirms the specificity of the antibody for Substance P.[1]
Visualizations
Caption: Troubleshooting workflow for inaccurate Substance P immunoassay results.
References
- 1. sysy.com [sysy.com]
- 2. What Is Pre-Adsorption? | Rockland [rockland.com]
- 3. pblassaysci.com [pblassaysci.com]
- 4. Pre-adsorbed Secondary Antibodies | Rockland [rockland.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. myadlm.org [myadlm.org]
- 7. woongbee.com [woongbee.com]
- 8. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 10. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developing your own ELISA: Spike & Recovery Experiments - Behind the Bench [thermofisher.com]
- 12. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. biocompare.com [biocompare.com]
"improving signal-to-noise in Substance P (3-11) functional assays"
Welcome to the Technical Support Center for Substance P (3-11) functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve signal-to-noise ratios and ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Substance P (3-11) and how does it signal?
A1: Substance P (3-11) is a C-terminal fragment of the neuropeptide Substance P.[1] Like its parent peptide, it primarily acts as an agonist at the Neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[2] Activation of the NK1R by Substance P (3-11) can initiate two primary signaling cascades:
-
Gαq Pathway: This pathway activates Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, resulting in a transient increase in cytosolic calcium concentration.[3]
-
Gαs Pathway: This pathway stimulates Adenylyl Cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] This leads to an accumulation of intracellular cAMP.
Q2: What are the common functional assays for Substance P (3-11)?
A2: The most common functional assays for Substance P (3-11) measure the downstream consequences of NK1R activation. These include:
-
Calcium Mobilization Assays: These assays detect the transient increase in intracellular calcium following Gαq activation. They typically use calcium-sensitive fluorescent dyes like Fluo-4 AM.[4][5]
-
cAMP Accumulation Assays: These assays quantify the amount of cyclic AMP produced upon Gαs activation. Common formats include competitive immunoassays (ELISA) and bioluminescence-based reporter systems (e.g., GloSensor).[3]
Q3: Why is my signal-to-noise ratio low in my Substance P (3-11) assay?
A3: A low signal-to-noise ratio can be caused by either a weak signal (low numerator) or high background (high denominator). Common causes include:
-
Low Signal:
-
Low NK1R expression in your cell line.
-
Poor cell health or viability.[6]
-
Suboptimal concentration of Substance P (3-11).
-
Incorrect assay buffer composition or pH.
-
Degradation of the peptide.
-
-
High Background:
-
Constitutive (agonist-independent) activity of the NK1R, especially in overexpression systems.[7]
-
High basal levels of intracellular calcium or cAMP.
-
Autofluorescence of cells or compounds in fluorescence-based assays.
-
Nonspecific binding of detection reagents.
-
Troubleshooting Guides
This section provides structured troubleshooting for common issues encountered during Substance P (3-11) functional assays.
Issue 1: High Background Signal
A high background can mask the specific signal from Substance P (3-11), leading to a poor assay window.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Constitutive Receptor Activity | 1. Reduce Receptor Expression: If using a transient transfection system, titrate the amount of NK1R plasmid DNA used. For stable cell lines, consider selecting a clone with lower expression. 2. Use Inverse Agonists: If available, include a known NK1R inverse agonist as a control to suppress basal signaling. | Reduced signal in unstimulated (vehicle control) wells, leading to an increased assay window. |
| High Basal Second Messenger Levels | 1. Optimize Cell Density: Plate fewer cells per well to reduce the total basal signal.[6] 2. Serum Starvation: Serum can contain factors that stimulate signaling pathways. Serum-starve cells for several hours before the assay. 3. Include a Phosphodiesterase (PDE) Inhibitor (for cAMP assays): While this boosts the agonist signal, a high concentration can also elevate the basal signal. Titrate the PDE inhibitor (e.g., IBMX) to find the optimal concentration.[7] | Lower baseline readings and a clearer distinction between basal and stimulated states. |
| Autofluorescence (Calcium Assays) | 1. Use Phenol Red-Free Medium: Phenol red in culture medium is a common source of autofluorescence. 2. Check Compound Fluorescence: Test your test compounds for intrinsic fluorescence at the assay wavelengths. 3. Include "Cells Only" and "Dye Only" Controls: This will help you quantify the contribution of cellular and dye-related background fluorescence. | Accurate subtraction of background fluorescence from the total signal, improving data quality. |
Issue 2: Low or No Signal
A weak or absent signal upon stimulation with Substance P (3-11) prevents the determination of an effect.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor Cell Health or Low Receptor Expression | 1. Check Cell Viability: Use a method like Trypan Blue exclusion to ensure cell viability is >95% before starting the assay.[6] 2. Use Low Passage Number Cells: Cells can lose receptor expression and responsiveness at high passage numbers. 3. Confirm NK1R Expression: Verify NK1R expression at the mRNA (qPCR) or protein (Western blot, flow cytometry) level. | Healthy, responsive cells that exhibit a robust signal upon agonist stimulation. |
| Suboptimal Assay Conditions | 1. Optimize Agonist Concentration: Perform a full dose-response curve for Substance P (3-11) to ensure you are using concentrations that elicit a response. 2. Optimize Incubation Time: For cAMP assays, perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the point of maximal signal accumulation. 3. Check Buffer Components: Ensure the assay buffer has the correct pH and ionic strength. For calcium assays, ensure the buffer contains an appropriate concentration of extracellular calcium. | A robust, dose-dependent signal that allows for accurate determination of potency (EC₅₀). |
| Peptide Degradation | 1. Prepare Fresh Aliquots: Substance P (3-11) is a peptide and can be subject to degradation. Prepare fresh working solutions from a frozen stock for each experiment. 2. Use Protease Inhibitors: Consider adding a protease inhibitor cocktail to the assay buffer, especially if working with primary cells or cell lysates. | Consistent and reproducible agonist activity across experiments. |
Issue 3: High Well-to-Well Variability
Excessive variability between replicate wells can lead to large error bars and unreliable data.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Cell Seeding | 1. Ensure Single-Cell Suspension: Gently triturate the cell suspension to break up clumps before plating. 2. Mix Suspension Frequently: Gently mix the cell suspension between plating wells to prevent settling. 3. Allow Plates to Settle: Let the plate sit at room temperature on a level surface for 20-30 minutes before placing it in the incubator to ensure even cell distribution.[8] | Uniform cell monolayers across the plate, leading to consistent responses in replicate wells. |
| Pipetting Errors | 1. Use Calibrated Pipettes: Regularly calibrate and service your pipettes. 2. Use Reverse Pipetting: For viscous solutions or small volumes, use the reverse pipetting technique to improve accuracy. 3. Change Tips: Use a fresh pipette tip for each well when adding critical reagents like the agonist. | Reduced standard deviations and more reliable dose-response curves. |
| Edge Effects | 1. Avoid Outer Wells: The outermost wells of a microplate are prone to evaporation. Avoid using these wells for experimental samples; instead, fill them with sterile buffer or media.[7] 2. Ensure Proper Humidification: Use a properly humidified incubator to minimize evaporation. | More consistent data across the entire plate. |
Experimental Protocols & Data
Protocol 1: Calcium Mobilization Assay
This protocol provides a general framework for measuring Substance P (3-11)-induced calcium mobilization in cells expressing the NK1R.
Materials:
-
Cells expressing NK1R (e.g., HEK293 or CHO cells)
-
Black, clear-bottom 96-well or 384-well plates
-
Phenol red-free culture medium
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Substance P (3-11)
Procedure:
-
Cell Seeding: Seed NK1R-expressing cells into a black, clear-bottom plate at an optimized density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 1-4 µM) and Pluronic F-127 (~0.02%) in assay buffer. Probenecid (2.5 mM) can be included to prevent dye leakage.
-
Remove the culture medium and add the dye loading solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Addition:
-
After incubation, gently wash the cells with assay buffer to remove excess dye.
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Measure baseline fluorescence for 10-20 seconds.
-
Add varying concentrations of Substance P (3-11) and immediately begin kinetic fluorescence measurement (e.g., every second for 90-120 seconds).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU) reflects the change in intracellular calcium.
-
Plot the peak ΔRFU against the log concentration of Substance P (3-11) and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
-
Table 1: Representative Data for Calcium Assay Optimization
| Parameter | Condition 1 | Signal-to-Noise | Condition 2 | Signal-to-Noise | Rationale |
| Cell Density | 20,000 cells/well | 5.2 | 50,000 cells/well | 8.9 | Higher cell density can increase the total signal, but may also increase background. Optimization is key. |
| Dye Conc. | 1 µM Fluo-4 AM | 6.1 | 4 µM Fluo-4 AM | 9.5 | Higher dye concentration can increase signal, but too high can lead to quenching and high background. |
| Assay Buffer | w/o Probenecid | 4.8 | w/ 2.5 mM Probenecid | 7.3 | Probenecid inhibits organic anion transporters, preventing the premature leakage of the dye from the cells. |
Protocol 2: cAMP Accumulation Assay (Luminescence-based)
This protocol outlines a method for measuring Substance P (3-11)-induced cAMP production using a GloSensor-based system.
Materials:
-
Cells co-expressing NK1R and a GloSensor cAMP reporter construct
-
White, clear-bottom 96-well or 384-well plates
-
CO₂-independent assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
GloSensor™ cAMP Reagent
-
Substance P (3-11)
Procedure:
-
Cell Seeding: Seed cells co-expressing NK1R and the GloSensor construct into a white plate and incubate overnight.
-
Reagent Equilibration:
-
Remove culture medium and replace it with assay buffer.
-
Add the GloSensor™ cAMP Reagent according to the manufacturer's protocol and allow the plate to equilibrate at room temperature for at least 2 hours.
-
-
Compound Addition:
-
Prepare dilutions of Substance P (3-11) in assay buffer containing a fixed, optimized concentration of a PDE inhibitor (e.g., 500 µM IBMX).
-
Add the Substance P (3-11) dilutions to the wells.
-
-
Signal Measurement:
-
Incubate the plate at room temperature for 15-30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the log concentration of Substance P (3-11).
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
-
Table 2: Representative Data for cAMP Assay Optimization
| Parameter | Condition 1 | Signal-to-Noise | Condition 2 | Signal-to-Noise | Rationale |
| PDE Inhibitor | No IBMX | 2.5 | 500 µM IBMX | 12.1 | IBMX prevents the degradation of cAMP by phosphodiesterases, thus amplifying the signal.[7] |
| Stimulation Time | 5 minutes | 4.3 | 20 minutes | 11.8 | The cAMP signal accumulates over time; an optimal incubation period maximizes the assay window. |
| Serum | 10% FBS in media | 3.1 | Serum-free media | 9.7 | Serum contains factors that can non-specifically activate adenylyl cyclase, increasing background. |
Visualizations
Signaling Pathway of Substance P (3-11) at the NK1 Receptor
Caption: Signaling pathways activated by Substance P (3-11) binding to the NK1 receptor.
General Workflow for a Cell-Based Functional Assay
Caption: A generalized workflow for performing cell-based functional assays.
Troubleshooting Decision Tree for Low Signal-to-Noise
Caption: A decision tree to guide troubleshooting for low signal-to-noise ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. benchchem.com [benchchem.com]
- 8. marinbio.com [marinbio.com]
"Substance P (3-11) vehicle and solvent compatibility"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Substance P (3-11).
Frequently Asked Questions (FAQs)
Q1: What is Substance P (3-11) and what is its primary function?
Substance P (3-11) is a biologically active fragment of the neuropeptide Substance P. It is known to be involved in various physiological processes, including inflammation and smooth muscle contraction. Like its parent molecule, Substance P (3-11) exerts its effects by interacting with neurokinin receptors, primarily the NK1 receptor.
Q2: What are the recommended solvents for dissolving Substance P (3-11)?
Q3: How should I store Substance P (3-11) solutions to ensure stability?
Peptide solutions, including Substance P (3-11), can be prone to degradation. For optimal stability, it is recommended to:
-
Prepare solutions fresh on the day of use if possible.
-
For longer-term storage, aliquot the solution into single-use volumes and store at -20°C or -80°C.
-
Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.
-
The stability of Substance P is pH-dependent, with greater stability at a lower pH. Solutions are reported to be stable below pH 8 but are rapidly destroyed at a higher pH.[1]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation
Problem: I am having difficulty dissolving Substance P (3-11) or my solution is showing precipitation.
Possible Causes & Solutions:
-
Incorrect Solvent: While Substance P is soluble in water, solubility can be limited. Consider using a small amount of dimethyl sulfoxide (B87167) (DMSO) to initially dissolve the peptide, followed by dilution with your aqueous buffer. Sonication may also aid in dissolution.
-
pH of the Solution: The solubility of peptides can be pH-dependent. If you are using an aqueous buffer, ensure its pH is compatible with Substance P. A slightly acidic pH may improve solubility. One supplier notes solubility of Substance P in 5% acetic acid at 1 mg/mL.
-
Concentration Too High: You may be exceeding the solubility limit of Substance P (3-11) in your chosen solvent. Try preparing a more dilute solution.
-
Temperature: Ensure the solvent and peptide are at room temperature before mixing. For solutions stored frozen, allow them to equilibrate to room temperature completely before use to ensure any precipitated material redissolves.
Issue 2: Inconsistent or Unexpected Experimental Results
Problem: My in vitro or in vivo experiments with Substance P (3-11) are yielding inconsistent or unexpected results.
Possible Causes & Solutions:
-
Peptide Degradation: As mentioned, Substance P and its fragments can degrade in solution. Ensure you are following proper storage and handling procedures. Prepare fresh solutions for each experiment whenever possible.
-
Vehicle Incompatibility: The vehicle used to deliver Substance P (3-11) can impact its activity. For in vivo studies, ensure the vehicle is sterile and physiologically compatible. Saline is a commonly used and recommended vehicle for intravenous injections.[2][3] For in vitro cell-based assays, the peptide is typically dissolved in a suitable cell culture medium.
-
Adsorption to Surfaces: Peptides can adsorb to plastic and glass surfaces. To minimize this, consider using low-protein-binding tubes and pipette tips. Including a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your buffer can also help prevent adsorption.
-
Biological Activity of Fragments: Be aware that Substance P can be metabolized into smaller fragments, some of which may have different biological activities.
Data Presentation
Table 1: Solubility of Substance P
This data is for the parent molecule, Substance P, and should be used as a guide for Substance P (3-11).
| Solvent | Reported Solubility | Source |
| Water | 0.80 mg/mL | [4][5] |
| Water | ≥ 15 mg/mL | [6] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [1] |
| 5% Acetic Acid | 1 mg/mL |
Table 2: Vehicle Compatibility for Substance P and its Fragments
| Application | Recommended Vehicle | Notes | Source |
| Intravenous (IV) Injection | Saline | Must be a sterile, isotonic solution. | [2][3] |
| Subcutaneous (SC) Injection | Saline | A common and generally safe vehicle. | |
| In Vitro Cell Culture | Cell Culture Medium (e.g., DMEM) with 0.2% BSA | The BSA can help to prevent the peptide from sticking to plasticware. | |
| In Vivo Formulation (General) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | This formulation is designed to improve the solubility and stability of the peptide for in vivo administration. | [7][8][9] |
Experimental Protocols
Monocyte Chemotaxis Assay
This protocol is adapted from a modified Boyden chamber assay used to assess the chemotactic activity of Substance P and its analogs on human monocytes.
Materials:
-
Substance P (3-11)
-
Human monocytes
-
Chemotaxis chamber (e.g., modified Boyden chamber)
-
Polycarbonate membrane (e.g., 5 µm pore size)
-
Assay Buffer: RPMI 1640 with 0.2% Bovine Serum Albumin (BSA)
-
Staining solution (e.g., Diff-Quik)
Procedure:
-
Cell Preparation: Isolate human monocytes from peripheral blood using standard density gradient centrifugation. Resuspend the cells in Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
Preparation of Chemotactic Agents: Prepare serial dilutions of Substance P (3-11) in Assay Buffer. A typical concentration range to test would be from 10^-14 M to 10^-8 M. Use Assay Buffer alone as a negative control.
-
Assay Setup:
-
Add the diluted Substance P (3-11) or control buffer to the lower wells of the chemotaxis chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the monocyte suspension to the upper wells of the chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 90 minutes.
-
Cell Staining and Counting:
-
After incubation, remove the membrane.
-
Wipe the cells from the upper surface of the membrane.
-
Fix and stain the cells that have migrated to the lower surface of the membrane using a suitable stain.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
-
Data Analysis: Express the results as the mean number of migrated cells per high-power field. Plot the number of migrated cells against the concentration of Substance P (3-11) to determine the chemotactic response.
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Intravenous Administration of Substance P Attenuates Mechanical Allodynia Following Nerve Injury by Regulating Neuropathic Pain-Related Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance P | Other Tachykinin | Tocris Bioscience [tocris.com]
- 5. Substance P | Sensory neuropeptide | 33507-63-0 | Hello Bio [hellobio.com]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Substance P | Endogenous Metabolite | Neurokinin receptor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Substance P (3-11) Experimental Reproducibility
Welcome to the technical support center for Substance P (3-11) experimentation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges leading to low reproducibility in studies involving this Substance P fragment. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental protocols and ensure reliable, consistent results.
Frequently Asked Questions (FAQs)
Q1: Why are my Substance P measurements inconsistent across different assays or even between experiments?
A1: Inconsistent measurements of Substance P (SP) and its fragments are a common issue, often stemming from the peptide's inherent instability and the presence of various metabolites.[1] SP is rapidly processed in biological samples by enzymes like endopeptidases, leading to the generation of smaller fragments, including SP (3-11).[2][3] Different analytical methods have varying specificities for intact SP versus its fragments. For instance, many enzyme immunoassays (EIAs) detect "SP-like immunoreactivity," meaning they cross-react with multiple C-terminal fragments, while liquid chromatography with tandem mass spectrometry (LC-MS/MS) can distinguish between intact SP and its metabolites.[1] Sample handling, including temperature and the use of protease inhibitors, also significantly impacts the stability of SP and its fragments.[1][4]
Q2: My immunoassay results for Substance P are not correlating with the expected biological effect. What could be the reason?
A2: This discrepancy can arise from two main factors: antibody cross-reactivity and differential signaling of SP fragments. Immunoassay kits often show significant cross-reactivity with various SP fragments.[5][6] For example, an antibody might bind to both the full-length Substance P (1-11) and the SP (3-11) fragment. The biological activity of these fragments can differ; while both may bind to the neurokinin-1 receptor (NK1R), they can trigger distinct downstream signaling pathways.[7][8][9] Full-length SP activates both intracellular calcium mobilization ([Ca]i) and cyclic AMP (cAMP) accumulation.[9][10] In contrast, N-terminally truncated fragments like SP (3-11) may still induce an increase in [Ca]i but have a diminished effect on cAMP signaling.[7][8][9][11] Therefore, your immunoassay might be detecting a pool of fragments with varied biological activities, leading to a disconnect between measured concentration and the specific biological outcome you are studying.
Q3: What are the critical steps for sample collection and handling to ensure the stability of Substance P (3-11)?
A3: Proper sample handling is crucial to prevent the degradation of Substance P and its fragments. Key recommendations include:
-
Temperature Control: Blood samples should be kept in an ice bath immediately after collection and processed as quickly as possible, ideally within 5 minutes.[1] Storing samples at ambient temperature for as little as one hour can lead to a significant decrease in the concentration of intact SP.[1]
-
Use of Protease Inhibitors: The addition of protease inhibitors is recommended to prevent enzymatic degradation. A combination of inhibitors, often available as a commercially available cocktail, can be effective.[4] However, for immediate processing on ice, a standard blood collection tube with EDTA may be sufficient.[1]
-
Sample Extraction: For many assays, extraction of the peptide from plasma or tissue is necessary. Solid-phase extraction (SPE) is a common method.[1] It's important to optimize the extraction protocol to ensure good recovery, which can be assessed by spiking a known amount of SP into parallel samples.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell-Based Signaling Assays
Problem: High variability in downstream signaling readouts (e.g., intracellular calcium, cAMP levels) upon stimulation with Substance P (3-11).
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | Prepare fresh stock solutions of SP (3-11) for each experiment. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered receptor expression or signaling efficiency. Use cells within a consistent, low passage range for all experiments. |
| Receptor Desensitization | The NK1R can undergo desensitization upon prolonged or repeated exposure to its agonist.[10] Ensure that stimulation times are consistent and optimized. For repeated stimulation experiments, allow for a sufficient washout period. |
| Differential Signaling | Be aware that SP (3-11) may preferentially activate one signaling pathway over another (e.g., calcium mobilization over cAMP production).[7][8][9] Ensure your assay is specific to the pathway of interest. |
Guide 2: Poor Reproducibility in Receptor Binding Assays
Problem: Inconsistent IC50 or Ki values for Substance P (3-11) in competitive binding assays.
| Potential Cause | Troubleshooting Step |
| Radioligand Quality | Ensure the radiolabeled ligand (e.g., ¹²⁵I-BH-SP) is not degraded. Use fresh lots and store them appropriately. |
| Incubation Conditions | Optimize incubation time and temperature. Binding should be performed at a temperature that minimizes peptide degradation (e.g., 4°C) for a sufficient duration to reach equilibrium.[12] |
| Non-Specific Binding | High non-specific binding can obscure the specific binding signal. Ensure that the concentration of the unlabeled competitor used to define non-specific binding is sufficient (e.g., 1 µM unlabeled SP).[12] Include appropriate blocking agents like bovine serum albumin (BSA) in the binding buffer.[12] |
| Membrane Preparation | Consistency in membrane preparation is key. Ensure a standardized protocol for tissue homogenization and membrane isolation to obtain preparations with consistent receptor density. |
Quantitative Data Summary
Table 1: Cross-Reactivity of a Commercial Substance P EIA Kit
| Compound | Cross-Reactivity (%) |
| Substance P | 100% |
| Substance P (3-11) | 85.9% |
| Physalaemin | 75.3% |
| Substance P (4-11) | 11.7% |
| Substance P (7-11) | 5.9% |
| α-Neurokinin | <0.001% |
Data sourced from a representative commercial ELISA kit bulletin.[5] This highlights the importance of understanding the specificity of your immunoassay.
Experimental Protocols
Protocol 1: Competitive Receptor Binding Assay for NK1R
This protocol is adapted from methodologies used to study SP receptor binding in rat brain membranes.[13]
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex) in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine:
-
Membrane preparation (final protein concentration ~10-20 µ g/well ).
-
Radiolabeled ligand (e.g., ~50 pM ¹²⁵I-Bolton-Hunter SP).
-
Varying concentrations of unlabeled competitor (Substance P (3-11)).
-
For non-specific binding control wells, add a high concentration of unlabeled Substance P (e.g., 1 µM).
-
-
The assay buffer should be 50 mM Tris-HCl (pH 7.4) containing 0.02% BSA, 40 µg/mL bacitracin, 4 µg/mL leupeptin, and 3 mM MnCl₂.
-
Incubate for 90 minutes at room temperature.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
Protocol 2: Sample Extraction for Substance P Measurement
This protocol is a general procedure for extracting Substance P and its fragments from biological fluids for analysis by immunoassay or LC-MS/MS.
-
Sample Preparation:
-
Add an equal volume of 1% trifluoroacetic acid (TFA) in water to the sample (e.g., plasma, cell culture supernatant).
-
Centrifuge at 17,000 x g for 15 minutes at 4°C to precipitate proteins.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Equilibrate a C18 Sep-Pak column with 1 mL of acetonitrile (B52724), followed by 10-25 mL of 1% TFA in water.
-
Apply the supernatant to the equilibrated column.
-
Wash the column with 10-20 mL of 1% TFA in water to remove salts and other hydrophilic impurities.
-
Elute the peptide with 3 mL of a solution of 60% acetonitrile and 40% 1% TFA in water. Collect the eluate.
-
-
Final Steps:
-
Evaporate the eluate to dryness using a centrifugal concentrator.
-
Reconstitute the dried peptide in the appropriate assay buffer for your downstream application (e.g., ELISA, LC-MS/MS).
-
Visualizations
Caption: Signaling pathways of the Neurokinin-1 (NK1) Receptor.
Caption: A logical workflow for troubleshooting reproducibility issues.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. DSpace [dr.lib.iastate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
"impact of freeze-thaw cycles on Substance P (3-11) activity"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Substance P (3-11).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with Substance P (3-11).
| Issue | Possible Cause | Recommended Solution |
| No or low biological activity of Substance P (3-11) in bioassays. | Peptide Degradation: Substance P and its fragments are susceptible to degradation by proteases. Improper storage and handling can lead to loss of activity. | - Storage: Store lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles. - Handling: Use protease inhibitors in your experimental buffers.[1] Keep samples on ice during preparation.[1] |
| Incorrect Peptide Concentration: Inaccurate determination of the peptide concentration can lead to misleading results. | - Quantification: Use a reliable method for peptide quantification, such as amino acid analysis or a validated ELISA kit. | |
| Cell Line/Receptor Issues: The cells used in the assay may not express the Neurokinin-1 (NK1) receptor, or the receptor may not be functional. | - Receptor Expression: Confirm NK1 receptor expression in your cell line using techniques like Western blot, qPCR, or flow cytometry. - Positive Control: Use full-length Substance P as a positive control to ensure the signaling pathway is functional in your cells.[2][3] | |
| Inconsistent results between experiments. | Variability in Freeze-Thaw Cycles: Although repeated freeze-thaw cycles are reported to not substantially affect the structural integrity of Substance P, subtle changes or aggregation might occur, leading to variability.[1] | - Minimize Cycles: Aliquot reconstituted Substance P (3-11) to avoid multiple freeze-thaw cycles.[4] |
| Buffer Composition: The pH and composition of the buffer can affect peptide stability and activity. | - Optimal pH: Use buffers with a slightly acidic pH (e.g., triethylammonium (B8662869) formate (B1220265) buffer at pH 3) for better stability compared to neutral pH buffers like Tris.[1] | |
| Adsorption to Surfaces: Peptides can adsorb to plastic or glass surfaces, reducing the effective concentration. | - Use of Albumin: Add bovine serum albumin (BSA) to buffer solutions at a concentration of 0.05% to 0.25% to reduce adsorption and increase peptide recovery. | |
| Unexpected signaling pathway activation. | Metabolism of Substance P (3-11): The peptide may be further metabolized by cells, leading to fragments with different signaling properties. | - Metabolite Analysis: If possible, use techniques like LC-MS/MS to analyze the presence of Substance P (3-11) and its metabolites in your experimental system. |
| Receptor Subtype Specificity: While Substance P (3-11) primarily acts on the NK1 receptor, off-target effects on other receptors at high concentrations cannot be entirely ruled out. | - Receptor Antagonists: Use specific NK1 receptor antagonists to confirm that the observed effects are mediated through this receptor. |
Frequently Asked Questions (FAQs)
Q1: What is the impact of freeze-thaw cycles on the activity of Substance P (3-11)?
A1: Studies have indicated that repeated freezing and thawing do not substantially affect the structural integrity of Substance P and its fragments, including Substance P (3-11).[1] However, to ensure maximum activity and reproducibility, it is best practice to aliquot the reconstituted peptide and avoid multiple freeze-thaw cycles.[4] The stability of the peptide is more significantly influenced by factors such as storage temperature, the pH of the buffer, and the presence of proteases.[1]
Q2: How should I store Substance P (3-11) to maintain its activity?
A2: Lyophilized Substance P (3-11) should be stored at -20°C or -80°C. After reconstitution, it is crucial to make single-use aliquots and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.[4]
Q3: What is the primary signaling pathway activated by Substance P (3-11)?
A3: Substance P (3-11) primarily acts as an agonist for the Neurokinin-1 (NK1) receptor, which is a G-protein coupled receptor (GPCR).[3][5] Activation of the NK1 receptor by Substance P (3-11) preferentially couples to Gαq proteins.[2][3] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers cause an increase in intracellular calcium concentrations ([Ca2+]i) and the activation of protein kinase C (PKC).[6] Unlike full-length Substance P, the (3-11) fragment has been shown to have diminished or no activity in stimulating the Gαs-cAMP pathway.[2][7]
Q4: Can Substance P (3-11) activate signaling pathways other than the Gαq pathway?
A4: While the primary pathway is through Gαq, the downstream effects of NK1 receptor activation are complex and can involve cross-talk with other signaling pathways. Activation of PKC can lead to the subsequent activation of the mitogen-activated protein kinase (MAPK) and the PI3K/Akt signaling pathways.[8] Furthermore, NK1 receptor activation can also lead to the activation of the transcription factor NF-κB.[3]
Q5: What are the best experimental methods to measure the activity of Substance P (3-11)?
A5: The biological activity of Substance P (3-11) can be assessed using several methods:
-
Calcium Mobilization Assays: Measuring the increase in intracellular calcium concentration upon stimulation of cells expressing the NK1 receptor is a direct and common method.[5]
-
Inositol Phosphate (IP) Accumulation Assays: Quantifying the production of inositol phosphates is another direct measure of Gαq pathway activation.[2]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are commercially available for the quantitative measurement of Substance P and its fragments.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the quantification of Substance P (3-11) and can distinguish it from other fragments.[1]
Quantitative Data
Due to the lack of specific quantitative data in the literature on the percentage of activity loss of Substance P (3-11) after freeze-thaw cycles, the following table presents hypothetical data for illustrative purposes. This table demonstrates how such data could be structured if it were available.
Table 1: Hypothetical Impact of Freeze-Thaw Cycles on Substance P (3-11) Activity
| Number of Freeze-Thaw Cycles | Storage Temperature | Hypothetical % Activity Loss (Mean ± SD) |
| 1 | -20°C | 2 ± 1% |
| 3 | -20°C | 5 ± 2% |
| 5 | -20°C | 10 ± 3% |
| 1 | -80°C | <1% |
| 3 | -80°C | 2 ± 1% |
| 5 | -80°C | 4 ± 2% |
| Note: This data is for illustrative purposes only and is not based on published experimental results. |
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium Mobilization
Objective: To determine the bioactivity of Substance P (3-11) by measuring its ability to induce calcium release in NK1 receptor-expressing cells.
Materials:
-
HEK293 cells stably expressing the human NK1 receptor (HEK293-NK1R)
-
Substance P (3-11)
-
Full-length Substance P (positive control)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence plate reader or microscope capable of kinetic reading
Procedure:
-
Seed HEK293-NK1R cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Prepare a stock solution of the calcium dye according to the manufacturer's instructions.
-
Load the cells with the calcium dye in HBSS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Prepare serial dilutions of Substance P (3-11) and full-length Substance P in HBSS.
-
Place the plate in the fluorescence reader and record a baseline fluorescence reading.
-
Add the different concentrations of the peptides to the wells and immediately start recording the fluorescence intensity over time (typically for 1-2 minutes).
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Calculate the EC50 value for Substance P (3-11) and compare it to the positive control.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
Objective: To prepare plasma samples for the accurate quantification of Substance P (3-11) using LC-MS/MS.[1][9]
Materials:
-
Blood collection tubes containing EDTA and a protease inhibitor cocktail (e.g., aprotinin).
-
Ice bath
-
Refrigerated centrifuge
-
Solid-phase extraction (SPE) cartridges
-
Trifluoroacetic acid (TFA)
Procedure:
-
Collect blood samples directly into pre-chilled tubes containing EDTA and protease inhibitors.
-
Immediately place the tubes in an ice bath.
-
Process the samples within 1 hour of collection.
-
Centrifuge the blood at 1,000 x g for 15 minutes at 4°C.
-
Carefully collect the plasma and transfer it to a new tube.
-
For extraction, add an equal volume of 1% TFA in water to the plasma sample.
-
Centrifuge at 17,000 x g for 15 minutes at 4°C to precipitate proteins.
-
Condition an SPE cartridge with acetonitrile followed by 1% TFA in water.
-
Apply the supernatant to the conditioned SPE cartridge.
-
Wash the cartridge with 1% TFA in water.
-
Elute the peptide with a solution of acetonitrile and 1% TFA in water (e.g., 60:40).
-
Dry the eluate under vacuum.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Signaling pathway of Substance P (3-11) via the NK1 receptor.
Caption: Experimental workflow for assessing Substance P (3-11) activity.
References
- 1. abcam.com [abcam.com]
- 2. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. alpha-1-antitrypsin-fragment.com [alpha-1-antitrypsin-fragment.com]
- 5. mdpi.com [mdpi.com]
- 6. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. avmajournals.avma.org [avmajournals.avma.org]
"minimizing off-target effects of Substance P (3-11)"
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals minimize off-target effects and ensure data integrity when working with Substance P (3-11).
Frequently Asked Questions (FAQs)
Q1: What is Substance P (3-11) and what is its primary biological target?
A1: Substance P (3-11) is a C-terminal fragment of Substance P (SP), an 11-amino acid neuropeptide.[1][2] Like its parent peptide, the primary and highest affinity receptor for Substance P (3-11) is the Neurokinin-1 Receptor (NK1R), a G protein-coupled receptor (GPCR).[3][4][5] The C-terminal region of Substance P is essential for the activation of neurokinin receptors.[6]
Q2: What are the potential off-target receptors for Substance P (3-11)?
A2: While NK1R is the preferential target, full-length Substance P can also bind to Neurokinin-2 (NK2R) and Neurokinin-3 (NK3R) receptors with lower affinity.[7][8] Given that Substance P (3-11) is a C-terminal fragment, it may retain some of this cross-reactivity. Additionally, the Mas-related G protein-coupled receptor X member 2 (MRGPRX2) has been identified as a receptor for Substance P and could be a potential off-target for its fragments.[4]
Q3: My experiment is showing an unexpected response. Could this be an off-target effect?
A3: Yes, unexpected cellular responses could be due to several factors, including off-target effects. This may occur if Substance P (3-11) is interacting with other neurokinin receptors (NK2R, NK3R) or other GPCRs expressed in your experimental system.[7][8] Other possibilities include the degradation of the peptide into other active fragments or functional effects mediated by biased agonism.
Q4: How can I confirm that the observed biological effect is specifically mediated by the NK1 receptor?
A4: To confirm NK1R-mediated activity, you should use a selective NK1R antagonist, such as Aprepitant or L-732,138.[9] Pre-treatment of your cells or tissue with the antagonist should block or significantly reduce the effect observed with Substance P (3-11). A lack of inhibition suggests the involvement of an off-target receptor or a non-specific effect.
Q5: What can I do to minimize the risk of off-target effects in my experiments?
A5: To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Determine a full dose-response curve and use concentrations at or near the EC50 for your desired effect.
-
Employ receptor antagonists: Use selective antagonists for NK1R, NK2R, and NK3R to dissect the pharmacology of the response.
-
Use appropriate controls: Include vehicle controls and, if possible, a cell line or tissue known not to express the target receptor.
-
Monitor peptide stability: Substance P and its fragments can be degraded by peptidases in biological samples.[10] Assess the stability of Substance P (3-11) under your specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between experimental repeats. | 1. Peptide Degradation: Substance P (3-11) is susceptible to enzymatic degradation in serum or cell culture media.[11] 2. Inconsistent Peptide Concentration: Errors in dilution or adsorption of the peptide to plasticware. | 1. Add a protease inhibitor cocktail to your assay medium. Run a stability assay (see Experimental Protocols) to determine the half-life of the peptide in your system. 2. Prepare fresh dilutions for each experiment from a concentrated stock. Use low-protein-binding labware. |
| Biological effect is not blocked by a selective NK1R antagonist. | 1. Off-Target Receptor Activation: The effect may be mediated by NK2R, NK3R, or another receptor like MRGPRX2.[4] 2. Non-Receptor Mediated Effect: At high concentrations, peptides can have non-specific effects on cell membranes or other proteins. | 1. Test for inhibition with selective NK2R (e.g., Saredutant) and NK3R (e.g., Osanetant) antagonists. 2. Re-evaluate your dose-response curve. Ensure the effect is saturable and occurs at a pharmacologically relevant concentration. |
| Lower than expected potency (high EC50). | 1. Peptide Degradation: The active concentration of the peptide is lower than intended. 2. Receptor Desensitization/Internalization: Prolonged exposure to the agonist can lead to receptor downregulation.[3][12] 3. Incorrect Assay Conditions: pH, temperature, or buffer composition may be suboptimal for receptor binding. | 1. Include protease inhibitors. Minimize incubation times where possible. 2. Reduce the incubation time or perform kinetic measurements. 3. Optimize assay buffer and conditions. Ensure pH and ionic strength are appropriate for GPCR function. |
| No biological response observed. | 1. Absence of Target Receptor: The cell line or tissue may not express functional NK1 receptors. 2. Complete Peptide Degradation: The peptide is fully degraded before it can act. 3. Inactive Peptide: The peptide stock may have degraded due to improper storage or handling. | 1. Confirm NK1R expression using qPCR, Western blot, or by testing a known potent NK1R agonist like full-length Substance P. 2. Test the peptide in a cell-free system or increase the concentration of protease inhibitors. 3. Purchase a new, quality-controlled batch of the peptide. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. |
Quantitative Data: Receptor Binding & Potency
Direct binding affinity and potency data for Substance P (3-11) is not widely available in comparative tables. The following table provides context by summarizing data for the parent peptide, Substance P, and related tachykinins at the three primary neurokinin receptors. Researchers should empirically determine the potency (EC50) of Substance P (3-11) in their specific functional assay.
| Ligand | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Substance P | NK1R | High (< 1 nM) | High (< 10 nM) |
| NK2R | Lower (~100-1000 nM) | Lower | |
| NK3R | Lower (~1000 nM) | Lower | |
| Neurokinin A | NK1R | Moderate | Moderate |
| NK2R | High | High | |
| NK3R | Low | Low | |
| Neurokinin B | NK1R | Low | Low |
| NK2R | Low | Low | |
| NK3R | High | High |
Note: Values are approximate and can vary significantly based on the assay type and experimental conditions. Substance P shows the highest affinity for the NK1 receptor.[7][8]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of Substance P (3-11) for a target receptor (e.g., NK1R).
-
Prepare Membranes: Use cell membranes prepared from a cell line overexpressing the human NK1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 150 mM NaCl, 0.1% BSA, pH 7.4, supplemented with a protease inhibitor cocktail.
-
Reaction Setup: In a 96-well plate, combine:
-
50 µL Assay Buffer (for total binding) or a high concentration of a known non-labeled ligand like Aprepitant (for non-specific binding).
-
50 µL of various concentrations of unlabeled Substance P (3-11).
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]-Substance P).
-
50 µL of cell membranes (5-20 µg protein).
-
-
Incubation: Incubate for 60-90 minutes at room temperature with gentle agitation.
-
Termination: Rapidly filter the reaction mixture through a GF/B filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Allow filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of Substance P (3-11) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Mobilization Assay
This functional assay measures the potency (EC50) of Substance P (3-11) in activating Gq-coupled receptors like NK1R.
-
Cell Preparation: Plate cells expressing the NK1 receptor (e.g., CHO-NK1R or U251 cells) in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Remove culture medium and load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS buffer for 45-60 minutes at 37°C.
-
Wash: Gently wash the cells twice with HBSS buffer to remove excess dye.
-
Compound Addition: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a stable baseline fluorescence for 15-30 seconds. Add various concentrations of Substance P (3-11) and continue recording fluorescence for an additional 2-3 minutes.
-
Controls: Include wells with buffer only (negative control) and a saturating concentration of a known agonist like full-length Substance P (positive control). To test for specificity, pre-incubate some wells with an NK1R antagonist for 15-20 minutes before adding Substance P (3-11).
-
Data Analysis: Measure the maximum fluorescence intensity change from baseline for each well. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizations
Signaling Pathways and Workflows
Caption: NK1R canonical signaling pathways activated by Substance P.[3][13][14][15]
Caption: Workflow for confirming on-target activity of Substance P (3-11).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Role of Substance P in the Regulation of Bone and Cartilage Metabolic Activity [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. diva-portal.org [diva-portal.org]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Substance P - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Quantifying Endogenous Substance P (3-11)
This guide provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting advice for the complex task of quantifying endogenous Substance P (3-11), a key metabolite of Substance P (SP).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Substance P (3-11) and why is its quantification challenging?
Substance P (SP) is an 11-amino acid neuropeptide. In biological systems, it is rapidly broken down by enzymes into smaller fragments.[1] Substance P (3-11) is a major metabolite resulting from this degradation process.[2] Quantifying this specific fragment is challenging due to several factors:
-
Rapid Degradation: The parent molecule, SP (1-11), has a very short half-life, and its degradation begins immediately upon sample collection. This enzymatic action can alter the relative amounts of SP (1-11) and its metabolites.[1]
-
Low Endogenous Concentrations: SP and its metabolites are typically present in very low (picomolar) concentrations in biological fluids, requiring highly sensitive detection methods.[3][4]
-
Cross-Reactivity of Immunoassays: Many common methods, like ELISA, use antibodies that may bind to the intact SP molecule as well as various fragments, including SP (3-11). This makes it difficult to specifically quantify only the SP (3-11) fragment.[1][5]
-
Sample Matrix Interference: Components within biological samples (e.g., plasma, serum) can interfere with assay performance, often necessitating a sample extraction step which can introduce variability.[6][7]
Q2: What is the difference between "Substance P-like Immunoreactivity" (SP-LI) and specific quantification of SP (3-11)?
"Substance P-like Immunoreactivity" or SP-LI refers to the total signal measured by an immunoassay (like ELISA or RIA). Because the antibodies used in these kits often recognize multiple forms of SP, the result is a combined measurement of the intact peptide (SP 1-11) and its various C-terminal fragments, such as SP (3-11), SP (4-11), and SP (7-11).[1] In many cases, intact SP (1-11) represents only a minor fraction of the total SP-LI.[1]
Specific quantification of SP (3-11), on the other hand, requires a method that can distinguish this particular fragment from the parent molecule and other metabolites. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose as it separates the fragments based on their mass-to-charge ratio, allowing for precise and individual quantification.[1][8]
Q3: Which method is better for quantifying SP (3-11): ELISA or LC-MS/MS?
The choice depends on the specific research question.
-
ELISA is widely used, relatively inexpensive, and suitable for high-throughput screening. However, it typically measures total SP-LI and cannot differentiate SP (3-11) from other immunoreactive fragments unless the antibody is highly specific.[1][6] It is best for determining relative changes in total SP rather than absolute concentrations of a specific fragment.
-
LC-MS/MS is the gold standard for specific quantification. It can accurately distinguish and measure intact SP (1-11) and its metabolites, including SP (3-11), in the same sample.[1][2] This method is more complex, requires specialized equipment and expertise, and has lower throughput, but provides more precise and specific data.[9]
Q4: Why are my measured Substance P concentrations so variable between experiments and different labs?
Variability in reported SP levels is a well-documented issue.[7][10] The primary sources of this variability include:
-
Sample Handling: Differences in collection time, temperature, and the use of protease inhibitors can dramatically affect the degradation of SP and its metabolites.[1][8] For example, SP (1-11) concentrations can be 50% lower in samples kept at room temperature for one hour compared to those kept on ice.[1]
-
Sample Preparation: The decision to use peptide extraction, and the specific method used, can significantly alter the final measured concentration.[7][11]
-
Choice of Assay: Different ELISA kits have antibodies with varying specificities and cross-reactivities, leading to different results from the same sample.[7] Comparing results from an ELISA (measuring SP-LI) with those from LC-MS/MS (measuring a specific fragment) will also yield different values.[8]
Q5: What protease inhibitors are essential for preventing SP (3-11) degradation during sample collection?
To prevent the rapid enzymatic degradation of SP, samples must be collected into tubes containing protease inhibitors. Aprotinin is a commonly recommended inhibitor.[1][12] Collecting samples into chilled tubes containing EDTA, which chelates metal ions required by some proteases, is also a standard practice.[8][13] For comprehensive protection, a cocktail of inhibitors targeting multiple enzyme classes may be most effective.[14]
Q6: Do I need to perform a sample extraction before my assay?
For many sample types, especially plasma, serum, and tissue homogenates, an extraction step is highly recommended.[6][13] Solid-phase extraction (SPE) using a C18 column is a common method.[5][7] Extraction serves two main purposes:
-
Concentrates the Peptide: It increases the concentration of SP and its fragments, which is often necessary for detection given their low endogenous levels.[1]
-
Removes Interfering Substances: It cleans the sample by removing proteins and lipids from the matrix that can interfere with the assay and lead to inaccurate results.[7]
However, extraction can also lead to loss of the peptide, so the procedure must be carefully optimized and validated.[6] For some simple matrices like urine, direct measurement may be possible with certain assays.[1]
Section 2: Troubleshooting Guide
Problem: Low or No Signal Detected
-
Q: My assay is showing very low or no signal for SP (3-11) in my samples. What went wrong?
-
A: Potential Cause 1: Peptide Degradation. Your sample handling protocol may be insufficient. Ensure blood/tissue is collected into chilled tubes containing appropriate protease inhibitors (e.g., aprotinin, EDTA) and processed on ice as quickly as possible.[1][12][14] Store samples at -70°C or lower.[13]
-
A: Potential Cause 2: Insufficient Concentration. The endogenous levels in your samples may be below the detection limit of your assay. Consider using a sample extraction and concentration method, such as solid-phase extraction (SPE), to enrich for the peptide.[5]
-
A: Potential Cause 3: Inefficient Extraction. If you performed an extraction, your recovery may be poor. Validate your extraction protocol by spiking a known amount of SP standard into a control matrix and measuring the recovery rate.
-
A: Potential Cause 4 (ELISA-specific): Reagent Issues. Your kit reagents (standards, antibody, conjugate) may have expired or been stored improperly. Prepare fresh standards for every experiment and ensure all components are brought to room temperature before use.[12][13]
-
Problem: High Variability Between Replicates
-
Q: I am seeing high %CVs between my technical replicates. How can I improve precision?
-
A: Potential Cause 1: Pipetting Inaccuracy. Ensure your pipettes are calibrated. When performing serial dilutions for the standard curve, mix each tube thoroughly and use a new tip for each transfer.[12] Inconsistent reagent addition can cause significant variation.[12]
-
A: Potential Cause 2: Inconsistent Incubation. Ensure all wells have the same incubation time and temperature. Avoid plate "edge effects" by randomizing sample placement or not using the outer wells.
-
A: Potential Cause 3 (ELISA-specific): Inadequate Washing. Residual wash buffer in the wells can dilute subsequent reagents and affect results. After the final wash, firmly tap the inverted plate on a lint-free paper towel to remove all liquid.[13]
-
A: Potential Cause 4: Sample Inhomogeneity. If using tissue homogenates or other complex samples, ensure they are thoroughly vortexed before aliquoting for the assay.
-
Problem: Discrepancy Between ELISA and LC-MS/MS Results
-
Q: My ELISA results show a high concentration of "Substance P", but my LC-MS/MS analysis of the same sample shows very low levels of SP (1-11) and SP (3-11). Why don't they match?
-
A: This is a common and expected finding. The discrepancy arises from what each assay measures. The ELISA is likely detecting total "Substance P-like Immunoreactivity" (SP-LI), which includes the parent molecule plus a variety of C-terminal fragments that the antibody cross-reacts with.[1] The LC-MS/MS method is highly specific and is quantifying only the SP (1-11) and SP (3-11) molecules. The high ELISA signal could be from other metabolites like SP (4-11) or SP (7-11), which your LC-MS/MS method may not have been configured to measure.[8] This highlights that the two methods are not directly comparable without understanding the cross-reactivity profile of the immunoassay.
-
Section 3: Data Presentation
Table 1: Comparison of Primary Quantification Methods
| Feature | Competitive ELISA / RIA | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Specificity | Lower; measures "SP-like immunoreactivity" due to antibody cross-reactivity with multiple fragments.[1] | High; can specifically identify and quantify intact SP (1-11) and individual metabolites like SP (3-11).[2][8] |
| Sensitivity | High, but can be misleading due to cross-reactivity. | Very high sensitivity can be achieved, but requires extensive method development for low-level endogenous peptides.[3][4] |
| Throughput | High; suitable for analyzing many samples simultaneously in 96-well plates.[12] | Lower; samples are analyzed sequentially. |
| Complexity | Relatively simple and widely available in commercial kit formats.[13][15] | Complex; requires specialized instrumentation and significant expertise in method development and data analysis.[9] |
| Primary Use Case | Measuring relative changes in total SP-related peptide levels. | Absolute and specific quantification of SP and its distinct metabolites. |
Table 2: Example of Immunoassay Cross-Reactivity
This table shows representative cross-reactivity data for a commercial Substance P ELISA kit. It demonstrates how the antibody binds not only to intact Substance P but also to its major fragments, contributing to the total "SP-LI" measurement.
| Compound | Cross-Reactivity (%) |
| Substance P (1-11) | 100% |
| Substance P (3-11) | 85.9% |
| Physalaemin | 75.3% |
| Substance P (4-11) | 11.7% |
| Substance P (7-11) | 5.9% |
| Data adapted from a commercial ELISA kit bulletin.[5] |
Table 3: Effect of Sample Handling on Substance P (1-11) Stability
This table summarizes findings on the importance of temperature control during sample handling to prevent the degradation of intact SP (1-11).
| Holding Time & Temperature | Effect on SP (1-11) Concentration |
| 1 Hour at Ambient Temperature | ~50% lower concentration compared to samples kept on ice.[1] |
| Immediate Processing on Ice | Considered the gold standard for preserving peptide integrity.[1][8] |
| 1 Hour in Ice Bath | Aprotinin was found to be the most effective inhibitor under these conditions.[14] |
| Data from studies using LC-MS-MS for specific quantification.[1][14] |
Section 4: Experimental Protocols & Visualizations
Protocol 1: General Sample Collection and Handling
-
Preparation: Pre-chill blood collection tubes (e.g., K3EDTA tubes) on ice. Add a protease inhibitor, such as aprotinin, to a final concentration of 0.014 TIU/mL (or 500 KIU/mL) just before collection.[12][13]
-
Collection: Collect blood samples directly into the prepared tubes.
-
Mixing: Immediately after collection, gently invert the tube several times to ensure the blood mixes with the anticoagulant and protease inhibitors.
-
Chilling: Place the tube immediately into an ice bath.
-
Centrifugation: Within 30 minutes of collection, centrifuge the samples at 1000-1600 x g for 15 minutes at 4°C.[12][13]
-
Aliquoting: Carefully transfer the resulting plasma into pre-chilled, clearly labeled plastic (polypropylene) tubes. Avoid disturbing the buffy coat.
-
Storage: Immediately freeze the plasma aliquots at -70°C or below. Avoid repeated freeze-thaw cycles.[12][13]
Protocol 2: General Solid-Phase Extraction (SPE)
This protocol is a general guideline for concentrating SP from plasma or serum using a C18 Sep-Pak column.
-
Sample Acidification: Add an equal volume of 1% trifluoroacetic acid (TFA) in water to the plasma/serum sample. Centrifuge at high speed (e.g., 17,000 x g) for 15 minutes at 4°C to pellet precipitated proteins.[5][13]
-
Column Equilibration: Equilibrate a C18 SPE column by first washing with 1-3 mL of acetonitrile, followed by 10-25 mL of 1% TFA in water.[5][7]
-
Sample Loading: Apply the supernatant from step 1 to the equilibrated column.
-
Column Wash: Wash the column with 10-20 mL of 1% TFA in water to remove salts and other hydrophilic impurities. Discard the wash.[5]
-
Elution: Elute the bound peptides with 3 mL of an organic solvent mixture, such as 60:40 acetonitrile:1% TFA in water. Collect the eluate in a plastic tube.[5]
-
Drying: Evaporate the eluate to dryness using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried peptide extract in an appropriate assay buffer compatible with your downstream analysis (ELISA or LC-MS/MS).
Visualizations
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Measurement of Plasma-Derived Substance P: Biological, Methodological, and Statistical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Substance P - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. abcam.com [abcam.com]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. cloud-clone.com [cloud-clone.com]
Technical Support Center: Substance P (3-11) Binding Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for Substance P (3-11) binding experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting buffer for a Substance P (3-11) binding assay?
A1: A common starting point for peptide binding assays, including those for Substance P fragments, is a Tris-HCl buffer. A typical recommendation is 50 mM Tris-HCl at a pH of 7.4.[1] It's also advisable to include additives to minimize degradation and non-specific binding.
Q2: What additives should I include in my binding buffer?
A2: To ensure the stability and integrity of Substance P (3-11) and improve binding specificity, consider adding the following to your buffer:
-
Protease Inhibitors: A cocktail of protease inhibitors is crucial to prevent the degradation of the peptide.[2] Common inhibitors include chymostatin, leupeptin, and phosphoramidon.[1] Aprotinin can also be used, especially when working with plasma samples.[3]
-
Bovine Serum Albumin (BSA): BSA is often included at a concentration of 0.01% to 0.25% to reduce the non-specific adsorption of the peptide to labware.[1][2]
-
Divalent Cations: While not always essential, the inclusion of divalent cations like MgCl₂ or CaCl₂ can be important for receptor integrity and G-protein coupling.
Q3: What is the optimal pH for Substance P (3-11) binding?
A3: While the optimal pH should be determined empirically for your specific system, a physiological pH of 7.4 is a standard starting point for many receptor binding assays.[1] However, for sample extraction and to dissociate Substance P from binding proteins in plasma, acidic conditions (pH around 4.3) have been shown to be effective.[4] It is important to readjust the pH to physiological levels for the binding assay itself.[4]
Q4: How does ionic strength affect Substance P (3-11) binding?
A4: The ionic strength of the binding buffer can significantly influence the interaction between Substance P (3-11) and its receptor. Monovalent cations can increase the binding of ligands to their receptors, with an optimal effect observed at an ionic strength (µ) higher than 0.3 in some related systems.[5] It is recommended to test a range of salt concentrations (e.g., 50-150 mM NaCl) to determine the optimal ionic strength for your experiment.
Q5: How can I minimize peptide degradation during my experiment?
A5: Peptide degradation is a common issue. To minimize it:
-
Always use a protease inhibitor cocktail in your buffer.[2]
-
Prepare fresh stock solutions of Substance P (3-11) for each experiment.[6]
-
Keep samples and reagents on ice whenever possible.[2]
-
For long-term storage, lyophilized peptide should be stored at -20°C, and solutions at -80°C.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Low Binding Signal | Peptide Degradation: Substance P (3-11) is susceptible to degradation by proteases.[2] | Add a comprehensive protease inhibitor cocktail to your binding buffer. Prepare fresh peptide solutions for each experiment and store them properly.[6] |
| Low Receptor Expression: The cell line or tissue preparation may not have sufficient levels of the target receptor. | Confirm receptor expression using a validated method (e.g., Western blot, qPCR). | |
| Incorrect Buffer Composition: The pH or ionic strength of the buffer may not be optimal for binding. | Perform a buffer optimization matrix, varying the pH (e.g., 6.5-8.0) and ionic strength (e.g., by adding 50-150 mM NaCl). | |
| High Non-Specific Binding | Peptide Adsorption: The peptide may be sticking to the walls of tubes or plates. | Include a blocking agent like Bovine Serum Albumin (BSA) at 0.1% in your binding buffer.[2] |
| Inadequate Washing: Insufficient washing steps can lead to high background signal. | Increase the number and/or duration of wash steps after the binding incubation. Ensure the wash buffer has an appropriate ionic strength to disrupt weak, non-specific interactions. | |
| High Variability Between Replicates | Peptide Aggregation: The peptide may be forming aggregates, leading to inconsistent concentrations. | Ensure the peptide is fully dissolved. Sonication or vortexing can help. Prepare fresh dilutions for each experiment.[6] |
| Inconsistent Cell/Tissue Health: Variability in cell passage number or tissue preparation can affect results. | Use cells within a consistent passage number range and standardize tissue handling procedures.[6] | |
| Pipetting Errors: Inaccurate pipetting can lead to significant variability. | Calibrate your pipettes regularly and use reverse pipetting for viscous solutions. |
Experimental Protocols
General Radioligand Binding Assay Protocol
This protocol provides a general framework. Specific parameters such as incubation time, temperature, and concentrations should be optimized for your experimental system.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the receptor of interest in a cold hypotonic buffer (e.g., 10 mM HEPES, pH 7.5, 10 mM MgCl₂, 20 mM KCl) containing a protease inhibitor cocktail.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 125,000 x g) to pellet the membranes.
-
Wash the membranes by resuspending them in a high-osmotic buffer and repeating the high-speed centrifugation.[7] Resuspend the final membrane pellet in the binding buffer.
-
-
Binding Reaction:
-
In a microplate or microcentrifuge tubes, combine the membrane preparation, the radiolabeled Substance P (3-11), and either the binding buffer (for total binding) or a high concentration of unlabeled Substance P (3-11) (for non-specific binding).
-
Incubate the reaction at a defined temperature (e.g., room temperature or 37°C) for a predetermined amount of time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This captures the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Perform saturation or competition analysis to determine binding affinity (Kd) and receptor density (Bmax).
-
Signaling Pathways & Experimental Workflows
Substance P and its fragments, like Substance P (3-11), primarily signal through the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR).
Caption: Simplified signaling pathway of Substance P (3-11) via the NK1R.
Caption: General workflow for a radioligand binding assay.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Novel Method for Determination of Substance P Levels in Unextracted Human Plasma by Using Acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Selectivity of Substance P (3-11): A Comparative Guide to Tachykinin Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the precise interactions between peptide fragments and their receptors is paramount. This guide provides an objective comparison of the cross-reactivity of Substance P (3-11), a significant fragment of the neuropeptide Substance P (SP), with the family of tachykinin receptors: NK1, NK2, and NK3.
Substance P, an 11-amino acid neuropeptide, is a member of the tachykinin family and plays a crucial role in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][2][3] Tachykinins exert their effects by binding to three main G protein-coupled receptors (GPCRs): the NK1 receptor (NK1R), NK2 receptor (NK2R), and NK3 receptor (NK3R).[4][5][6] While SP shows the highest affinity for the NK1 receptor, all tachykinins, including their fragments, possess a conserved C-terminal sequence (Phe-X-Gly-Leu-Met-NH2) that allows for a degree of cross-reactivity with other receptor subtypes.[6][7][8] This guide focuses on the C-terminal fragment, SP (3-11), and its binding and functional profile across these receptors.
Binding Affinity and Functional Potency of Substance P (3-11)
The interaction of Substance P (3-11) with tachykinin receptors is typically characterized by its binding affinity (Ki or IC50) and its functional potency (EC50). While specific quantitative data for SP (3-11) across all three receptors is sparsely documented in publicly available literature, the general principle of tachykinin cross-reactivity suggests a preference for the NK1 receptor. Full-length Substance P is the preferred endogenous ligand for the NK1 receptor.[6] Fragments like SP (3-11) retain biological activity, including contracting guinea pig ileum and promoting monocyte chemotaxis, which are actions primarily mediated through NK1 receptor activation.[9][10][11]
It is established that while each tachykinin (Substance P, Neurokinin A, and Neurokinin B) has a preferred receptor (NK1, NK2, and NK3, respectively), they can all interact with the other receptors, albeit with lower affinity.[8][12] This principle extends to their active fragments. For instance, the selective NK3 receptor agonist Senktide demonstrates a significantly lower potency at the NK1 receptor, highlighting the graded affinity that is characteristic of these peptides.[9]
Comparative Data Summary
| Ligand | Receptor | Binding Affinity (Ki/IC50) | Functional Potency (EC50) | Species/Cell Line |
| Substance P (3-11) | NK1 | High Affinity (Expected) | Potent Agonist (Expected) | Various |
| Substance P (3-11) | NK2 | Lower Affinity (Expected) | Lower Potency Agonist (Expected) | Various |
| Substance P (3-11) | NK3 | Lower Affinity (Expected) | Lower Potency Agonist (Expected) | Various |
| Senktide (for comparison) | NK3 | - | 0.5-3 nM | - |
| Senktide (for comparison) | NK1 | - | 35 µM | - |
Experimental Protocols
The determination of binding affinity and functional potency relies on standardized in vitro assays. Below are detailed methodologies for key experiments used to assess the cross-reactivity of ligands like Substance P (3-11).
Competitive Radioligand Binding Assay
This assay measures the affinity of an unlabeled compound (the "competitor," e.g., SP 3-11) for a receptor by quantifying its ability to displace a radiolabeled ligand with known high affinity for that receptor.[13]
Objective: To determine the inhibition constant (Ki) of Substance P (3-11) for NK1, NK2, and NK3 receptors.
Methodology:
-
Membrane Preparation:
-
Cells stably expressing the human NK1, NK2, or NK3 receptor are harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[14]
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed, resuspended in a suitable buffer, and stored at -80°C until use.[14] Protein concentration is determined using a standard method like the BCA assay.[14]
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.[14]
-
To each well, add:
-
Receptor membrane preparation (e.g., 50-120 µg protein for tissue).[14]
-
A fixed concentration of a high-affinity radioligand specific for the receptor subtype (e.g., [³H]-Substance P for NK1R).
-
A range of concentrations of the unlabeled competitor, Substance P (3-11).
-
-
The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[14]
-
-
Separation and Detection:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate the bound from the free radioligand.[14]
-
The filters are washed multiple times with ice-cold buffer to remove non-specifically bound radioligand.[14]
-
The radioactivity trapped on the filters is measured using a scintillation counter.[14]
-
-
Data Analysis:
-
Non-specific binding is subtracted from total binding to yield specific binding.
-
The data are analyzed using non-linear regression to generate a competition curve, from which the IC50 (the concentration of competitor that inhibits 50% of radioligand binding) is determined.[13]
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Visualizing the Mechanisms
To better understand the context of these interactions, the following diagrams illustrate the common signaling pathway for tachykinin receptors and the workflow of a competitive binding assay.
Caption: General signaling cascade for tachykinin receptors.
Caption: Workflow for a competitive radioligand binding assay.
Tachykinin Receptor Signaling
Tachykinin receptors, including NK1, NK2, and NK3, are members of the G protein-coupled receptor (GPCR) superfamily.[1][4] Upon agonist binding, these receptors primarily couple to Gq/11 proteins.[1] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7][15] IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[7][15] Concurrently, DAG activates protein kinase C (PKC).[16] This cascade of events leads to a wide range of cellular responses, such as smooth muscle contraction, neuronal excitation, and inflammatory processes.[15][16]
References
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic [frontiersin.org]
- 4. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]
- 5. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. acnp.org [acnp.org]
- 7. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. d-nb.info [d-nb.info]
- 13. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Differential In Vivo Effects of Substance P and its Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo biological activities of the neuropeptide Substance P (SP) and its primary metabolites. Experimental data is presented to highlight the differential effects on key physiological processes, including nociception and inflammation. Detailed methodologies for cited experiments are provided, alongside visual representations of signaling pathways and experimental workflows to facilitate understanding.
Comparative Analysis of Biological Activity
Substance P (SP), an eleven-amino-acid neuropeptide, is a key mediator of pain and inflammation.[1][2] However, its in vivo metabolism generates N-terminal and C-terminal fragments with distinct and sometimes opposing biological activities.[2][3][4] This differential activity is largely attributed to their varied affinities for and activation of different receptors, primarily the Neurokinin-1 Receptor (NK1R) and the Mas-related G-protein coupled receptor X2 (MRGPRX2).[5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro and in vivo studies, comparing the effects of SP with its key metabolites.
Table 1: Receptor Activation and Downstream Signaling
| Ligand | Receptor | Assay | EC50 / IC50 | Result | Reference |
| Substance P | NK1R | Calcium Mobilization | ~8.5 nM | Potent Agonist | [7] |
| cAMP Accumulation | ~7.8 nM | Potent Agonist | [7] | ||
| MRGPRX2 | Calcium Mobilization | Lower potency than at NK1R | Agonist | [5][6] | |
| Mast Cell Degranulation | Lower potency than at NK1R | Agonist | [5][6] | ||
| SP(1-7) | NK1R | Calcium Mobilization | Inactive | No significant activity | [3] |
| cAMP Accumulation | Inactive | No significant activity | [3] | ||
| MRGPRX2 | Calcium Mobilization | Inactive | No significant activity | [5][6] | |
| Mast Cell Degranulation | Inactive | No significant activity | [5][6] | ||
| SP(1-9)-COOH | NK1R | Calcium Mobilization | Inactive | No significant activity | [5][6] |
| MRGPRX2 | Calcium Mobilization | Reduced potency vs. SP | Agonist | [5][6] | |
| Mast Cell Degranulation | Reduced potency vs. SP | Agonist | [5][6] | ||
| SP(5-11) | NK1R | Calcium Mobilization | Active | Agonist | [3] |
| cAMP Accumulation | Reduced potency vs. SP | Agonist | [3] |
Table 2: In Vivo Effects on Nociception and Inflammation
| Ligand | Animal Model | Assay | Dose / Route | Effect | Reference |
| Substance P | Mouse | Acetic acid-induced writhing | 1 µg / intraplantar | Pro-nociceptive | [8] |
| Rat | Formalin test | Intrathecal | Pro-nociceptive | [9] | |
| Mouse | CFA-induced arthritis | Intra-articular | Pro-inflammatory (plasma extravasation) | [10] | |
| SP(1-7) | Mouse | Acetic acid-induced writhing | 1 nmol / intrathecal | Anti-nociceptive | [9] |
| Mouse | Formalin test | 2-1000 pmol / intrathecal | Pro-nociceptive (early phase) | [9] | |
| Rat | Striatal dopamine (B1211576) outflow | 0.1 and 1 nM | Increased dopamine outflow | ||
| D-SP(1-7) (Antagonist) | Mouse | Acetic acid-induced writhing | 1 nmol / intrathecal | Blocks SP(1-7) anti-nociception | [9] |
Signaling Pathways
The differential effects of SP and its metabolites are rooted in their ability to activate distinct downstream signaling cascades.
Experimental Protocols
This section details the methodologies for key in vivo experiments cited in this guide.
Acetic Acid-Induced Writhing Test (Nociception)
-
Animal Model: Male mice.[9]
-
Substance Administration:
-
Test compounds (Substance P, SP(1-7), D-SP(1-7)) are administered intrathecally.[9]
-
A solution of 0.6% acetic acid is injected intraperitoneally to induce writhing.
-
-
Experimental Procedure:
-
Mice are acclimatized to the testing environment.
-
Test compounds are injected intrathecally.
-
After a predetermined time (e.g., 30 minutes), acetic acid is injected.[9]
-
The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a set period (e.g., 20 minutes).
-
-
Data Analysis: The number of writhes in the treated group is compared to the vehicle control group to determine the pro- or anti-nociceptive effect.
Formalin Test (Nociception)
-
Animal Model: Male rats.
-
Substance Administration:
-
Test compounds are administered intrathecally.[9]
-
A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of a hind paw.
-
-
Experimental Procedure:
-
Rats are placed in an observation chamber and allowed to acclimatize.
-
Test compounds are administered.
-
Formalin is injected into the paw.
-
Nociceptive behaviors (e.g., flinching, licking, biting of the injected paw) are observed and quantified during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).
-
-
Data Analysis: The duration or frequency of nociceptive behaviors in the treated group is compared to the control group for both phases of the test.
Complete Freund's Adjuvant (CFA)-Induced Arthritis (Inflammation)
-
Animal Model: Wild-type and NK1 receptor knockout mice.[10]
-
Substance Administration:
-
Experimental Procedure:
-
Baseline measurements of knee diameter and plasma extravasation are taken.
-
CFA is injected into the knee joint.
-
At specific time points post-CFA injection (e.g., 18 to 72 hours), SP is injected into the same joint.[10]
-
Plasma extravasation is measured using Evans blue dye.
-
Knee diameter is measured with calipers as an index of swelling.
-
-
Data Analysis: Changes in plasma extravasation and knee diameter in SP-treated animals are compared to saline-treated controls in both wild-type and knockout mice to determine the role of SP and the NK1 receptor in the inflammatory response.[10]
Conclusion
The in vivo metabolism of Substance P gives rise to a diverse array of biological effects, largely dependent on the specific metabolite and the receptor it engages. While full-length SP is a potent pro-nociceptive and pro-inflammatory mediator primarily through NK1R activation, its N-terminal metabolite, SP(1-7), can exert anti-nociceptive effects through a yet-to-be-fully-identified receptor. Conversely, other metabolites like SP(1-9)-COOH lose NK1R activity but can still signal through MRGPRX2, contributing to mast cell degranulation and inflammation.[5][6] These differential effects underscore the complexity of the tachykinin system and present novel opportunities for the development of targeted therapeutics that can selectively modulate pain and inflammation by targeting specific metabolites or their receptors. Further in vivo research is crucial to fully elucidate the physiological and pathological roles of these Substance P metabolites.
References
- 1. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. In vivo metabolism and clearance of substance P and co-expressed tachykinins in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Role of Substance P Signaling in Enhanced Nociceptive Sensitization and Local Cytokine Production after Incision - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An antagonist of substance P N-terminal fragments, D-substance P(1-7), reveals that both nociceptive and antinociceptive effects are induced by substance P N-terminal activity during noxious chemical stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of substance P in microvascular responses in murine joint inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Nuances of Substance P (3-11): A Comparative Guide
I have now gathered sufficient information to construct the comparison guide as requested. The latest search, combined with the previous ones, has provided crucial details.
Specifically, I have found a key study that, while not providing a direct Ki value for Substance P (3-11), explicitly states that N-terminal truncated metabolites (which includes SP 3-11) retain their ability to mobilize intracellular calcium (indicative of Gq signaling) but have a diminished capacity to stimulate cAMP production (indicative of Gs signaling) when compared to full-length Substance P. This allows me to qualitatively and semi-quantitatively compare their functional activities. I also found EC50 values for Substance P and a shorter fragment, Substance P (6-11), for both calcium and cAMP signaling, which can be used as a reference point to illustrate the concept of biased agonism.
Furthermore, I have collected detailed information on the experimental protocols for radioligand binding assays, intracellular calcium mobilization assays (specifically using Fura-2), and HTRF cAMP assays from multiple sources. This will allow me to provide the comprehensive methodologies requested by the user.
Finally, the understanding of the dual signaling pathways (Gq/PLC/Ca2+ and Gs/AC/cAMP) and the differential effects of Substance P and its N-terminal truncated metabolites is now clear enough to create the required Graphviz diagrams illustrating the signaling pathway and a general experimental workflow.
Therefore, I have all the necessary components to generate the final response.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological relevance of Substance P (3-11), a key metabolite of the neuropeptide Substance P (SP), with its parent molecule and other tachykinin receptor agonists. By presenting supporting experimental data, detailed methodologies, and clear visual representations of signaling pathways and workflows, this document aims to facilitate a deeper understanding of the functional significance of SP (3-11) in neurokinin research and drug development.
Comparative Analysis of Biological Activity
Substance P (3-11) is an N-terminally truncated metabolite of Substance P that displays distinct biological activities. While retaining the ability to engage the neurokinin-1 receptor (NK1R), its functional consequences, particularly in downstream signaling, differ significantly from the full-length peptide. This biased agonism presents a compelling area of investigation for the development of selective therapeutic agents.
Quantitative Comparison of Functional Potency
| Agonist | Intracellular Calcium Mobilization (EC50) | cAMP Accumulation (EC50) | Signaling Bias |
| Substance P | ~3.2 nM (-logEC50 = 8.5)[1] | ~15.8 nM (-logEC50 = 7.8)[1] | Gαq/Gαs |
| Substance P (6-11) | ~8.5 nM (-logEC50 = 8.07)[1] | ~166 nM (-logEC50 = 6.78)[1] | Gαq-biased |
| Substance P (3-11) | Potent (qualitative)[1] | Weak/Diminished (qualitative)[1] | Gαq-biased (inferred) |
Experimental Protocols
To facilitate the replication and validation of the findings discussed, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for NK1 Receptor
This protocol is designed to determine the binding affinity of unlabelled ligands, such as Substance P (3-11), to the NK1 receptor by measuring their ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human NK1 receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail).
-
Radiolabeled ligand (e.g., [³H]-Substance P or [¹²⁵I]-Substance P).
-
Unlabeled competitor ligands (Substance P, Substance P (3-11), etc.).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Harvest cultured HEK293-NK1R cells and homogenize them in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Binding Reaction: In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well. Then, add increasing concentrations of the unlabeled competitor ligand. Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: After drying the filters, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay (Fura-2 AM)
This protocol measures the ability of agonists to induce an increase in intracellular calcium concentration, a hallmark of Gαq-protein activation.
Materials:
-
Cells expressing the NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Fura-2 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or another suitable physiological buffer.
-
Agonists (Substance P, Substance P (3-11), etc.).
-
Fluorescence plate reader or a fluorescence microscope equipped for ratiometric imaging.
Procedure:
-
Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Prepare a Fura-2 AM loading solution in HBSS containing Pluronic F-127. Remove the culture medium from the cells and add the Fura-2 AM loading solution. Incubate the plate in the dark at 37°C for 30-60 minutes.
-
Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.
-
Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence at two excitation wavelengths (typically 340 nm and 380 nm) and a single emission wavelength (around 510 nm).
-
Agonist Stimulation: Add varying concentrations of the agonist to the wells.
-
Calcium Measurement: Immediately after agonist addition, continuously measure the fluorescence intensity at both excitation wavelengths for a set period.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (340nm/380nm). The change in this ratio over time reflects the change in intracellular calcium concentration. Plot the peak change in the fluorescence ratio against the logarithm of the agonist concentration to determine the EC50 value.
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This competitive immunoassay protocol quantifies the intracellular accumulation of cAMP, which is a downstream effect of Gαs-protein activation.
Materials:
-
Cells expressing the NK1 receptor.
-
HTRF cAMP assay kit (containing cAMP-d2 conjugate and anti-cAMP cryptate conjugate).
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
Agonists (Substance P, Substance P (3-11), etc.).
-
HTRF-compatible plate reader.
Procedure:
-
Cell Stimulation: Harvest and resuspend the cells in stimulation buffer. Add the cell suspension to a 384-well low-volume white plate. Add varying concentrations of the agonist to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP production.
-
Lysis and Detection: Add the HTRF cAMP-d2 conjugate to the wells, followed by the anti-cAMP cryptate conjugate. These reagents will lyse the cells and initiate the competitive binding reaction.
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
HTRF Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and normalize the data. The signal is inversely proportional to the amount of cAMP produced. Plot the HTRF ratio against the logarithm of the agonist concentration to determine the EC50 value.
Visualizing the Molecular Mechanisms
To provide a clear and concise understanding of the complex biological processes involved, the following diagrams have been generated using Graphviz.
Caption: NK1R signaling pathways for Substance P and its metabolite.
Caption: Experimental workflow for characterizing Substance P (3-11).
Conclusion
Substance P (3-11) demonstrates the principle of biased agonism at the NK1 receptor, preferentially activating the Gαq-mediated calcium signaling pathway over the Gαs-mediated cAMP pathway. This functional selectivity highlights the potential for developing pathway-specific modulators of the NK1 receptor, which could offer more targeted therapeutic effects with potentially fewer side effects. The provided experimental protocols and visual guides serve as a valuable resource for researchers aiming to further investigate the biological relevance of Substance P (3-11) and other tachykinin receptor ligands.
References
A Head-to-Head Comparison of Substance P (3-11) and Other Tachykinin Neuropeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tachykinin neuropeptide fragment Substance P (3-11) with its parent molecule, Substance P (SP), and other related neuropeptides, Neurokinin A (NKA) and Neurokinin B (NKB). The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to Tachykinins
Tachykinins are a family of neuropeptides characterized by a common C-terminal sequence, -Phe-X-Gly-Leu-Met-NH2, where X is a hydrophobic amino acid.[1][2] They are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][2] The biological effects of tachykinins are mediated through their interaction with three distinct G-protein coupled receptors (GPCRs): neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3).[1][3] While there is a degree of cross-reactivity, Substance P, Neurokinin A, and Neurokinin B exhibit preferential affinity for NK1, NK2, and NK3 receptors, respectively.[1][3]
Substance P (3-11) is a C-terminal fragment of Substance P. The metabolism of Substance P in various cell types, including macrophages, endothelial cells, and fibroblasts, can lead to the formation of N- and C-terminal fragments, with SP 5-11 being the most abundant metabolite, followed by others such as SP 3-11.[4][5] These fragments can exhibit distinct biological activities compared to the full-length peptide.
Quantitative Comparison of Neuropeptide Activity
The following tables summarize the available quantitative data on the potency and binding affinity of Substance P (3-11) and other tachykinins at neurokinin receptors.
Table 1: Potency of Substance P and its Fragments on Second Messenger Signaling at the NK1 Receptor
| Neuropeptide | Second Messenger | Cell Type | -log EC50 (M) |
| Substance P | Intracellular Ca²⁺ | HEK293 | 8.5 ± 0.3[4][5] |
| Substance P | cAMP | HEK293 | 7.8 ± 0.1[4][5] |
| Substance P (3-11) | Intracellular Ca²⁺ | HEK293 | Active (retains activity)[4][5] |
| Substance P (3-11) | cAMP | HEK293 | Inactive (loses activity)[4][5] |
| Substance P (6-11) | Intracellular Ca²⁺ | 3T3-hNK1R | -8.07 ± 0.27[4] |
| Substance P (6-11) | cAMP | 3T3-hNK1R | -6.78 ± 0.27[4] |
Table 2: Comparative Potency of Tachykinins on NK1 and NK2 Receptors
| Neuropeptide | Receptor | Functional Assay | EC50 (nM) | Rank Order of Potency |
| Substance P | NK1 | Receptor Internalization | 15.7 | SP ≈ NKA[6] |
| Neurokinin A | NK1 | Receptor Internalization | 21.5 | SP ≈ NKA[6] |
| Substance P | NK1 | Intracellular Ca²⁺ | 16.1 | SP ≈ NKA[6] |
| Neurokinin A | NK1 | Intracellular Ca²⁺ | 20.5 | SP ≈ NKA[6] |
| Neurokinin A | NK2 | Intracellular Ca²⁺ | 4.83 | NKA > NKB > SP[7] |
| Neurokinin B | NK2 | Intracellular Ca²⁺ | - | NKA > NKB > SP[7] |
| Substance P | NK2 | Intracellular Ca²⁺ | - | NKA > NKB > SP[7] |
Signaling Pathways
Substance P and its related neuropeptides activate downstream signaling cascades upon binding to their cognate GPCRs. The primary signaling pathways involve the activation of Gq and Gs proteins.
-
Gq Protein Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration.
-
Gs Protein Pathway: The Gs protein, when activated, stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate protein kinase A (PKA) and other downstream effectors.
A key difference in the signaling profiles of these neuropeptides at the NK1 receptor has been identified. While full-length Substance P activates both Gq and Gs pathways, leading to increases in both intracellular calcium and cAMP, Neurokinin A exhibits a bias towards the Gq pathway.[8] Notably, N-terminal fragments of Substance P, such as SP (3-11), retain the ability to induce calcium mobilization (Gq pathway) but lose their capacity to stimulate cAMP production (Gs pathway).[4][5]
Caption: Comparative signaling of tachykinins at neurokinin receptors.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the interactions of neuropeptides with their receptors.
Radioligand Binding Assay (Competition Assay)
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.
1. Membrane Preparation:
- Homogenize tissues or cells expressing the target neurokinin receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.
- Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
- Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
- Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.[9]
2. Binding Assay:
- In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Substance P), and varying concentrations of the unlabeled competitor neuropeptide (e.g., Substance P (3-11), NKA, or NKB).
- To determine non-specific binding, a set of wells should contain a high concentration of an unlabeled ligand.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]
3. Filtration and Counting:
- Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.[9]
4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation.
"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Membrane_Prep" [label="Membrane Preparation\n(Homogenization & Centrifugation)"];
"Incubation" [label="Incubation\n(Membranes + Radioligand + Competitor)"];
"Filtration" [label="Filtration\n(Separate Bound from Free Radioligand)"];
"Counting" [label="Scintillation Counting\n(Measure Radioactivity)"];
"Analysis" [label="Data Analysis\n(Calculate IC50 and Ki)"];
"End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Membrane_Prep";
"Membrane_Prep" -> "Incubation";
"Incubation" -> "Filtration";
"Filtration" -> "Counting";
"Counting" -> "Analysis";
"Analysis" -> "End";
}
Caption: Workflow for a competitive radioligand binding assay.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a neuropeptide to stimulate an increase in intracellular calcium concentration.
1. Cell Preparation and Dye Loading:
- Plate cells expressing the neurokinin receptor of interest in a 96-well, black-walled, clear-bottom plate.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them with the dye in a suitable buffer at 37°C in the dark.[10]
2. Compound Addition and Signal Detection:
- Wash the cells to remove excess dye.
- Use a fluorescence plate reader with an integrated liquid handling system to add varying concentrations of the test neuropeptide to the wells.
- Immediately begin measuring the fluorescence intensity over time to capture the kinetic response of the calcium flux.[10]
3. Data Analysis:
- Determine the peak fluorescence response for each concentration of the neuropeptide.
- Plot the peak response as a function of the neuropeptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Cell_Plating" [label="Plate Receptor-Expressing Cells"];
"Dye_Loading" [label="Load Cells with Calcium-Sensitive Dye"];
"Stimulation" [label="Stimulate with Neuropeptide"];
"Fluorescence_Reading" [label="Measure Fluorescence Kinetics"];
"Analysis" [label="Data Analysis\n(Calculate EC50)"];
"End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Cell_Plating";
"Cell_Plating" -> "Dye_Loading";
"Dye_Loading" -> "Stimulation";
"Stimulation" -> "Fluorescence_Reading";
"Fluorescence_Reading" -> "Analysis";
"Analysis" -> "End";
}
Caption: Workflow for an intracellular calcium mobilization assay.
cAMP Accumulation Assay
This assay quantifies the production of cyclic AMP in response to neuropeptide stimulation.
1. Cell Culture and Stimulation:
- Seed cells expressing the relevant neurokinin receptor in a multi-well plate.
- Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
- Add varying concentrations of the test neuropeptide and incubate at 37°C for a defined period.[11]
2. Cell Lysis and cAMP Detection:
- Lyse the cells to release the intracellular cAMP.
- Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as an ELISA-based kit or a homogeneous assay format (e.g., HTRF or AlphaScreen).[11][12]
3. Data Analysis:
- Generate a standard curve using known concentrations of cAMP.
- Determine the cAMP concentration in the experimental samples from the standard curve.
- Plot the cAMP concentration as a function of the neuropeptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Cell_Seeding" [label="Seed Receptor-Expressing Cells"];
"Stimulation" [label="Stimulate with Neuropeptide\n(+ PDE Inhibitor)"];
"Lysis" [label="Cell Lysis"];
"Detection" [label="cAMP Detection (e.g., ELISA)"];
"Analysis" [label="Data Analysis\n(Calculate EC50)"];
"End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Cell_Seeding";
"Cell_Seeding" -> "Stimulation";
"Stimulation" -> "Lysis";
"Lysis" -> "Detection";
"Detection" -> "Analysis";
"Analysis" -> "End";
}
Caption: Workflow for a cAMP accumulation assay.
Conclusion
The available evidence indicates that Substance P (3-11) and other N-terminally truncated fragments of Substance P exhibit a distinct pharmacological profile compared to the full-length peptide. While they retain the ability to activate the Gq-mediated intracellular calcium signaling pathway via the NK1 receptor, they lose the capacity to stimulate the Gs-coupled cAMP pathway. This biased agonism suggests that the N-terminal portion of Substance P is crucial for the activation of the Gs signaling cascade. In contrast, Neurokinin A and Neurokinin B show preferential activity at NK2 and NK3 receptors, respectively, and also primarily signal through the Gq pathway. These differences in receptor preference and signaling pathways highlight the potential for developing selective therapeutic agents that target specific arms of the tachykinin system to achieve desired physiological effects while minimizing off-target actions. Further research with comprehensive head-to-head quantitative comparisons will be invaluable for a more complete understanding of the structure-activity relationships within the tachykinin family.
References
- 1. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. termedia.pl [termedia.pl]
- 3. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Contribution of Substance P and Neurokinin A to Spinal Cord Neurokinin-1 Receptor Signaling in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of tachykinin-induced intracellular calcium rise in a human NK2 receptor transfected cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Navigating the Nuances of Substance P (3-11) Research: A Guide to Reproducibility
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of published findings on Substance P (3-11), a key metabolite of the neuropeptide Substance P. While direct replication studies are scarce, this document offers a framework for assessing the consistency of reported biological effects by examining quantitative data from various studies and detailing the experimental protocols that can influence outcomes.
Substance P (SP), an eleven-amino acid neuropeptide, is a key player in a wide array of physiological processes, including pain transmission, inflammation, and cellular signaling.[1] Its biological activity is mediated through interaction with neurokinin receptors (NKRs), primarily the neurokinin-1 receptor (NK1R).[2] However, SP is rapidly metabolized in biological systems into smaller fragments, with Substance P (3-11) being a major product.[3][4] These fragments are not merely inactive byproducts; they can exhibit distinct biological activities, sometimes even opposing the effects of the full-length peptide, creating a complex signaling landscape.[5][6] This guide focuses on the reported findings for SP (3-11) and the factors that may contribute to variability in experimental results, a critical consideration for reproducible research.
Comparative Analysis of In Vitro Efficacy
The biological effects of Substance P and its metabolites are often quantified by their ability to activate downstream signaling pathways upon binding to the NK1R. Two of the most commonly studied pathways are the mobilization of intracellular calcium ([Ca²⁺]i) and the accumulation of cyclic adenosine (B11128) monophosphate (cAMP).[4] The following table summarizes the reported efficacy of Substance P and its (3-11) fragment in these assays.
| Compound | Assay | Cell Line | -log EC50 (M) | Emax (% of SP) | Reference |
| Substance P | [Ca²⁺]i Increase | HEK293 | 8.5 ± 0.3 | 100% | [4] |
| Substance P (3-11) | [Ca²⁺]i Increase | HEK293 | Not significantly different from SP | ~100% | [4] |
| Substance P | cAMP Accumulation | HEK293 | 7.8 ± 0.1 | 100% | [4] |
| Substance P (3-11) | cAMP Accumulation | HEK293 | Reduced activity compared to SP | Lower than SP | [4] |
| Substance P | cAMP Accumulation | CHO | 7.6 ± 0.14 | 100% | [4] |
| Substance P (3-11) | cAMP Accumulation | CHO | Not significantly different from SP | ~100% | [4] |
Note: EC50 represents the concentration of a drug that gives half-maximal response. A higher -log EC50 value indicates greater potency. Emax represents the maximum response that can be produced by the drug.
Unraveling the Signaling Cascade
Substance P and its fragment SP (3-11) primarily exert their effects through the G protein-coupled receptor, NK1R. The binding of these peptides to NK1R can trigger distinct downstream signaling pathways, leading to varied cellular responses. The diagram below illustrates the differential signaling reported for Substance P and its (3-11) metabolite.
References
- 1. diva-portal.org [diva-portal.org]
- 2. ejournal.uin-malang.ac.id [ejournal.uin-malang.ac.id]
- 3. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. wcrj.net [wcrj.net]
A Comparative Guide to the Structure-Activity Relationship of Substance P C-terminal Fragments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Substance P (SP) C-terminal fragments, focusing on their structure-activity relationships (SAR). The C-terminal region of Substance P is a critical determinant of its biological activity, and understanding the nuances of how modifications to this sequence affect receptor binding and functional potency is paramount for the development of novel therapeutics targeting the tachykinin system.
Substance P (SP), an undecapeptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂, is a member of the tachykinin neuropeptide family. It exerts its diverse physiological effects, including roles in pain transmission, inflammation, and smooth muscle contraction, primarily through interaction with neurokinin (NK) receptors, with a preference for the NK₁ receptor. The C-terminal pentapeptide sequence, Phe-X-Gly-Leu-Met-NH₂, is highly conserved among tachykinins and is considered the "message" sequence essential for receptor activation.
Key Structure-Activity Relationship Insights
The biological activity of Substance P C-terminal fragments is critically dependent on several structural features:
-
Chain Length: A minimum of five to six amino acid residues at the C-terminus is generally required for significant biological activity. While shorter fragments like tri- and tetrapeptides show weak or no activity, pentapeptides and longer fragments exhibit appreciable spasmogenic and vasoactive effects. Notably, the octapeptide fragment of Substance P has been reported to be the most potent in some assay systems, even surpassing the activity of the full-length peptide.[1]
-
C-Terminal Amide: The C-terminal amide group is indispensable for high-affinity binding and potent agonist activity. Even minor modifications to the two amide protons, such as alkylation or replacement with a carboxylic acid or ester, lead to a significant reduction in biological activity.
-
Key Amino Acid Residues: The phenylalanine residues at positions 7 and 8, the glycine (B1666218) at position 9, the leucine (B10760876) at position 10, and the methionine at position 11 are all crucial for maintaining high potency. Substitutions at these positions can dramatically alter receptor affinity and selectivity. For instance, peptides with aromatic residues at the variable 'X' position in the conserved Phe-X-Gly-Leu-Met-NH₂ motif have shown more potent immunosuppressive activity compared to those with aliphatic residues.[2]
Comparative Biological Activity of Substance P C-terminal Fragments
The following tables summarize the biological activity of various Substance P C-terminal fragments, providing a quantitative comparison of their performance in different experimental assays.
Table 1: Relative Potency of Substance P C-terminal Fragments in Smooth Muscle Contraction (Guinea Pig Ileum)
| Peptide Fragment | Sequence | Relative Potency (Substance P = 1) |
| SP (1-11) | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ | 1.0 |
| SP (4-11) (Octapeptide) | Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ | ~2.0[1] |
| SP (6-11) (Hexapeptide) | Gln-Phe-Phe-Gly-Leu-Met-NH₂ | Comparable to SP[1] |
| SP (7-11) (Pentapeptide) | Phe-Phe-Gly-Leu-Met-NH₂ | Appreciable activity[1] |
| SP (8-11) (Tetrapeptide) | Phe-Gly-Leu-Met-NH₂ | Weak activity[1] |
| SP (9-11) (Tripeptide) | Gly-Leu-Met-NH₂ | Weak activity[1] |
Note: Relative potencies can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Radioligand Binding Assay for Neurokinin Receptors
This assay is used to determine the binding affinity (Kᵢ or IC₅₀) of Substance P fragments for NK₁, NK₂, and NK₃ receptors.
1. Membrane Preparation:
- Culture cells stably expressing the human NK₁, NK₂, or NK₃ receptor (e.g., CHO or HEK293 cells).
- Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
- Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
2. Binding Reaction:
- In a 96-well plate, add the following components in order:
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 3 mM MnCl₂, 0.02% BSA, and a peptidase inhibitor like bacitracin).
- A fixed concentration of a high-affinity radioligand specific for the receptor subtype (e.g., [³H]Substance P for NK₁).
- Increasing concentrations of the unlabeled Substance P C-terminal fragment (competitor).
- The prepared cell membrane suspension.
- For determining non-specific binding, a high concentration of an unlabeled standard ligand is used instead of the competitor.
- Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
3. Separation and Detection:
- Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
- Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate the percentage of specific binding at each concentration of the competitor.
- Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
- Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve.
- Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of Substance P fragments to activate Gq-coupled neurokinin receptors, leading to an increase in intracellular calcium concentration ([Ca²⁺]ᵢ).
1. Cell Preparation:
- Seed cells expressing the target neurokinin receptor (e.g., HEK293-NK₁) into a 96-well black-walled, clear-bottom plate and culture overnight.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.
- Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
2. Compound Addition and Signal Detection:
- Prepare serial dilutions of the Substance P C-terminal fragments in the assay buffer.
- Use a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).
- Measure the baseline fluorescence for a short period.
- Inject the different concentrations of the peptide fragments into the wells and continue to monitor the fluorescence intensity over time.
3. Data Analysis:
- The increase in fluorescence intensity corresponds to the rise in intracellular calcium.
- Determine the peak fluorescence response for each concentration of the peptide.
- Plot the peak response against the logarithm of the peptide concentration to generate a dose-response curve.
- Calculate the EC₅₀ value (the concentration of the peptide that produces 50% of the maximal response) from the curve.
Guinea Pig Ileum Contraction Assay
This classic ex vivo functional assay assesses the spasmogenic activity of Substance P fragments on smooth muscle tissue.
1. Tissue Preparation:
- Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.
- Clean the ileal segment by gently flushing it with a physiological salt solution (e.g., Tyrode's solution).
- Cut the ileum into segments of 2-3 cm in length.
- Mount each segment in an organ bath containing warmed (37°C) and aerated (95% O₂ / 5% CO₂) Tyrode's solution.
- Connect one end of the tissue to a fixed point and the other end to an isometric force transducer.
- Allow the tissue to equilibrate under a slight tension (e.g., 0.5-1 g) for at least 30-60 minutes, with regular washing.
2. Experimental Procedure:
- Record a stable baseline tension.
- Add increasing concentrations of the Substance P C-terminal fragment to the organ bath in a cumulative manner.
- Allow the tissue to respond to each concentration until a stable contraction is observed before adding the next concentration.
- After obtaining a full dose-response curve, wash the tissue extensively with fresh Tyrode's solution to allow it to return to the baseline.
3. Data Analysis:
- Measure the amplitude of the contraction at each concentration of the peptide.
- Express the contractions as a percentage of the maximal contraction induced by a standard agonist (e.g., acetylcholine (B1216132) or Substance P).
- Plot the percentage of maximal contraction against the logarithm of the peptide concentration to generate a dose-response curve.
- Determine the EC₅₀ value and the maximum effect (Eₘₐₓ) from the curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by Substance P and the general workflows of the experimental protocols described.
Caption: Substance P signaling through the NK1 receptor.
Caption: Radioligand binding assay workflow.
Caption: Calcium mobilization assay workflow.
This guide provides a foundational understanding of the structure-activity relationship of Substance P C-terminal fragments. The presented data and protocols offer a starting point for researchers to further explore the therapeutic potential of targeting the tachykinin system.
References
A Researcher's Guide to Commercial Substance P (3-11) Antibodies: A Comparative Overview
For researchers, scientists, and drug development professionals, selecting the right antibody is paramount for generating accurate and reproducible results. This guide provides a comparative analysis of commercially available antibodies targeting the Substance P (3-11) fragment, a key metabolite of the neuropeptide Substance P. We present a summary of key antibody specifications, cross-reactivity data, and detailed experimental protocols to aid in your selection process.
Substance P (SP), an undecapeptide of the tachykinin family, is a crucial neurotransmitter and neuromodulator involved in pain perception, inflammation, and mood regulation. Its C-terminal fragment, SP (3-11), is a major metabolite that retains biological activity. The specific detection of this fragment is critical for understanding the dynamic processing and physiological roles of Substance P.
Commercial Antibody Comparison
The selection of a suitable antibody is a critical step in any immunoassay. Below is a compilation of commercially available antibodies with stated reactivity to Substance P. While direct comparative performance data from independent studies is limited, this table summarizes key specifications provided by the vendors to facilitate an informed decision. A notable finding for researchers specifically interested in the SP (3-11) fragment is the polyclonal antibody from Creative Diagnostics, which is reported to have 100% cross-reactivity with Substance P (3-11).
| Vendor | Catalog Number | Product Name | Clonality | Host | Reactivity | Validated Applications | Cross-Reactivity Information |
| Creative Diagnostics | DPABB-JX335 | Rabbit Anti-Substance P (2-11) polyclonal antibody | Polyclonal | Rabbit | Not Specified | ELISA, IHC | 100% cross-reactivity with Substance P (3-11) , SP (2-11), SP (4-11), and SP (5-11). <5% with SP (6-11). <0.01% with SP (7-11), Neurokinin A, and no reactivity with Neurokinin B.[1] |
| Thermo Fisher Scientific | PA5-106934 | Substance P Polyclonal Antibody | Polyclonal | Rabbit | Human, Mouse, Rat | WB, IHC (P), ICC/IF | Not Specified |
| R&D Systems | MAB4375 | Human/Mouse/Rat Substance P Antibody | Monoclonal (266815) | Mouse | Human, Mouse, Rat | IHC | Not Specified |
| Novus Biologicals | NB100-65219 | Substance P Antibody (NC1/34) - BSA Free | Monoclonal (NC1/34) | Rat | All-MultiSpecies | IHC | Not Specified |
| Abcam | ab14184 | Anti-Substance P antibody [SP-DE4-21] | Monoclonal (SP-DE4-21) | Mouse | Guinea pig, Human, Mouse, Rat | IHC-P, ICC/IF, ELISA | No cross-reactivity with Neurokinin A, Neurokinin B, and Kassinin. |
| Bio-Rad | 8450-0505 | Rat anti Substance P | Monoclonal (NC1/34) | Rat | Camel, Human, Pigs, Domestic rabbit | IHC, ICC, IHC-P, IHC-F | Cross-reacts with neurokinin A and to some extent with neurokinin B. |
| ImmunoStar | 20064 | Substance P Antibody | Polyclonal | Rabbit | Wide Range | IHC, ICC, IF, WB | No reduction in immunostaining with Neurokinin A, Neurokinin B, somatostatin, and neuropeptide K. |
| Merck Millipore | AB1566 | Anti-Substance P Antibody, pain | Polyclonal | Rabbit | Not Specified | IH(P), RIA | Not Specified |
Understanding Substance P Signaling
Substance P exerts its biological effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). Upon binding, the SP-NK1R complex initiates downstream signaling cascades that vary depending on the cell type. The two major pathways involve the activation of phospholipase C (PLC) and adenylyl cyclase (AC).
Caption: Substance P binds to the NK1 receptor, activating Gq and Gs proteins.
Experimental Protocols
Accurate and reproducible data are contingent on optimized experimental protocols. The following sections provide detailed methodologies for key immunoassays used in the evaluation of Substance P antibodies.
Immunohistochemistry (IHC) Protocol
This protocol is a general guideline for paraffin-embedded tissue sections. Optimization may be required for specific antibodies and tissue types.
Caption: A typical workflow for immunohistochemical staining of paraffin-embedded tissues.
Detailed Steps:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2-3 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%), 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides with a wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10-15 minutes (for HRP-based detection).
-
Rinse with wash buffer.
-
Block non-specific binding by incubating with a blocking solution (e.g., 5% normal serum from the species of the secondary antibody) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Dilute the primary Substance P antibody in a suitable antibody diluent to the recommended concentration.
-
Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with wash buffer (3 changes, 5 minutes each).
-
Incubate with a biotinylated or enzyme-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Wash slides with wash buffer.
-
If using an avidin-biotin complex (ABC) method, incubate with the ABC reagent for 30 minutes.
-
Develop the signal using a suitable chromogen (e.g., DAB for HRP).
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Western Blot (WB) Protocol
This protocol provides a general framework for detecting Substance P in protein lysates.
Caption: The sequential steps involved in performing a Western blot analysis.
Detailed Steps:
-
Sample Preparation and Gel Electrophoresis:
-
Prepare protein lysates from cells or tissues.
-
Determine protein concentration using a suitable assay (e.g., BCA).
-
Mix lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Separate proteins by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubations:
-
Incubate the membrane with the primary Substance P antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane with TBST (3 changes, 5-10 minutes each).
-
Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane with TBST (3 changes, 10 minutes each).
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This is a general protocol for a competitive ELISA, which is often used for quantifying small molecules like peptides.
Caption: A schematic representation of the competitive ELISA procedure.
Detailed Steps:
-
Plate Preparation:
-
Use a microplate pre-coated with an antibody that captures the primary antibody.
-
-
Competitive Reaction:
-
Add standards and samples to the wells.
-
Add the Substance P antibody and a fixed amount of enzyme-labeled Substance P to each well.
-
Incubate to allow competition between the sample/standard Substance P and the labeled Substance P for binding to the antibody.
-
-
Washing:
-
Wash the plate to remove unbound reagents.
-
-
Substrate and Measurement:
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance. The signal intensity is inversely proportional to the amount of Substance P in the sample.
-
Conclusion
The selection of a highly specific and validated antibody is crucial for the accurate detection and quantification of Substance P (3-11). This guide provides a starting point for researchers by summarizing key information for several commercially available antibodies. While direct independent comparative data remains scarce, the information on cross-reactivity and the detailed experimental protocols provided herein should empower researchers to make more informed decisions. For definitive validation, it is always recommended to perform in-house testing of any selected antibody for its intended application.
References
Safety Operating Guide
Personal protective equipment for handling Substance P (3-11)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Substance P (3-11). The following procedural steps are designed to ensure the safe handling and disposal of this neuropeptide fragment.
Hazard Identification and Risk Assessment
While comprehensive hazard information for Substance P (3-11) is not fully established, it is prudent to handle it with care, assuming potential risks associated with peptides and research chemicals. One Safety Data Sheet (SDS) for a related Substance P tracer indicates potential for skin and eye irritation, and possible organ damage through prolonged or repeated exposure[1]. Therefore, a thorough risk assessment should be conducted before any handling activities.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE for various handling procedures.
| Activity | Required Personal Protective Equipment | OSHA Level |
| Receiving and Unpacking | - Nitrile gloves- Safety glasses with side shields or chemical splash goggles- Laboratory coat | D |
| Weighing and Aliquoting (Lyophilized Powder) | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles and face shield- Laboratory coat- N95 respirator or higher (if not handled in a chemical fume hood) | C |
| Solution Preparation and Handling | - Nitrile gloves- Chemical splash goggles- Laboratory coat | D |
| Spill Cleanup | - Chemical-resistant outer and inner gloves- Chemical-resistant boots with steel toe- Chemical-resistant clothing with a hood- Air-purifying respirator | C |
| Waste Disposal | - Nitrile gloves- Safety glasses with side shields- Laboratory coat | D |
This table is a general guideline. The specific level of protection should be determined by a site-specific risk assessment.
Operational Plan: Step-by-Step Handling Procedures
3.1. Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (see table above) before opening the package in a designated laboratory area.
-
Verify the substance identity and quantity against the order information.
-
Store the container tightly closed in a dry, cool, and well-ventilated place[2]. For long-term stability, store lyophilized powder at -20°C and solutions at -80°C[3].
3.2. Weighing and Solution Preparation (Handling of Powder)
-
Conduct all weighing and aliquoting of the lyophilized powder within a chemical fume hood or a ventilated balance enclosure to avoid inhalation of airborne particles[2].
-
Wear appropriate PPE, including a respirator if not using a fume hood.
-
Use non-sparking tools for handling the powder[2].
-
To prepare a solution, first dissolve the peptide in a small amount of a suitable sterile organic solvent like DMSO, and then slowly add the aqueous buffer to the desired concentration. Sonication may aid in dissolution[3].
-
Close the container tightly immediately after use.
3.3. Handling of Solutions
-
Handle all solutions containing Substance P (3-11) within a designated laboratory area.
-
Wear standard laboratory PPE, including a lab coat, gloves, and safety glasses.
-
Avoid direct contact with skin and eyes[2].
-
For biological experiments, to prevent degradation of Substance P, it is recommended that blood or tissue samples be chilled immediately and processed quickly[4]. The use of protease inhibitors may also be necessary depending on the experimental protocol[5].
3.4. Spill and Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing[2].
-
In case of eye contact: Rinse the eyes with pure water for at least 15 minutes and seek medical attention[2].
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen[2].
-
In case of ingestion: Rinse the mouth with water. Do not induce vomiting and seek immediate medical attention[2].
-
For spills: Evacuate the area. Wear appropriate PPE for spill cleanup (see table). Collect the spilled material with an absorbent material and place it in a suitable, closed container for disposal. Avoid generating dust[2].
Disposal Plan
-
All waste materials, including empty containers, contaminated PPE, and unused substance, must be treated as chemical waste.
-
Dispose of waste in clearly labeled, sealed containers.
-
The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[2].
-
Do not discharge the substance or its containers into sewer systems or the environment[2].
-
Adhere to all local, state, and federal regulations for chemical waste disposal[6].
Workflow for Handling Substance P (3-11)
Caption: Procedural workflow for the safe handling of Substance P (3-11).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
